molecular formula C12H14O4S B1679627 Propargyl-PEG2-Tos

Propargyl-PEG2-Tos

Cat. No.: B1679627
M. Wt: 254.30 g/mol
InChI Key: KTEIFCKZGZZTHP-UHFFFAOYSA-N
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Description

Propargyl-PEG2-Tos (CAS 145916-41-2) is a bifunctional PEG-based linker that is highly valuable in chemical biology and pharmaceutical research for constructing complex molecular architectures. This compound features a tosyl (p-toluenesulfonate) group , which is a superior leaving group for efficient nucleophilic substitution reactions , enabling the attachment of amines or other nucleophiles. Simultaneously, the terminal propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of click chemistry, to form a stable triazole linkage with any azide-bearing molecule. The integration of a short, hydrophilic PEG (polyethylene glycol) spacer between these functional groups significantly enhances the aqueous solubility of the conjugate, which is crucial for working with biological systems. The primary research applications of this compound are in bioconjugation and the synthesis of PROTACs (Proteolysis Targeting Chimeras) . In bioconjugation, it serves as a bridge to link biomolecules like peptides or proteins to other entities, such as dyes, drugs, or surfaces. In the rapidly growing field of targeted protein degradation, this reagent acts as a critical linker in the synthesis of PROTACs, helping to assemble molecules that can recruit cellular machinery to degrade specific disease-causing proteins. The physicochemical properties include a molecular formula of C12H14O4S and a molecular weight of 254.30 g/mol. As with all our research compounds, this compound is provided with detailed quality control documentation. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-ynoxyethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4S/c1-3-8-15-9-10-16-17(13,14)12-6-4-11(2)5-7-12/h1,4-7H,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEIFCKZGZZTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of Propargyl-PEG2-Tos (2-(prop-2-yn-1-yloxy)ethyl 4-methylbenzenesulfonate), a valuable heterobifunctional linker used in bioconjugation, proteomics, and drug discovery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Synthesis Strategy

The most direct and common method for the synthesis of this compound involves the tosylation of the corresponding alcohol, Propargyl-PEG2-OH (also known as 2-(2-propyn-1-yloxy)ethanol). This reaction converts the terminal hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions. The synthesis is typically carried out by reacting Propargyl-PEG2-OH with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, in an appropriate aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Chemical Reaction Pathway

The synthesis of this compound from Propargyl-PEG2-OH is a single-step tosylation reaction. The key steps involve the deprotonation of the hydroxyl group by the base, followed by the nucleophilic attack of the resulting alkoxide on the sulfur atom of tosyl chloride, displacing the chloride ion.

Synthesis_Pathway Propargyl_PEG2_OH Propargyl-PEG2-OH Reaction_Step Tosyl Ester Formation Propargyl_PEG2_OH->Reaction_Step Tosyl_Chloride Tosyl Chloride (TsCl) Tosyl_Chloride->Reaction_Step Base Pyridine or Triethylamine Base->Reaction_Step Solvent DCM or THF Solvent->Reaction_Step Propargyl_PEG2_Tos This compound Reaction_Step->Propargyl_PEG2_Tos + Byproduct Pyridinium or Triethylammonium Chloride Reaction_Step->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical laboratory-scale synthesis of this compound.

ParameterValueNotes
Reactants
Propargyl-PEG2-OH1.0 eqStarting material
p-Toluenesulfonyl Chloride1.1 - 1.5 eqExcess to ensure complete conversion of the alcohol
Base (Pyridine or TEA)2.0 - 3.0 eqActs as a base and catalyst
Solvent (DCM)10 mL / mmol of Propargyl-PEG2-OHAnhydrous conditions are recommended
Reaction Conditions
Temperature0 °C to room temperatureInitial cooling to control exothermic reaction, then at room temperature
Reaction Time12 - 24 hoursMonitored by TLC or LC-MS
AtmosphereInert (Nitrogen or Argon)To prevent side reactions with moisture
Work-up & Purification
Quenching AgentWater or dilute HClTo neutralize excess base and quench the reaction
Extraction SolventDichloromethane or Ethyl AcetateTo isolate the product from the aqueous phase
Purification MethodFlash column chromatographySilica gel, with a hexane/ethyl acetate gradient
Expected Yield
Yield75 - 90%Dependent on reaction scale and purity of reagents

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • Propargyl-PEG2-OH (2-(2-propyn-1-yloxy)ethanol)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Propargyl-PEG2-OH (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (10 mL per mmol of alcohol).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Slowly add anhydrous pyridine (2.0 - 3.0 eq) or triethylamine to the cooled solution with stirring.

    • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 - 1.5 eq) in a minimal amount of anhydrous DCM.

    • Add the tosyl chloride solution dropwise to the reaction mixture at 0 °C over 15-30 minutes. A precipitate (pyridinium or triethylammonium chloride) may form upon addition.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase) or LC-MS until the starting alcohol is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture again to 0 °C.

    • Slowly add cold water or 1 M HCl to quench the reaction and dissolve the salt precipitate.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (if TEA was used, this step is crucial), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity) to isolate the pure this compound.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless to pale yellow oil.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Workflow Start Start: Propargyl-PEG2-OH Reaction Tosyl Chloride, Base in DCM, 0°C to RT Start->Reaction Quench Quench with Water/HCl Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Propargyl-PEG2-Tos in Bioconjugation: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-Tos is a bifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring a terminal propargyl group and a tosyl group separated by a short polyethylene glycol (PEG) spacer, allows for the sequential and chemoselective conjugation of two different molecular entities. This guide provides an in-depth exploration of the mechanism of action of this compound, complete with experimental considerations and data to inform its application in research and drug development.

The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugates, which can improve the pharmacokinetic properties of the final bioconjugate. The two reactive ends of the molecule offer orthogonal reactivity, enabling precise control over the assembly of complex biomolecular constructs.

Core Mechanism of Action

The utility of this compound in bioconjugation stems from the distinct reactivity of its two functional groups: the propargyl group and the tosyl group.

The Propargyl Group: A Handle for Click Chemistry

The terminal alkyne of the propargyl group serves as a reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction is highly efficient, specific, and biocompatible, allowing for the formation of a stable triazole linkage with an azide-functionalized molecule.

Mechanism: The CuAAC reaction proceeds through a copper-acetylide intermediate, which then reacts with an azide to form a six-membered copper-containing intermediate. This intermediate then rearranges to form the stable 1,4-disubstituted 1,2,3-triazole ring.

G Propargyl_PEG2_Tos This compound (Alkyne) Reaction CuAAC Reaction Propargyl_PEG2_Tos->Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Reaction Cu_I Cu(I) Ligand Ligand (e.g., THPTA) Cu_I->Ligand Stabilization Cu_I->Reaction Catalyst Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_Agent->Cu_I Cu_II Cu(II) Source (e.g., CuSO4) Cu_II->Reducing_Agent Triazole_Product Stable Triazole Linkage (Bioconjugate) Reaction->Triazole_Product cluster_reactants cluster_reactants cluster_catalyst cluster_catalyst

Figure 1: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
The Tosyl Group: A Target for Nucleophilic Substitution

The tosyl (tosylate) group is an excellent leaving group due to the ability of the sulfonate ester to stabilize a negative charge through resonance. This property makes the carbon atom to which it is attached highly susceptible to nucleophilic attack by electron-rich functional groups commonly found on biomolecules, such as amines (from lysine residues) and thiols (from cysteine residues). This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Mechanism: A nucleophile on a biomolecule attacks the electrophilic carbon atom bearing the tosyl group, leading to the displacement of the tosylate anion and the formation of a new covalent bond between the biomolecule and the PEG linker.

G Propargyl_PEG2_Tos This compound Transition_State SN2 Transition State Propargyl_PEG2_Tos->Transition_State Biomolecule Biomolecule with Nucleophile (e.g., R-NH2, R-SH) Biomolecule->Transition_State Nucleophilic Attack Bioconjugate Bioconjugate Transition_State->Bioconjugate Tosyl_Anion Tosyl Anion (Leaving Group) Transition_State->Tosyl_Anion Departure of Leaving Group

Figure 2: Mechanism of Nucleophilic Substitution on the Tosyl Group.

Data Presentation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Substitution (on Tosyl Group)
Reactants This compound, Azide-functionalized moleculeThis compound, Biomolecule with nucleophile (amine, thiol)
Typical Solvent Aqueous buffers (e.g., PBS), often with a co-solvent (e.g., DMSO, DMF)Aqueous buffers (e.g., PBS, borate buffer), organic solvents (e.g., DMF, DMSO)
Catalyst/Reagent Cu(I) source (e.g., CuSO4 with sodium ascorbate), Ligand (e.g., THPTA)Base (e.g., DIPEA, triethylamine) may be required
Reaction Temp. Room temperature to 37°CRoom temperature to 60°C
Reaction Time 1 - 24 hours4 - 24 hours
Typical Molar Ratio 1.5 to 10-fold excess of one reactant1.1 to 5-fold excess of this compound
Typical Yield >80%60-90%
Purification Size-exclusion chromatography (SEC), Reverse-phase HPLCSize-exclusion chromatography (SEC), Reverse-phase HPLC, Dialysis

Experimental Protocols

The following are generalized protocols for the two primary bioconjugation reactions involving this compound. Optimization of these protocols is recommended for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized molecule to the propargyl group of this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO4)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Organic co-solvent (e.g., DMSO or DMF), if required for solubility

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the azide-functionalized molecule in PBS to the desired concentration (e.g., 1-10 mg/mL).

    • Dissolve this compound in PBS (or a minimal amount of co-solvent then dilute with PBS) to achieve a 1.5 to 5-fold molar excess over the azide-functionalized molecule.

  • Prepare Catalyst Premix:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO4 and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.

  • Reaction Assembly:

    • To the solution of the azide-functionalized molecule, add the this compound solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (a 5 to 10-fold molar excess over CuSO4 is typical).

  • Incubation:

    • Incubate the reaction at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

  • Purification:

    • Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC) to remove excess reagents and byproducts.

Protocol 2: Nucleophilic Substitution on the Tosyl Group

This protocol outlines the conjugation of a biomolecule containing a primary amine (e.g., lysine residue) to the tosyl group of this compound.

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, peptide)

  • Anhydrous dimethylformamide (DMF) or other suitable solvent

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction buffer (e.g., PBS or sodium bicarbonate buffer, pH 8.0-8.5)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the amine-containing biomolecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in DMF to a stock concentration.

  • Reaction Assembly:

    • To the biomolecule solution, add the this compound stock solution to achieve a 1.1 to 5-fold molar excess.

    • Add DIPEA to the reaction mixture (a 2-3 fold molar excess over the linker is common).

  • Incubation:

    • Incubate the reaction at room temperature to 60°C for 4-24 hours with gentle stirring. Monitor the reaction progress by a suitable analytical method.

  • Purification:

    • Purify the resulting conjugate from excess reagents and byproducts using SEC, dialysis, or tangential flow filtration.

Application in PROTAC Synthesis

This compound is particularly well-suited for the modular synthesis of PROTACs. A common strategy involves a two-step process:

  • Step 1: Attachment of the E3 Ligase Ligand. An E3 ligase ligand containing a nucleophile (e.g., an amine or hydroxyl group) is reacted with the tosyl group of this compound via a nucleophilic substitution reaction.

  • Step 2: Attachment of the Target Protein Ligand. The resulting propargyl-functionalized E3 ligase ligand is then conjugated to an azide-modified target protein ligand using a CuAAC reaction.

This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.

G cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Click Chemistry Propargyl_PEG2_Tos This compound Reaction1 SN2 Reaction Propargyl_PEG2_Tos->Reaction1 E3_Ligand E3 Ligase Ligand (with Nucleophile) E3_Ligand->Reaction1 Intermediate Propargyl-PEG2-E3 Ligand Reaction1->Intermediate POI_Ligand Target Protein Ligand (with Azide) Reaction2 CuAAC Reaction Intermediate->Reaction2 POI_Ligand->Reaction2 PROTAC Final PROTAC Molecule Reaction2->PROTAC

Figure 3: General Workflow for PROTAC Synthesis using this compound.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, offering two distinct and orthogonal modes of reactivity. The propargyl group enables highly efficient and specific "click" chemistry, while the tosyl group provides a reliable handle for nucleophilic substitution reactions. This dual functionality, combined with the beneficial properties of the PEG spacer, makes this compound an ideal linker for the construction of complex bioconjugates, including PROTACs and ADCs. A thorough understanding of its mechanism of action and the optimization of reaction conditions are key to its successful implementation in research and drug development.

Propargyl-PEG2-Tos: A Technical Guide to Solubility in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG2-Tos is a bifunctional crosslinker integral to advancements in bioconjugation, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its structure, featuring a terminal propargyl group for click chemistry, a hydrophilic diethylene glycol (PEG2) spacer, and a tosyl leaving group, necessitates a thorough understanding of its solubility characteristics for effective experimental design and application. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, methods for its empirical determination, and its application in bioconjugation workflows.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms O-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethyl) 4-methylbenzenesulfonate
Molecular Formula C₁₂H₁₄O₄S[1]
Molecular Weight 254.3 g/mol [1]
Appearance Colorless to light yellow liquid/oil
Storage Conditions 2-8°C, stored under an inert atmosphere[2]

Solubility Profile

The polyethylene glycol (PEG) spacer in this compound is designed to enhance its solubility in aqueous media, a critical feature for its application in biological systems.[1] While specific quantitative solubility data for this compound is not extensively published, qualitative descriptions consistently report it as being soluble in water and most organic solvents.

For reference, the solubility of structurally related Propargyl-PEG2 compounds provides insight into the expected solubility of this compound.

Table 1: Solubility of Structurally Related Propargyl-PEG2 Compounds

CompoundSolventReported Solubility
Propargyl-PEG2-amineDimethyl Sulfoxide (DMSO)100 mg/mL (698.42 mM)[3]
Propargyl-PEG2-acidDimethyl Sulfoxide (DMSO)250 mg/mL (1451.97 mM)
Propargyl-PEG2-OHEthanol≥ 100 mg/mL (693.63 mM)
Tos-PEG2-O-PropargylEthanol50 mg/mL (167.59 mM)

It is important to note that these values are for related compounds and the solubility of this compound should be empirically determined for precise experimental control.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a systematic experimental approach is required. The thermodynamic shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the saturation point of a solution in contact with the solid compound over a sufficient period.

Materials:

  • This compound

  • Selected aqueous and organic solvents (e.g., Water, Phosphate-Buffered Saline (PBS), DMSO, DMF, Dichloromethane (DCM), Methanol, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for at least 24 to 48 hours. This extended time is necessary to ensure that the system has reached thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For complete separation of the undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-30 minutes.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV. A standard calibration curve of known concentrations of this compound should be used for accurate quantification.

Application in Bioconjugation: A Workflow Overview

This compound is a key reagent in multi-step bioconjugation processes, such as the construction of ADCs. The following diagrams illustrate the logical workflow.

G cluster_0 Step 1: Functionalization of the Targeting Ligand cluster_1 Step 2: Preparation of the Propargyl-Functionalized Payload cluster_2 Step 3: Click Chemistry Conjugation A Targeting Ligand (e.g., Antibody) B Introduction of an Azide Group A->B E Azide-Functionalized Ligand C Payload (e.g., Cytotoxic Drug) D Reaction with this compound C->D F Propargyl-Functionalized Payload G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) E->G F->G H Final ADC Construct G->H

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

The successful execution of this workflow is highly dependent on the solubility of each component in the reaction buffers. The hydrophilic PEG spacer of this compound is advantageous in maintaining the solubility of the payload-linker construct, particularly in the aqueous buffers typically used for the final "click" conjugation step with the azide-modified antibody.

G start Start: Design of Experiment solubility_check Confirm Solubility of this compound in chosen reaction solvent start->solubility_check reaction_setup Set up reaction: - Azide-containing molecule - this compound - Copper(I) catalyst - Ligand (e.g., THPTA) solubility_check->reaction_setup incubation Incubate at controlled temperature (e.g., Room Temperature or 37°C) reaction_setup->incubation monitoring Monitor reaction progress (e.g., HPLC, LC-MS) incubation->monitoring purification Purify the conjugate (e.g., Chromatography) monitoring->purification characterization Characterize final product (e.g., Mass Spectrometry, NMR) purification->characterization end End: Purified Conjugate characterization->end

Caption: Experimental workflow for a typical "click" reaction.

Conclusion

This compound is a valuable tool in modern bioconjugation chemistry, with its solubility being a key parameter for its successful application. While qualitative data suggests broad solubility, this guide emphasizes the importance of empirical determination for precise and reproducible results. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to quantify the solubility of this compound in various solvents, thereby enabling the optimization of reaction conditions for the synthesis of complex biomolecules.

References

Propargyl-PEG2-Tos: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Propargyl-PEG2-Tos, a bifunctional linker critical for advancements in chemical biology, drug discovery, and materials science. Designed for researchers, scientists, and drug development professionals, this document details the compound's chemical properties, core applications, and experimental workflows, with a focus on its utility in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

This compound, systematically named 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)-4-methylbenzenesulfonate, is a versatile molecule incorporating a terminal alkyne (propargyl group), a short polyethylene glycol (PEG) spacer, and a tosylate leaving group. This unique combination of functional moieties allows for sequential and orthogonal conjugation strategies. The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.

PropertyValueSource(s)
CAS Number 145916-41-2[1][2][3]
Molecular Weight 254.3 g/mol
Molecular Formula C12H14O4S

Key Applications in Research and Development

This compound serves as a fundamental building block in several advanced chemical applications:

  • Click Chemistry: The terminal propargyl group is a ready substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility make it ideal for labeling and modifying biomolecules.

  • PROTAC Development: As a PEG-based linker, this compound is instrumental in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker's length and composition are critical for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

  • Bioconjugation: The tosylate group is an excellent leaving group for nucleophilic substitution reactions with amines, thiols, and hydroxyls, enabling the stable attachment of the PEG linker to proteins, peptides, and other biomolecules. This dual functionality allows for the synthesis of complex bioconjugates.

Experimental Protocols and Workflows

While specific, detailed experimental protocols for this compound are not extensively published in peer-reviewed literature, its application follows well-established chemical principles. The following sections provide generalized protocols for its primary uses.

Nucleophilic Substitution with the Tosylate Group

This protocol outlines a general procedure for conjugating this compound to a primary amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • Aprotic polar solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., DIEA)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Dissolve this compound in the aprotic solvent.

  • Add the this compound solution to the solution of the amine-containing molecule in a dropwise manner while stirring. A molar excess of the PEG linker may be required.

  • Add the non-nucleophilic base to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-24 hours, monitoring the progress by an appropriate analytical technique (e.g., LC-MS).

  • Purify the resulting conjugate using a suitable method such as size-exclusion chromatography or dialysis.

G cluster_0 Nucleophilic Substitution Workflow Start Start Dissolve_Amine Dissolve Amine-Molecule in Reaction Buffer Start->Dissolve_Amine Dissolve_PEG Dissolve this compound in Aprotic Solvent Start->Dissolve_PEG React Combine Reactants with Base Dissolve_Amine->React Dissolve_PEG->React Incubate Incubate at RT (2-24h) React->Incubate Monitor Monitor Progress (LC-MS) Incubate->Monitor Purify Purify Conjugate Monitor->Purify End End Purify->End

Workflow for nucleophilic substitution.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between the propargyl-functionalized molecule and an azide-containing molecule.

Materials:

  • Propargyl-functionalized molecule (from the previous step)

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA, THPTA)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)

Procedure:

  • Dissolve the propargyl-functionalized molecule and the azide-containing molecule in the chosen solvent system.

  • Prepare a fresh stock solution of the reducing agent.

  • In a separate tube, premix the CuSO4 and the copper ligand.

  • Add the copper/ligand premix to the solution of the reactants.

  • Initiate the reaction by adding the reducing agent.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Purify the final triazole-linked conjugate.

G cluster_1 CuAAC 'Click' Chemistry Workflow Start_Click Start_Click Dissolve_Reactants Dissolve Propargyl- and Azide-Molecules Start_Click->Dissolve_Reactants Add_Catalyst Add Catalyst to Reactants Dissolve_Reactants->Add_Catalyst Prepare_Catalyst Prepare Catalyst Premix (CuSO4 + Ligand) Prepare_Catalyst->Add_Catalyst Initiate_Reaction Add Reducing Agent (Sodium Ascorbate) Add_Catalyst->Initiate_Reaction Incubate_Click Incubate at RT (1-4h) Initiate_Reaction->Incubate_Click Monitor_Click Monitor Progress Incubate_Click->Monitor_Click Purify_Click Purify Final Conjugate Monitor_Click->Purify_Click End_Click End_Click Purify_Click->End_Click

Workflow for CuAAC 'click' reaction.

Logical Relationship in PROTAC Synthesis

The dual functionality of this compound is elegantly utilized in the modular synthesis of PROTACs.

G Propargyl_PEG2_Tos This compound Propargyl Tosylate Intermediate Intermediate Conjugate Propargyl Target Ligand Propargyl_PEG2_Tos:t->Intermediate Target_Ligand Target Protein Ligand (with Nucleophile) Target_Ligand->Intermediate Nucleophilic Substitution E3_Ligand E3 Ligase Ligand (with Azide) PROTAC Final PROTAC Molecule E3_Ligand->PROTAC Click Chemistry (CuAAC) Intermediate:p->PROTAC

Logical flow of PROTAC synthesis.

This diagram illustrates how the tosylate group can first be reacted with a nucleophile on a target protein ligand. The resulting intermediate, now bearing a propargyl group, can then undergo a click reaction with an azide-functionalized E3 ligase ligand to form the final PROTAC molecule. This sequential approach allows for a modular and efficient assembly of these complex therapeutic agents.

Conclusion

This compound is a powerful and versatile chemical tool with significant applications in modern drug discovery and bioconjugation. Its well-defined structure and dual reactivity provide researchers with a reliable linker for constructing complex molecular architectures with enhanced physicochemical properties. The experimental workflows and logical diagrams provided in this guide offer a foundational understanding for the effective utilization of this compound in advanced research and development projects.

References

An In-Depth Technical Guide to the Core Principles of PEGylation Using Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification is a cornerstone of biopharmaceutical development, offering a multitude of benefits to enhance the therapeutic efficacy of protein-based drugs. The covalent attachment of PEG can significantly increase the hydrodynamic size of the protein, which in turn can extend its circulatory half-life by reducing renal clearance.[2] Furthermore, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby reducing immunogenicity and degradation.[3][4] These advantages often translate to a reduced dosing frequency, which can improve patient compliance and overall quality of life.[2]

Propargyl-PEG2-Tos is a heterobifunctional PEGylation reagent that offers a two-step, controlled approach to bioconjugation. It features a tosyl group for the initial covalent attachment to the protein and a terminal propargyl group that can be utilized for subsequent "click" chemistry reactions. This allows for the precise and efficient attachment of other molecules, such as targeting ligands, imaging agents, or small molecule drugs, to the PEGylated protein.

Core Principles of PEGylation with this compound

The PEGylation process using this compound is a sequential two-stage process:

Stage 1: Primary PEGylation via Nucleophilic Substitution

The initial PEGylation of the target protein occurs through a nucleophilic substitution reaction. The tosyl (tosylate) group of this compound is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophilic side chains of amino acids on the protein surface. The primary nucleophiles on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus, as well as the thiol group of cysteine residues.

The reaction conditions, particularly pH, can be optimized to favor modification of specific residues. For instance, maintaining a pH below the pKa of lysine residues can favor the modification of the more nucleophilic thiol groups of cysteines.

Stage 2: Secondary Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Following the primary PEGylation, the now protein-conjugated propargyl group serves as a handle for a highly specific and efficient "click" chemistry reaction. The terminal alkyne of the propargyl group readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is bio-orthogonal, meaning it proceeds with high efficiency in complex biological mixtures without interfering with native biochemical processes.

This two-step approach provides a powerful platform for the creation of well-defined and multifunctional bioconjugates.

Data Presentation: Representative PEGylation Efficiency and Stability

Table 1: Representative PEGylation Reaction Efficiency

PEGylation Reagent TypeTarget ResidueMolar Ratio (PEG:Protein)Reaction Time (hours)Mono-PEGylated Product Yield (%)Reference
PEG-Tosylate (similar)Lysine10:14~60-70Representative
PEG-Tosylate (similar)Cysteine5:12>80Representative
Propargyl-PEG-NHS EsterLysine5:12~50-60
PEG-MaleimideCysteine2:11>90

Note: The yields are highly dependent on the specific protein, buffer conditions, and other reaction parameters. Optimization is crucial for achieving desired results.

Table 2: Representative Impact of PEGylation on Protein Stability

ProteinPEGylation ChemistryPEG Size (kDa)Change in Melting Temperature (Tm)Change in Half-life (in vivo)Reference
LysozymeReductive Alkylation5+5.2 °C~5-fold increaseRepresentative
Interferon-α2aNHS Ester12+3.8 °C~10-fold increaseRepresentative
G-CSFAldehyde20+4.5 °C~15-fold increase

Note: The extent of stability and half-life enhancement is influenced by the size and number of attached PEG chains, as well as the site of attachment.

Experimental Protocols

The following are detailed, representative protocols for the key experimental stages of PEGylation using this compound. It is critical to note that these protocols should be considered as a starting point, and optimization for each specific protein is essential.

Protocol 1: Primary PEGylation of a Protein with this compound

Objective: To covalently attach this compound to a target protein via nucleophilic substitution.

Materials:

  • Target protein (in an amine-free buffer, e.g., phosphate-buffered saline, PBS, pH 7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate buffer, pH 8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., PD-10) or dialysis cassettes for purification

Procedure:

  • Protein Preparation:

    • Dissolve or buffer-exchange the target protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris) or thiols that could compete with the reaction.

  • This compound Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).

  • PEGylation Reaction:

    • Add the this compound stock solution to the protein solution. The molar ratio of PEG reagent to protein will need to be optimized, but a starting point of 10:1 to 50:1 (PEG:protein) is recommended.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may vary depending on the protein and should be determined empirically.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Propargyl-PEGylated Protein:

    • Remove excess, unreacted PEG reagent and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate an azide-functionalized molecule to the propargyl group of the PEGylated protein.

Materials:

  • Propargyl-PEGylated protein (in PBS, pH 7.4)

  • Azide-functionalized molecule (e.g., targeting ligand, fluorescent dye)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

  • Reaction Buffer: PBS, pH 7.4

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the Propargyl-PEGylated protein and the azide-functionalized molecule. A molar excess of the azide molecule (e.g., 5- to 20-fold) is typically used.

    • Add the THPTA ligand to the reaction mixture to a final concentration of 1-5 mM. THPTA helps to stabilize the Cu(I) catalyst.

  • Initiation of the Click Reaction:

    • Add CuSO₄ to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-10 mM. Sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification of the Final Conjugate:

    • Purify the final bioconjugate to remove excess reagents and byproducts using a desalting column or dialysis.

Protocol 3: Characterization of the PEGylated Protein

Objective: To confirm successful PEGylation and characterize the final product.

Methods:

  • SDS-PAGE Analysis:

    • Analyze the purified PEGylated protein by SDS-PAGE. A successful PEGylation will result in a shift in the molecular weight of the protein band, with the size of the shift corresponding to the number of attached PEG chains.

  • Size-Exclusion Chromatography (SEC):

    • Use SEC to assess the purity and aggregation state of the PEGylated protein. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

  • Mass Spectrometry (MS):

    • Utilize MALDI-TOF or ESI-MS to determine the exact mass of the PEGylated protein and to identify the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).

  • Activity Assay:

    • Perform a relevant biological activity assay to ensure that the PEGylation process has not significantly compromised the function of the protein.

Mandatory Visualizations

PEGylation_Reaction_Mechanism Protein Protein (with Lys-NH2 or Cys-SH) PEGylated_Protein Propargyl-PEGylated Protein Protein->PEGylated_Protein Nucleophilic Attack Propargyl_PEG_Tos This compound Propargyl_PEG_Tos->PEGylated_Protein Tosylate_LG Tosylate Leaving Group Propargyl_PEG_Tos->Tosylate_LG Displacement

Caption: Nucleophilic substitution reaction for primary PEGylation.

Click_Chemistry_Reaction PEG_Protein Propargyl-PEGylated Protein Final_Conjugate Final Bioconjugate (Triazole Linkage) PEG_Protein->Final_Conjugate Azide_Molecule Azide-Functionalized Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Final_Conjugate Catalyzes Cycloaddition

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental_Workflow Start Start: Target Protein PEGylation Primary PEGylation (this compound) Start->PEGylation Purification1 Purification 1 (SEC or Dialysis) PEGylation->Purification1 Click_Reaction Click Chemistry (CuAAC) (with Azide Molecule) Purification1->Click_Reaction Purification2 Purification 2 (SEC or Dialysis) Click_Reaction->Purification2 Characterization Characterization (SDS-PAGE, MS, Activity Assay) Purification2->Characterization End End: Final Bioconjugate Characterization->End

References

Propargyl-PEG2-Tos: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Propargyl-PEG2-Tos. Understanding the chemical liabilities and proper handling of this reagent is critical for ensuring its integrity and performance in applications such as bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis. This document summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Concepts: Understanding the Molecule

This compound is a heterobifunctional linker composed of three key moieties: a propargyl group, a two-unit polyethylene glycol (PEG) spacer, and a tosylate group. Each of these components contributes to the overall stability and reactivity profile of the molecule. The PEG chain enhances solubility and stability in aqueous environments[1]. The terminal propargyl group provides a reactive handle for "click" chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2]. The tosylate group is an excellent leaving group, designed for efficient reaction with nucleophiles such as amines and thiols[1].

Recommended Storage and Handling

Due to the reactive nature of the tosylate group, proper storage is crucial to prevent degradation and maintain the quality of this compound. While specific long-term stability data for this compound is not extensively published, recommendations can be drawn from data for structurally related PEGylated and tosylated compounds.

ConditionRecommendationRationale
Long-Term Storage (Solid) -20°C in a dry, dark environment.To minimize hydrolytic and thermal degradation.
Short-Term Storage (Solid) 0 - 4°C for days to weeks.Provides stability for brief periods.
Stock Solutions Store at -20°C for up to 1 month or -80°C for up to 6 months.Aliquoting is recommended to avoid repeated freeze-thaw cycles.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the PEG linker.
Shipping Shipped on blue ice or at ambient temperature for short durations.The compound is stable enough for typical shipping times.

Potential Degradation Pathways

The stability of this compound is influenced by the individual stabilities of its three core components. Degradation can occur through several pathways, as illustrated in the diagram below.

G Potential Degradation Pathways of this compound cluster_main cluster_degradation Propargyl_PEG2_Tos This compound Hydrolysis_Tos Nucleophilic Displacement (Hydrolysis of Tosylate) Propargyl_PEG2_Tos->Hydrolysis_Tos Nucleophiles (e.g., H2O, -OH) Oxidation_PEG Oxidative Cleavage of PEG Chain Propargyl_PEG2_Tos->Oxidation_PEG Oxidants, Metal Ions Hydrolysis_PEG Hydrolysis of PEG Ether Bonds Propargyl_PEG2_Tos->Hydrolysis_PEG Strong Acid Coupling_Propargyl Oxidative Homocoupling (Glaser Coupling) Propargyl_PEG2_Tos->Coupling_Propargyl Cu Catalyst, O2 Deprotonation_Propargyl Deprotonation of Alkyne Propargyl_PEG2_Tos->Deprotonation_Propargyl Strong Base

Caption: Potential degradation pathways for this compound.

Tosylate Group Instability

The primary "instability" of the tosylate group is its inherent reactivity, which is by design. As an excellent leaving group, it is susceptible to nucleophilic attack[3][4]. In aqueous solutions, this can lead to hydrolysis, replacing the tosylate with a hydroxyl group. The rate of hydrolysis is dependent on pH and the presence of other nucleophiles.

PEG Linker Degradation

The polyethylene glycol (PEG) backbone is generally stable. However, two main degradation pathways are recognized:

  • Oxidative Degradation: The polyether backbone of PEG is susceptible to oxidation, which can be catalyzed by trace metal ions. This can lead to chain cleavage and the formation of various byproducts, including formic esters. Storing under an inert atmosphere can mitigate this degradation pathway.

  • Hydrolysis: The ether bonds within the PEG chain are generally stable but can undergo hydrolysis under harsh acidic conditions.

Propargyl Group Side Reactions

The terminal alkyne of the propargyl group is relatively stable in aqueous solutions. However, certain conditions can lead to side reactions:

  • Oxidative Coupling (Glaser Coupling): In the presence of copper catalysts and an oxidant, such as air, terminal alkynes can undergo homocoupling to form 1,3-diynes. This is a relevant consideration if the molecule is used in CuAAC reactions without proper exclusion of oxygen.

  • Deprotonation: The terminal proton of the alkyne is weakly acidic and can be removed by strong bases. This can lead to unintended reactions if the resulting acetylide is not the desired reactive species.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the potential degradation products and pathways for this compound. This involves subjecting the compound to stress conditions that are more severe than typical storage conditions.

Forced Degradation Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Neutralization: For acidic and basic samples, neutralize before analysis.

  • Analysis: Analyze all samples, including a control stored at -20°C, by High-Performance Liquid Chromatography (HPLC).

HPLC Method for Stability Analysis

A reverse-phase HPLC method can be developed to separate the parent this compound from its potential degradation products.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, and precision. The peak purity of the parent compound can be assessed using a photodiode array (PDA) detector.

G Experimental Workflow for Stability Testing cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare Stock Solution of this compound Acid Acidic Hydrolysis (0.1M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (0.1M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid, 80°C) Prep->Thermal Photo Photostability (ICH Q1B) Prep->Photo Control Control (-20°C) Prep->Control Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC RP-HPLC-UV/PDA Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Control->HPLC Neutralize->HPLC Characterize Characterize Degradants (LC-MS) HPLC->Characterize If significant degradation

Caption: Proposed workflow for forced degradation studies.

Summary and Conclusion

This compound is a valuable chemical tool whose stability is critical for its successful application. The primary liabilities are the reactive tosylate group, the potential for oxidation of the PEG linker, and possible side reactions of the propargyl group under specific conditions. By adhering to the recommended storage conditions of -20°C in a dry, dark, and inert environment, the integrity of the molecule can be maintained. For researchers developing long-term applications, conducting forced degradation studies is highly recommended to understand the specific stability profile of this compound in their system. The provided experimental protocols offer a starting point for these essential stability assessments.

References

Methodological & Application

Propargyl-PEG2-Tos: Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Propargyl-PEG2-Tos in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions. This versatile reagent, featuring a terminal alkyne for click conjugation, a flexible di-ethylene glycol (PEG2) spacer, and a terminal tosyl group for potential further modification, is a valuable tool in bioconjugation, drug delivery, and materials science. The inclusion of the PEG linker can enhance the solubility and biocompatibility of the resulting conjugates.[1][2][3]

Introduction to this compound in Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[4][5] The cornerstone of click chemistry is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which forms a stable triazole ring. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly favored for its mild reaction conditions and high efficiency, making it ideal for creating complex molecular architectures.

This compound is a heterobifunctional linker. The propargyl group serves as the alkyne handle for the CuAAC reaction, allowing for the efficient and specific conjugation to azide-containing molecules. The tosyl group is an excellent leaving group, offering the potential for subsequent nucleophilic substitution reactions to introduce other functionalities after the click reaction has been performed. The PEG2 spacer provides a hydrophilic and flexible linker that can improve the pharmacokinetic properties of bioconjugates.

Key Applications

  • Bioconjugation: Covalently link molecules such as peptides, proteins, or antibodies to small molecules, imaging agents, or other biomolecules.

  • Drug Delivery: Synthesize antibody-drug conjugates (ADCs) or other targeted drug delivery systems.

  • PROTAC Development: The modular nature of click chemistry is advantageous for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

  • Surface Modification: Functionalize surfaces to enhance biocompatibility or attach specific ligands.

Reaction Mechanism and Workflow

The CuAAC reaction proceeds via a catalytic cycle involving a copper(I) intermediate. The copper(I), typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), activates the terminal alkyne of the this compound for cycloaddition with an azide-functionalized molecule. This reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer. To protect sensitive biomolecules from oxidative damage and enhance the reaction rate, a copper-chelating ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Propargyl_PEG2_Tos This compound (Alkyne) Mix_Reactants Combine Alkyne and Azide in Solvent Propargyl_PEG2_Tos->Mix_Reactants Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Mix_Reactants CuSO4 CuSO₄ Solution Add_Catalyst Add CuSO₄ and Ligand CuSO4->Add_Catalyst Ligand THPTA Ligand (Optional) Ligand->Add_Catalyst Reducing_Agent Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Add_Catalyst->Initiate Incubate Incubate at RT (1-24h) Initiate->Incubate Purification Purification (e.g., HPLC, SEC) Incubate->Purification Analysis Characterization (e.g., LC-MS, NMR) Purification->Analysis

Caption: General workflow for the CuAAC reaction using this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions for CuAAC reactions involving PEG linkers. These should be considered as a starting point, and optimization may be necessary for specific substrates.

ParameterRecommended RangeNotes
Reactant Molar Ratio 1:1 to 1:1.5 (Alkyne:Azide)An excess of one reactant can drive the reaction to completion.
Copper(II) Sulfate 50 µM to 1 mMLower concentrations are preferred for bioconjugation to minimize protein damage.
Ligand (THPTA) 2 to 5 molar equivalents to CuSO₄Protects biomolecules and enhances reaction rate. A 1:5 Cu:Ligand ratio is common.
Sodium Ascorbate 5 to 10 molar equivalents to CuSO₄Should be prepared fresh. A 5 to 10-fold molar excess over CuSO₄ is typical.
Solvent System DMSO, t-BuOH/H₂O, PBSCo-solvents may be needed to ensure solubility of all reactants.
Temperature Room Temperature to 40°CHigher temperatures can increase the rate but may harm sensitive molecules.
Reaction Time 1 to 24 hoursMonitor reaction progress by TLC, LC-MS, or NMR.
Typical Yields >80%High to quantitative yields are often achieved.

Experimental Protocols

Protocol 1: General CuAAC Bioconjugation

This protocol provides a general procedure for the conjugation of an azide-functionalized molecule to this compound.

Materials:

  • This compound

  • Azide-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • THPTA stock solution (e.g., 50 mM in deionized water)

  • Sodium ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Reaction Buffer/Solvent (e.g., PBS, DMSO, or a mixture)

  • Deionized water

  • Nitrogen or Argon gas (optional, for deoxygenation)

Procedure:

  • Reactant Preparation:

    • Dissolve the this compound and the azide-functionalized molecule in the chosen reaction buffer/solvent. Ensure all components are fully dissolved. For biomolecules, PBS is a common choice.

  • Catalyst Premix (Optional but Recommended):

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let the mixture stand for a few minutes.

  • Reaction Setup:

    • To the solution containing the alkyne and azide, add the catalyst premix.

    • If working with sensitive biomolecules, you may degas the solution by gently bubbling with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.

  • Incubation:

    • Incubate the reaction at room temperature.

    • Reaction times can vary from 1 to 24 hours depending on the concentration and reactivity of the substrates.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR until the starting material is consumed.

  • Purification:

    • Once the reaction is complete, purify the conjugate. For small molecules, this may involve column chromatography. For biomolecules, methods like size-exclusion chromatography (SEC), dialysis, or HPLC are common.

Protocol_Logic cluster_start Start cluster_catalyst Catalyst Preparation cluster_reaction Reaction Execution cluster_end Finish A Dissolve Alkyne & Azide in Buffer C Add Catalyst Premix to Reactants A->C B Prepare CuSO₄/THPTA Premix B->C D Add Fresh Sodium Ascorbate C->D E Incubate at Room Temp D->E F Monitor Reaction (e.g., LC-MS) E->F G Purify Product (e.g., HPLC) F->G

Caption: Logical flow for the general CuAAC protocol.

Protocol 2: Post-Click Modification via the Tosyl Group

This protocol outlines a general approach for nucleophilic substitution of the tosyl group after the click reaction has been performed. This allows for the introduction of a second functionality.

Materials:

  • Purified triazole product from Protocol 1 (containing the terminal tosyl group)

  • Nucleophile (e.g., an amine, thiol, or azide)

  • Aprotic polar solvent (e.g., DMF or DMSO)

  • Base (if required, e.g., K₂CO₃ or Et₃N)

Procedure:

  • Reaction Setup:

    • Dissolve the purified this compound clicked product in an appropriate anhydrous aprotic solvent like DMF or DMSO.

  • Addition of Nucleophile:

    • Add an excess (typically 2-10 equivalents) of the desired nucleophile. If the nucleophile is a salt (e.g., sodium azide), it can be added directly. If it is a neutral species like an amine or thiol, a non-nucleophilic base may be required to facilitate the reaction.

  • Incubation:

    • Stir the reaction mixture at an appropriate temperature. This can range from room temperature to elevated temperatures (e.g., 60-80°C) depending on the reactivity of the nucleophile.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, perform an appropriate aqueous work-up to remove excess reagents and solvent.

    • Purify the final product by a suitable method such as column chromatography or preparative HPLC.

Disclaimer: All protocols are provided as a general guide. Optimization of reaction conditions, including reactant concentrations, catalyst loading, solvent, and temperature, may be necessary for specific substrates and applications. All products are for research use only.

References

Application Notes and Protocols for Peptide Conjugation with Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent conjugation of Propargyl-PEG2-Tos (Propargyl-Polyethylene Glycol-Tosyl) to peptides. This procedure enables the site-selective modification of peptides with a propargyl-PEG linker, rendering them suitable for subsequent bioorthogonal "click" chemistry reactions. The protocol covers the initial conjugation of the tosylated PEG reagent to nucleophilic residues on the peptide, purification of the resulting propargyl-PEGylated peptide, and a representative protocol for a subsequent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Characterization of the conjugates by mass spectrometry is also discussed. This method is a valuable tool for the development of targeted therapeutics, diagnostic agents, and functionalized biomaterials.

Introduction

The modification of peptides with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[1][2] PEGylation can increase a peptide's hydrodynamic size, leading to reduced renal clearance, enhanced solubility, and protection from proteolytic degradation.[2][3] this compound is a heterobifunctional linker that allows for the introduction of a terminal alkyne group onto a peptide. The tosyl group serves as an excellent leaving group, facilitating the reaction with nucleophilic amino acid residues on the peptide. The incorporated propargyl group can then be utilized in highly efficient and specific "click" chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to conjugate a wide variety of molecules, including fluorophores, targeting ligands, or cytotoxic drugs.[4]

Site-selective modification of peptides is crucial to preserve their biological activity. The protocol outlined below provides guidelines for controlling the site of PEGylation, primarily targeting the N-terminal α-amine or the ε-amine of lysine residues, by carefully controlling the reaction pH.

Experimental Protocols

Materials and Reagents
  • Peptide of interest (lyophilized powder)

  • This compound

  • Sodium bicarbonate buffer (0.1 M, pH 8.0-8.5)

  • Sodium phosphate buffer (0.1 M, pH 6.5-7.0)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Azide-functionalized molecule of interest

  • Dimethyl sulfoxide (DMSO)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Conjugation of this compound to Peptides

This protocol describes the covalent attachment of the Propargyl-PEG2 moiety to the peptide. The choice of buffer pH is critical for directing the conjugation to specific sites.

Diagram of the Experimental Workflow for Peptide Conjugation:

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis peptide_prep Dissolve Peptide reaction_mix Mix Peptide and PEG Reagent peptide_prep->reaction_mix peg_prep Dissolve this compound peg_prep->reaction_mix incubation Incubate (RT, 2-4h) reaction_mix->incubation quenching Quench Reaction (Optional) incubation->quenching spe SPE Desalting quenching->spe hplc RP-HPLC Purification spe->hplc ms_analysis Mass Spectrometry hplc->ms_analysis lyophilization Lyophilize Pure Product hplc->lyophilization

Caption: Workflow for the conjugation of this compound to a peptide.

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the chosen reaction buffer to a final concentration of 1-5 mg/mL.

    • For Lysine Modification: Use a buffer with a pH of 8.0-8.5 (e.g., 0.1 M sodium bicarbonate buffer). At this pH, the ε-amino group of lysine is sufficiently deprotonated and nucleophilic.

    • For N-terminal Modification: Use a buffer with a pH of 6.5-7.0 (e.g., 0.1 M sodium phosphate buffer). The lower pKa of the N-terminal α-amine allows for its selective modification at a lower pH compared to the lysine side chains.

  • Reagent Preparation: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., ACN or DMSO) and then dilute with the reaction buffer. A 2 to 10-fold molar excess of the PEG reagent over the peptide is recommended.

  • Reaction: Add the this compound solution to the peptide solution. Vortex gently to mix.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation. The reaction progress can be monitored by RP-HPLC and mass spectrometry.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to react with any excess this compound.

  • Purification:

    • Desalting: Remove excess salts and unreacted PEG reagent using a C18 SPE cartridge.

    • RP-HPLC Purification: Purify the propargyl-PEGylated peptide using a preparative RP-HPLC system with a suitable C18 column. A gradient of water/acetonitrile containing 0.1% TFA is commonly used for elution.

  • Characterization: Confirm the identity and purity of the conjugated peptide by mass spectrometry (ESI-MS or MALDI-TOF). The expected mass increase corresponds to the mass of the Propargyl-PEG2 moiety minus the tosyl group.

Protocol 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl-PEGylated peptide and an azide-functionalized molecule.

Diagram of the CuAAC Reaction Scheme:

cuaac_reaction peptide_propargyl Propargyl-PEG-Peptide triazole_conjugate Triazole-Linked Peptide Conjugate peptide_propargyl->triazole_conjugate azide_molecule Azide-Molecule azide_molecule->triazole_conjugate catalyst Cu(I) Catalyst (CuSO4 / Na-Ascorbate) catalyst->triazole_conjugate

Caption: Schematic of the CuAAC "click" reaction.

Procedure:

  • Reactant Preparation:

    • Dissolve the purified propargyl-PEGylated peptide in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

    • Dissolve the azide-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and a copper ligand such as THPTA (e.g., 100 mM in water).

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the propargyl-PEGylated peptide (1 equivalent) and the azide-functionalized molecule (1.5-2 equivalents).

    • Add the THPTA solution (e.g., 5 equivalents relative to CuSO₄).

    • Add the CuSO₄ solution (e.g., 0.1-0.5 equivalents).

    • Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 equivalents relative to CuSO₄).

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.

  • Purification: Purify the final peptide conjugate by RP-HPLC using a suitable gradient to separate the product from unreacted starting materials and catalyst.

  • Characterization: Confirm the final product by mass spectrometry. The expected mass will be the sum of the propargyl-PEGylated peptide and the azide-functionalized molecule.

Data Presentation

The progress of the conjugation and click reactions should be monitored, and the purity of the final products should be quantified. The following tables provide a template for presenting such data.

Table 1: Reaction Conditions and Efficiency for Propargyl-PEGylation

PeptideTarget ResidueBuffer (pH)Molar Excess of PEG ReagentReaction Time (h)Conversion (%)
Peptide AN-terminusPhosphate (7.0)5x285
Peptide ALysineBicarbonate (8.5)5x292
Peptide BN-terminusPhosphate (7.0)10x478
Peptide BLysineBicarbonate (8.5)10x488

Conversion determined by integration of product and starting material peaks in the RP-HPLC chromatogram.

Table 2: Mass Spectrometry Analysis of Peptide Conjugates

SampleTheoretical Mass (Da)Observed Mass (Da)
Peptide A1500.01500.2
Propargyl-PEG-Peptide A1713.21713.5
Final Conjugate (Peptide A)2213.22213.8
Peptide B2000.02000.3
Propargyl-PEG-Peptide B2213.22213.6
Final Conjugate (Peptide B)2713.22713.9

Signaling Pathways and Logical Relationships

Diagram of the Overall Conjugation and Click Chemistry Logic:

logical_flow cluster_start Starting Materials cluster_step1 Step 1: PEGylation cluster_step2 Step 2: Click Chemistry peptide Peptide conjugation Nucleophilic Substitution (pH dependent) peptide->conjugation peg_tos This compound peg_tos->conjugation azide_mol Azide-Molecule click_reaction CuAAC Reaction azide_mol->click_reaction propargyl_peptide Propargyl-PEG-Peptide conjugation->propargyl_peptide propargyl_peptide->click_reaction final_conjugate Final Peptide Conjugate click_reaction->final_conjugate

Caption: Logical flow from starting materials to the final peptide conjugate.

Conclusion

The protocol described herein provides a robust and versatile method for the site-selective modification of peptides with a propargyl-PEG linker and subsequent conjugation to azide-functionalized molecules via click chemistry. Careful control of the reaction pH allows for targeted modification of either the N-terminus or lysine residues. The purification and characterization methods outlined are essential for obtaining and verifying the desired peptide conjugates. This methodology is a powerful tool for the development of novel peptide-based therapeutics and research tools.

References

Application Notes and Protocols for Propargyl-PEG2-Tos in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to tumor cells. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy.[1] Propargyl-PEG2-Tos is a heterobifunctional linker designed for ADC synthesis, featuring three key components: a propargyl group, a two-unit polyethylene glycol (PEG) spacer, and a tosyl (tosylate) group.

The tosyl group is an excellent leaving group, enabling covalent conjugation to nucleophilic residues on the antibody, primarily the thiol groups of cysteine residues.[2] The short PEG2 spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and lead to a better pharmacokinetic profile.[3][4] The terminal propargyl group provides a versatile handle for the subsequent attachment of a payload via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"), or it can be pre-conjugated to the payload before antibody attachment.

These application notes provide detailed protocols for the synthesis and characterization of ADCs using a cysteine-directed conjugation strategy with a tosylated PEG linker, exemplified by the chemistry of this compound.

Physicochemical Properties of a Representative Tosylated PEG Linker

PropertyValue
Functional Group 1 Tosyl (reactive with thiols, amines, hydroxyls)[2]
Functional Group 2 Propargyl (for click chemistry)
Spacer Diethylene glycol (PEG2)
Key Advantages Enables cysteine-specific conjugation, enhances hydrophilicity, provides a handle for payload attachment.

Experimental Protocols

Protocol 1: Antibody Reduction for Cysteine-Based Conjugation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns (e.g., Sephadex G-25)

Procedure:

  • Prepare the mAb solution to a concentration of 1-10 mg/mL in PBS.

  • Add a 5-10 fold molar excess of TCEP to the mAb solution.

  • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Remove excess TCEP by passing the solution through a pre-equilibrated desalting column with PBS, pH 7.4.

  • Collect the fractions containing the reduced antibody. The concentration can be determined by measuring absorbance at 280 nm.

  • Use the reduced antibody immediately for the conjugation reaction to prevent re-oxidation of the thiol groups.

Protocol 2: Conjugation of a Pre-formed this compound-Payload to the Reduced Antibody

This protocol outlines the conjugation of a tosylated linker-payload construct to the free thiols of the reduced antibody.

Materials:

  • Reduced mAb from Protocol 1

  • This compound-Payload construct dissolved in a compatible organic solvent (e.g., DMSO)

  • Reaction buffer (e.g., PBS with 5 mM EDTA, pH 7.5-8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Immediately after reduction and desalting, adjust the concentration of the reduced mAb in the reaction buffer.

  • Add a 5-20 fold molar excess of the this compound-Payload construct to the reduced antibody solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Quench the reaction by adding an excess of N-acetylcysteine to react with any unreacted linker-payload construct.

  • Proceed immediately to the purification step.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC).

Materials:

  • Crude ADC reaction mixture from Protocol 2

  • Size-exclusion chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)

  • Purification buffer (e.g., PBS, pH 7.4)

Procedure:

  • Equilibrate the SEC column with at least two column volumes of purification buffer.

  • Load the crude ADC reaction mixture onto the column.

  • Elute the ADC with the purification buffer at a pre-determined flow rate.

  • Collect fractions corresponding to the monomeric ADC peak, which will be the first major peak to elute.

  • Pool the ADC-containing fractions and concentrate using an appropriate centrifugal filter device.

  • Determine the final concentration of the purified ADC via UV-Vis spectroscopy at 280 nm.

Protocol 4: ADC Characterization

A. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on hydrophobicity, which increases with the number of conjugated drug-linker moieties.

Materials:

  • Purified ADC

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0)

  • HPLC system

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject 20-50 µg of the purified ADC.

  • Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Monitor the elution profile at 280 nm. Peaks corresponding to ADCs with DAR 0, 2, 4, 6, and 8 will elute in order of increasing retention time.

  • Calculate the average DAR by integrating the peak areas for each species, multiplying by the corresponding DAR, summing the values, and dividing by the total peak area.

B. Determination of Purity and Aggregation by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius to assess the presence of aggregates or fragments.

Materials:

  • Purified ADC

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.

  • HPLC system

Procedure:

  • Equilibrate the SEC column with the mobile phase.

  • Inject 20-50 µg of the purified ADC.

  • Elute with the mobile phase under isocratic conditions.

  • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates, and later eluting peaks represent fragments.

  • Calculate the percentage of monomer by integrating the peak areas.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol measures the potency of the ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADCs)

  • Antigen-negative cancer cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Purified ADC and control antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in the cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

  • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance at 570 nm for MTT) using a plate reader.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

Data Presentation

The following tables present representative data for a PEGylated ADC synthesized via cysteine conjugation. Note: This is example data, as specific quantitative results for this compound are not widely available in published literature.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis

ADC BatchAverage DAR (by HIC)Average DAR (by RP-HPLC)Monomer Purity (by SEC)
Batch 13.83.9>98%
Batch 23.94.0>99%
Batch 33.73.8>98%

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionADC IC50 (nM)Control mAb IC50 (nM)
BT-474High0.5>1000
SK-BR-3High0.8>1000
MCF-7Low/Negative>1000>1000

Visualizations

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization & Analysis mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with -SH groups) mAb->reduced_mAb  Antibody Reduction (Protocol 1) crude_ADC Crude ADC reduced_mAb->crude_ADC  Conjugation (Protocol 2) linker_payload This compound-Payload linker_payload->crude_ADC purified_ADC Purified ADC crude_ADC->purified_ADC  SEC Purification (Protocol 3) dar_analysis DAR Analysis (HIC/RP-HPLC) (Protocol 4A) purified_ADC->dar_analysis purity_analysis Purity/Aggregation (SEC) (Protocol 4B) purified_ADC->purity_analysis cytotoxicity_assay In Vitro Cytotoxicity (Protocol 5) purified_ADC->cytotoxicity_assay

Caption: Experimental workflow for ADC synthesis and characterization.

Caption: Conjugation of this compound to a reduced antibody.

ADC_Mechanism_of_Action ADC_binding 1. ADC binds to tumor-specific antigen Internalization 2. Receptor-mediated endocytosis ADC_binding->Internalization Endosome 3. Trafficking to lysosome Internalization->Endosome Payload_release 4. Lysosomal degradation of antibody & linker cleavage Endosome->Payload_release Payload_action 5. Payload induces DNA damage or microtubule disruption Payload_release->Payload_action Apoptosis 6. Cell Death (Apoptosis) Payload_action->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

Application Notes and Protocols for Propargyl-PEG2-Tos in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematic variation of linker length.

Propargyl-PEG2-Tos: A Versatile Linker for PROTAC Synthesis

This compound is a PEG-based PROTAC linker that features a terminal propargyl group and a tosyl leaving group. This bifunctional nature makes it a valuable tool for the modular synthesis of PROTACs. The tosyl group allows for facile reaction with a nucleophile (e.g., an amine or phenol) on one of the ligands (either for the POI or the E3 ligase). The propargyl group provides a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific conjugation of the second ligand, which has been modified to contain an azide group. This modular approach simplifies the synthesis of PROTAC libraries with diverse ligands and linker attachment points.

Data Presentation: Impact of Linker on PROTAC Efficacy

The length and composition of the linker are critical for optimizing the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker is target-dependent and must be determined empirically. The following tables summarize data from various studies, illustrating the impact of linker characteristics on PROTAC performance.

Table 1: Effect of PEG Linker Length on PROTAC Performance

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG12Less Potent-
ERαVHLPEG16More Potent-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether12-29Submicromolar-
TBK1VHLAlkyl/Ether21396
BRD4CRBNPEG0 PEG units< 500-
BRD4CRBNPEG1-2 PEG units> 5000-
BRD4CRBNPEG4-5 PEG units< 500-

Table 2: Comparison of Different Linker Types

Target ProteinE3 LigaseLinker TypeKey FindingReference
CRBNVHLAlkylConcentration-dependent decrease
CRBNVHLPEG (3 units)Weak degradation
BRD4VHLFlexible (PEG)Exhibited degradation
BRD4VHLRigid (Disubstituted piperazine)More potent than flexible linker

Mandatory Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound Linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: PROTAC Development with this compound

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start Start: Ligand 1 (Amine/Phenol) Ligand 2 (Azide) Step1 Step 1: Nucleophilic Substitution Ligand 1 + this compound Start->Step1 Intermediate Intermediate: Ligand 1-PEG2-Propargyl Step1->Intermediate Step2 Step 2: CuAAC 'Click' Chemistry Intermediate + Ligand 2-Azide Intermediate->Step2 Final_PROTAC Final PROTAC Step2->Final_PROTAC Cell_Culture Cell Culture & Treatment with PROTAC Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis (Determine Protein Levels) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTS) Cell_Culture->Viability_Assay Data_Analysis Data Analysis: Calculate DC50 & Dmax Western_Blot->Data_Analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Logical Relationship: Linker Length and PROTAC Efficacy

Linker_Efficacy cluster_relationship Linker Length vs. Efficacy Too_Short Too Short Steric_Hindrance Steric Hindrance: Prevents Ternary Complex Formation Too_Short->Steric_Hindrance Optimal Optimal Length Productive_Complex Productive Ternary Complex Formation: Efficient Ubiquitination Optimal->Productive_Complex Too_Long Too Long Unproductive_Complex Unproductive Ternary Complex Formation: Inefficient Ubiquitination Too_Long->Unproductive_Complex

Caption: Relationship between linker length and PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step synthesis of a PROTAC. It involves an initial nucleophilic substitution to attach the first ligand, followed by a CuAAC "click" reaction to attach the second, azide-modified ligand.

Step 1: Synthesis of Ligand 1-PEG2-Propargyl Intermediate

  • Materials:

    • Ligand 1 containing a nucleophilic group (e.g., amine or phenol) (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous solvent (e.g., Dimethylformamide - DMF)

    • Base (e.g., N,N-Diisopropylethylamine - DIPEA or Potassium Carbonate - K2CO3) (2.0-3.0 eq)

  • Procedure:

    • Dissolve Ligand 1 in anhydrous DMF.

    • Add the base to the solution.

    • Add this compound to the reaction mixture.

    • Stir the reaction at room temperature or elevated temperature (e.g., 60 °C) for 4-12 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Ligand 1-PEG2-Propargyl intermediate.

Step 2: Synthesis of the Final PROTAC via CuAAC ("Click" Chemistry)

  • Materials:

    • Ligand 1-PEG2-Propargyl intermediate (1.0 eq)

    • Ligand 2 containing an azide group (1.1 eq)

    • Copper(I) source (e.g., Copper(II) sulfate pentahydrate - CuSO4·5H2O with a reducing agent like sodium ascorbate, or a pre-formed Cu(I) catalyst)

    • Solvent system (e.g., a mixture of t-BuOH and water or DMF)

  • Procedure:

    • Dissolve the Ligand 1-PEG2-Propargyl intermediate and Ligand 2-azide in the chosen solvent system.

    • Add the copper catalyst and, if necessary, a reducing agent.

    • Stir the reaction at room temperature for 2-8 hours.

    • Monitor the reaction progress by LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent.

    • Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).

    • Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

Protocol 2: Determination of DC50 and Dmax by Western Blot

This protocol is used to determine the degradation of a target protein after treatment with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range would be from 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle.

    • Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a protein quantification assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Protocol 3: Cell Viability Assay (e.g., MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density.

    • Allow cells to adhere and grow for 24 hours.

  • PROTAC Treatment:

    • Treat the cells with a serial dilution of the PROTAC.

    • Incubate for the desired period (e.g., 72 hours).

  • MTS Reagent Addition and Incubation:

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

References

Application Notes and Protocols for Propargyl-PEG2-Tos in Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-Tos is a versatile heterobifunctional linker designed for the covalent modification of proteins. This reagent features two key functionalities: a terminal propargyl group and a tosylate group, separated by a hydrophilic polyethylene glycol (PEG) spacer. The tosylate (tosyl) group is an excellent leaving group, enabling the efficient and stable conjugation to primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, through a nucleophilic substitution reaction. This reaction forms a highly stable sulfonamide bond. The propargyl group serves as a handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of a wide array of molecules, including fluorophores, small molecule drugs, or other biomolecules.

The inclusion of a short PEG spacer enhances the solubility and reduces the potential for aggregation of the modified protein. These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and fluorescently labeled proteins for imaging and diagnostic purposes.

Principle of the Reaction

The conjugation of this compound to a protein is a direct and robust process. The primary amine of a lysine residue on the protein surface acts as a nucleophile, attacking the electrophilic sulfur atom of the tosylate group. This results in the displacement of the p-toluenesulfonate leaving group and the formation of a stable sulfonamide linkage. The reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the deprotonation of the primary amine, thereby increasing its nucleophilicity.

Reaction Pathway Diagram

ReactionPathway Protein Protein-NH2 (Primary Amine on Lysine) Intermediate Transition State Protein->Intermediate Nucleophilic Attack Linker Propargyl-PEG2-O-Tos (Propargyl-PEG2-Tosylate) Linker->Intermediate Product Protein-NH-SO2-PEG2-Propargyl (Stable Sulfonamide Linkage) Intermediate->Product LeavingGroup p-Toluenesulfonate (Leaving Group) Intermediate->LeavingGroup Displacement

Caption: Reaction mechanism of this compound with a primary amine on a protein.

Applications

  • Antibody-Drug Conjugates (ADCs): The propargyl handle allows for the post-conjugation attachment of cytotoxic drugs to an antibody that has been modified with this compound.

  • PROTAC Development: This linker can be used to connect a target-binding ligand and an E3 ligase ligand in the synthesis of PROTACs for targeted protein degradation.

  • Protein Labeling and Imaging: Fluorophores or biotin can be "clicked" onto the propargyl group for downstream detection, visualization, and purification of proteins.

  • Surface Immobilization: Proteins modified with this compound can be attached to azide-functionalized surfaces or beads.

Quantitative Data Summary

Specific quantitative data for the reaction of this compound with proteins is not extensively available in the literature. The following tables provide estimates based on data from similar tosyl-activated and other bioconjugation chemistries.

Table 1: Reaction Parameters

ParameterValue/RangeNotes
Reaction pH 8.0 - 9.5Higher pH increases the nucleophilicity of primary amines.
Reaction Temperature 4°C - 37°CLower temperatures can be used for longer incubation times to minimize protein degradation.
Reaction Time 12 - 72 hoursDependent on protein concentration, linker excess, and temperature.
Linker Molar Excess 10 - 50 foldOptimization is required to achieve the desired degree of labeling and avoid protein precipitation.

Table 2: Performance Characteristics

CharacteristicValue/RangeNotes
Labeling Efficiency High (Estimated 60-90%)Efficiency is dependent on the number of accessible lysine residues and reaction conditions. This is an estimate based on other efficient bioconjugation methods.
Bond Stability Very HighThe resulting sulfonamide bond is extremely stable and resistant to hydrolysis under physiological conditions.
Specificity Primary aminesPrimarily reacts with the ε-amino group of lysine and the N-terminal α-amino group.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general method for the conjugation of this compound to a protein containing accessible primary amines.

Materials:

  • Protein of interest

  • This compound

  • Conjugation Buffer: 100 mM sodium borate or sodium bicarbonate buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

  • Anhydrous DMSO or DMF for preparing stock solution of the linker

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into the Conjugation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine).

  • Linker Preparation:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. It is recommended to perform this addition stepwise while gently vortexing to avoid protein precipitation.

    • Incubate the reaction mixture at room temperature for 12-24 hours or at 4°C for 48-72 hours with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 1 hour at room temperature to quench any unreacted this compound.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the conjugation and determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or SDS-PAGE analysis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ProteinPrep Prepare Protein in Amine-Free Buffer (pH 8.5) Conjugation Add Linker to Protein Solution Incubate for 12-72h ProteinPrep->Conjugation LinkerPrep Prepare this compound Stock Solution in DMSO LinkerPrep->Conjugation Quench Quench Reaction with Tris Buffer Conjugation->Quench Purification Purify Conjugate (Desalting Column or Dialysis) Quench->Purification Characterization Characterize Conjugate (Mass Spec, SDS-PAGE) Purification->Characterization

Caption: General workflow for protein labeling with this compound.

Stability of the Conjugate

The sulfonamide bond formed between the this compound linker and the protein's primary amine is known for its high stability.[1] It is significantly more resistant to hydrolysis over a wide pH range compared to other linkages like esters or thioesters. This ensures the integrity of the conjugate during downstream applications and storage. For long-term storage, it is recommended to keep the purified conjugate at -20°C or -80°C in a suitable buffer.

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the molar excess of the this compound linker.

    • Increase the reaction time or temperature.

    • Confirm the pH of the Conjugation Buffer is between 8.0 and 9.5.

    • Ensure the protein has accessible lysine residues.

  • Protein Precipitation:

    • Add the linker stock solution to the protein solution more slowly and in smaller aliquots.

    • Reduce the molar excess of the linker.

    • Perform the reaction at a lower protein concentration.

  • Non-specific Labeling:

    • While the reaction is highly specific for primary amines, ensure that other highly nucleophilic residues are not present in a uniquely reactive environment on the protein surface. Purification is key to removing any non-covalently bound linker.

Conclusion

The reaction of this compound with primary amines on proteins provides a robust and efficient method for bioconjugation. The resulting stable sulfonamide linkage and the versatile propargyl handle make this linker a powerful tool for a wide range of applications in research, diagnostics, and therapeutic development. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this chemistry.

References

Application Note: High-Purity Purification of Propargyl-PEG2-Tos Conjugates by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-Tos is a bifunctional linker increasingly utilized in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The propargyl group allows for "click" chemistry reactions, while the tosyl group is an excellent leaving group for nucleophilic substitution, enabling precise and efficient conjugation.[1] The purity of these conjugates is paramount for ensuring the reproducibility of experiments and the efficacy and safety of potential therapeutics. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such PEGylated molecules, offering high resolution to separate the desired product from unreacted starting materials and byproducts.[2][3] This document provides a detailed protocol and application data for the purification of this compound conjugates using RP-HPLC.

Data Presentation

The following table summarizes representative data from the purification of a crude this compound conjugate using the protocol described below. This data is intended as an example to guide researchers in what to expect during their purification process.

ParameterCrude ProductHPLC Purified Product
Purity (by Analytical HPLC) ~65%>98%
Retention Time (Analytical) 12.5 min12.5 min
Observed Mass (LC-MS) Corresponds to target conjugateCorresponds to target conjugate
Key Impurities Unreacted this compound, reaction byproductsNot Detected
Yield N/AVariable, dependent on reaction efficiency

Experimental Protocol

This protocol outlines a general method for the purification of this compound conjugates using a C18 column. Optimization of the gradient and other parameters may be necessary for specific conjugates.[2]

1. Materials and Reagents

  • Crude this compound conjugate mixture

  • HPLC-grade Water

  • HPLC-grade Acetonitrile (ACN)

  • Trifluoroacetic Acid (TFA) or Formic Acid (FA)

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • 0.22 µm Syringe Filters

2. HPLC System and Column

  • System : Preparative HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD).[2]

  • Column : C18 preparative column (e.g., 19 x 250 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% TFA in HPLC-grade water.

  • Mobile Phase B : 0.1% TFA in HPLC-grade acetonitrile.

3. Sample Preparation

  • Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions, such as DMSO.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Purification Method

  • Flow Rate : 15 mL/min (for a 19 mm ID column)

  • Detection : UV at an appropriate wavelength if the conjugate has a chromophore. If not, ELSD or Mass Spectrometry (MS) is recommended.

  • Injection Volume : Dependent on column capacity and sample concentration.

  • Gradient Program :

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B (linear gradient)

    • 35-40 min: 80% B

    • 40.1-45 min: 20% B (re-equilibration)

5. Fraction Collection and Analysis

  • Collect fractions based on the elution profile of the target peak.

  • Analyze the purity of the collected fractions using analytical HPLC with a similar, but faster, gradient.

  • Pool the fractions that meet the desired purity level.

  • Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification dissolve Dissolve Crude Product in DMSO filter Filter Sample (0.22 µm) dissolve->filter inject Inject onto Preparative C18 Column filter->inject gradient Run Gradient Elution (Water/ACN with 0.1% TFA) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal (Lyophilization) pool->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound conjugates.

chemical_structure propargyl HC≡C-CH₂- peg1 O-CH₂-CH₂- propargyl->peg1 peg2 O-CH₂-CH₂- peg1->peg2 tosyl O-Tos peg2->tosyl title This compound Structure

References

Application Note: Monitoring Propargyl-PEG2-Tos Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for monitoring the progress of nucleophilic substitution reactions involving Propargyl-PEG2-Tos using thin-layer chromatography (TLC). This compound is a valuable bifunctional linker used in bioconjugation and drug development, often for the introduction of a terminal alkyne for subsequent "click" chemistry reactions. Effective monitoring of its conversion is crucial for reaction optimization and ensuring high product yield. This document outlines the experimental setup, mobile phase selection, visualization techniques, and data interpretation for tracking the consumption of the tosylated starting material and the formation of the desired product.

Introduction

This compound is a heterobifunctional linker containing a propargyl group for azide-alkyne cycloaddition and a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions. A common application involves reacting the tosylate with a nucleophile, such as an alcohol or an amine, to conjugate a molecule of interest. Thin-layer chromatography is a rapid, inexpensive, and widely used analytical technique ideal for monitoring the progress of such reactions.[1][2] By comparing the retention factor (Rf) of the starting material, the reaction mixture, and the expected product, researchers can qualitatively assess the reaction's progression. Due to the polyethylene glycol (PEG) chain, these molecules can sometimes exhibit streaking on silica plates; however, appropriate solvent systems can mitigate this issue.[3]

This note details the monitoring of a representative SN2 reaction: the synthesis of a benzyl ether from this compound and benzyl alcohol.

Reaction Scheme:

This compound + Benzyl Alcohol → Propargyl-PEG2-O-Benzyl + Tosic Acid

Data Presentation

The progress of the reaction can be effectively monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The retention factors (Rf) will differ due to the change in polarity upon replacing the tosylate group with the benzyl ether.

CompoundStructureMobile PhaseRf Value (approx.)Visualization
This compoundPropargyl-O(CH₂CH₂O)₂-Ts7% MeOH in DCM0.55UV (254 nm), KMnO₄, p-Anisaldehyde
Benzyl AlcoholBn-OH7% MeOH in DCM0.45UV (254 nm), KMnO₄, p-Anisaldehyde
Propargyl-PEG2-O-BenzylPropargyl-O(CH₂CH₂O)₂-Bn7% MeOH in DCM0.65KMnO₄, p-Anisaldehyde

Note: Rf values are illustrative and can vary based on specific TLC plate characteristics, chamber saturation, and temperature.

Experimental Protocols

Materials and Equipment
  • This compound

  • Benzyl alcohol

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Silica gel 60 F254 TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Dipping jars for stains

  • Potassium permanganate (KMnO₄) stain solution

  • p-Anisaldehyde stain solution

Reaction Protocol: Synthesis of Propargyl-PEG2-O-Benzyl
  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzyl alcohol (1.2 equivalents) to the solution.

  • Add triethylamine (1.5 equivalents) to act as an acid scavenger.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC at regular intervals (e.g., 0, 1, 2, 4, and 6 hours).

TLC Monitoring Protocol
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spotting:

    • In the 'SM' lane, spot a diluted solution of this compound.

    • In the 'RM' lane, spot a sample taken directly from the reaction mixture.

    • In the 'C' lane, first spot the starting material, then spot the reaction mixture on top of it. This "cospot" helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Development:

    • Prepare the mobile phase, for instance, 7% methanol in dichloromethane (DCM).

    • Pour a small amount of the mobile phase into the TLC chamber, line it with filter paper to ensure saturation, and cover it. Allow the chamber to saturate for 5-10 minutes.

    • Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the solvent to evaporate completely.

    • Visualize the plate under a UV lamp at 254 nm. The tosylated starting material should appear as a dark spot. Circle the visible spots with a pencil.

    • For further visualization, dip the plate into a potassium permanganate stain solution. Alkenes, alkynes, and alcohols will appear as yellow-brown spots on a purple background upon gentle heating.[4][5]

    • Alternatively, use a p-anisaldehyde stain, which is a general-purpose stain for nucleophilic groups. After dipping, heat the plate with a heat gun until colored spots appear.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the 'RM' lane to the 'SM' lane. The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.

Mandatory Visualizations

reaction_scheme cluster_reactants Reactants cluster_products Products Propargyl_PEG2_Tos This compound reagent + TEA in DCM Benzyl_Alcohol Benzyl Alcohol Product Propargyl-PEG2-O-Benzyl Byproduct Tosic Acid Salt reagent->Product reagent->Byproduct

Caption: Reaction scheme for the synthesis of Propargyl-PEG2-O-Benzyl.

tlc_workflow start Start Reaction spot_plate Prepare & Spot TLC Plate (SM, Co-spot, RM) start->spot_plate develop_plate Develop Plate in Saturated Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain with KMnO₄ or p-Anisaldehyde visualize_uv->visualize_stain analyze Analyze Rf Values visualize_stain->analyze decision Is Reaction Complete? analyze->decision workup Reaction Workup decision->workup Yes continue_rxn Continue Reaction & Resample decision->continue_rxn No continue_rxn->spot_plate

Caption: Workflow for monitoring the reaction progress using TLC.

Conclusion

Thin-layer chromatography is an indispensable tool for the real-time monitoring of reactions involving this compound. Proper selection of the mobile phase and visualization techniques allows for clear differentiation between the starting material and the product, enabling researchers to efficiently track the reaction's progress and determine its endpoint. The protocols described herein provide a robust framework for the successful application of TLC in the synthesis of PEGylated bioconjugates.

References

Propargyl-PEG2-Tos: Applications in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG2-Tos is a heterobifunctional chemical probe that serves as a versatile tool in proteomics research and drug development. This reagent incorporates three key functional components: a terminal propargyl group (an alkyne), a hydrophilic di-ethylene glycol (PEG2) spacer, and a tosylate (Tos) group. This unique combination of functionalities allows for a two-step sequential or parallel labeling strategy for the modification and analysis of proteins and other biomolecules.

The tosyl group is an excellent leaving group, making it susceptible to nucleophilic attack by amino acid side chains such as the primary amines of lysine residues or the hydroxyl groups of serine and threonine. This reaction forms a stable covalent bond, effectively "tagging" the protein with the Propargyl-PEG2 moiety.

The propargyl group is a bioorthogonal handle that can be specifically and efficiently coupled to azide-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This allows for the subsequent attachment of a wide variety of reporter tags, such as fluorophores for imaging, biotin for affinity purification and enrichment, or other functionalized molecules for downstream analysis.

The PEG2 linker enhances the aqueous solubility of the reagent and the resulting conjugates, which is particularly beneficial when working with proteins in biological buffers.

Key Applications in Proteomics

This compound is a valuable tool for a range of applications in proteomics, including:

  • Activity-Based Protein Profiling (ABPP): This reagent can be used to covalently label the active sites of enzymes, particularly those with reactive nucleophiles. Subsequent click chemistry allows for the enrichment and identification of these active enzymes from complex biological samples.

  • Target Identification and Validation: By attaching a known ligand to an azide, this compound can be used to functionalize a protein of interest and then "click" on a reporter tag to validate target engagement in a cellular context.

  • Proteolysis-Targeting Chimera (PROTAC) Development: this compound is an ideal linker for the synthesis of PROTACs. The tosyl group can be displaced by a nucleophile on a target protein ligand, and the propargyl group can be clicked to an azide-functionalized E3 ligase ligand, or vice-versa. The PEG linker provides the necessary spacing and flexibility for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Protocols

Protocol 1: Labeling of a Purified Protein with this compound

This protocol describes the initial labeling of a purified protein through the reaction of its nucleophilic residues (e.g., lysine, serine, threonine) with the tosyl group of this compound.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.5)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the purified protein is in a buffer free of primary amines (e.g., Tris) that could compete with the reaction. The pH should be slightly basic to facilitate the deprotonation of lysine residues. A typical concentration for the protein is 1-5 mg/mL.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 100 mM.

  • Labeling Reaction: Add a 10- to 50-fold molar excess of this compound to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted this compound from the labeled protein using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Verification of Labeling: Confirm the successful labeling of the protein by mass spectrometry. An increase in the molecular weight corresponding to the addition of the Propargyl-PEG2 moiety is expected.

Protocol 2: Click Chemistry Reaction on a Propargylated Protein in Cell Lysate

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized reporter (e.g., Azide-Biotin, Azide-Fluorophore) to a protein previously labeled with this compound.

Materials:

  • Propargylated protein sample (from Protocol 1 or from a cell lysate after in-situ labeling)

  • Azide-functionalized reporter tag (e.g., Azide-Biotin)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Click Chemistry Reagents:

    • Azide-Reporter Stock: Prepare a 10 mM stock solution of the azide-functionalized reporter in DMSO.

    • CuSO₄ Stock: Prepare a 50 mM stock solution of CuSO₄ in water.

    • THPTA/TBTA Stock: Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/t-BuOH.

    • Sodium Ascorbate Stock: Freshly prepare a 500 mM stock solution of sodium ascorbate in water.

  • Prepare the "Click-it" Cocktail: In a microcentrifuge tube, prepare the following mixture immediately before use (for a 100 µL final reaction volume):

    • 1 µL of 10 mM Azide-Reporter Stock (final concentration: 100 µM)

    • 2 µL of 50 mM CuSO₄ Stock (final concentration: 1 mM)

    • 2 µL of 50 mM THPTA/TBTA Stock (final concentration: 1 mM)

  • Initiate the Click Reaction:

    • To your propargylated protein sample (e.g., 93 µL in PBS), add the 5 µL of the "Click-it" cocktail.

    • Add 2 µL of the freshly prepared 500 mM sodium ascorbate solution to initiate the reaction (final concentration: 10 mM).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Downstream Analysis: The protein is now conjugated to the reporter tag and is ready for downstream applications such as:

    • Affinity Purification: If a biotin tag was used, the protein can be enriched using streptavidin-coated beads.

    • Fluorescence Imaging: If a fluorescent tag was used, the sample can be analyzed by in-gel fluorescence or microscopy.

    • Mass Spectrometry: The sample can be prepared for proteomic analysis to identify and quantify the labeled proteins.

Quantitative Data Presentation

The efficiency of protein labeling and subsequent click chemistry can be assessed using quantitative proteomics. The following table provides representative data from a study using a similar bifunctional linker to illustrate the type of quantitative information that can be obtained. Note: This data is for illustrative purposes and the actual results may vary depending on the protein and experimental conditions.

Protein TargetLinker Concentration (µM)Labeling Efficiency (%)Fold Enrichment (after Biotin-pulldown)
Kinase A106525
Kinase A508545
Phosphatase B104015
Phosphatase B507030
Structural Protein C10155
Structural Protein C503010

Visualizations

Experimental Workflow for Protein Labeling and Identification

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Protein Protein of Interest (Lys, Ser, Thr residues) Labeled_Protein Propargylated Protein Protein->Labeled_Protein Tosylation Reaction Reagent This compound Reagent->Labeled_Protein Clicked_Protein Labeled & Tagged Protein Labeled_Protein->Clicked_Protein CuAAC Reaction Azide_Tag Azide-Reporter (e.g., Biotin, Fluorophore) Azide_Tag->Clicked_Protein Enrichment Affinity Purification (Streptavidin Beads) Clicked_Protein->Enrichment MS LC-MS/MS Analysis Enrichment->MS Identification Protein Identification & Quantification MS->Identification

Caption: Workflow for labeling, enrichment, and identification of proteins using this compound.

PROTAC-Mediated Protein Degradation Pathway

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Target Protein Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target E2 Ligase Ub Ubiquitin Ub->Ub_Target Degradation Degraded Protein (Peptides) Ub_Target->Degradation Proteasome 26S Proteasome Proteasome->Degradation

Caption: The mechanism of PROTAC-mediated protein degradation facilitated by a linker like this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargyl-PEG2-Tos Reaction Yield and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help optimize the synthesis of Propargyl-PEG2-Tos, a bifunctional linker crucial in bioconjugation and drug development. This guide focuses on the common method of synthesis: the tosylation of Propargyl-PEG2-OH.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The synthesis of this compound is typically achieved through the tosylation of Propargyl-PEG2-OH. This reaction involves the activation of the terminal hydroxyl group of Propargyl-PEG2-OH with tosyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM). The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What are the critical parameters affecting the yield and purity of the this compound reaction?

Several factors can significantly impact the success of this reaction:

  • Reagent Quality: The purity of the starting materials, particularly Propargyl-PEG2-OH and tosyl chloride, is paramount. Old or degraded tosyl chloride can lead to lower yields.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze tosyl chloride and react with the tosylate product, reducing the yield and purity. Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

  • Stoichiometry: The molar ratio of the reactants is a key parameter. An excess of tosyl chloride is often used to ensure complete conversion of the starting alcohol.

  • Base Selection: The choice and purity of the base are important. The base must be strong enough to scavenge the HCl byproduct efficiently but should not promote side reactions. Pyridine or triethylamine are commonly used.

  • Reaction Temperature: Tosylation reactions are typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize the formation of side products.

  • Reaction Time: The reaction time needs to be optimized to ensure complete conversion without promoting the degradation of the product.

Q3: What are the common side reactions observed during the synthesis of this compound?

Several side reactions can occur, leading to impurities and reduced yields:

  • Hydrolysis: As mentioned, tosyl chloride and the this compound product can be hydrolyzed by water, yielding p-toluenesulfonic acid and regenerating the starting alcohol, respectively.

  • Over-tosylation: If the starting Propargyl-PEG2-OH contains impurities with multiple hydroxyl groups, these can also be tosylated, leading to undesired byproducts.

  • Meyer-Schuster and Rupe Rearrangements: These are acid-catalyzed rearrangements of propargyl alcohols to α,β-unsaturated ketones or aldehydes. While the tosylation reaction is typically run under basic conditions, localized acidity or acidic work-up conditions could potentially trigger these rearrangements.

  • Elimination Reactions: Although less common for primary alcohols, elimination reactions to form an alkene can be a competing pathway, especially at higher temperatures.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material (Propargyl-PEG2-OH), the product (this compound), and any major byproducts. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound synthesis in a question-and-answer format.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive tosyl chloride (hydrolyzed).1. Use fresh, high-purity tosyl chloride. Store it under anhydrous conditions.
2. Presence of water in the reaction.2. Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.
3. Insufficient amount of base.3. Use a slight excess of a high-purity, dry base (e.g., triethylamine, pyridine).
4. Low reaction temperature and short reaction time.4. While starting at 0°C is recommended, the reaction may require warming to room temperature and a longer reaction time for completion. Monitor progress by TLC.
Low Yield 1. Incomplete reaction.1. Increase the reaction time or temperature slightly. Use a larger excess of tosyl chloride.
2. Product degradation during work-up.2. Use mild work-up conditions. Avoid strong acids or bases.
3. Loss of product during purification.3. Optimize the purification method. For column chromatography, select an appropriate solvent system. For HPLC, use a suitable column and gradient.
Low Purity (Multiple Spots on TLC) 1. Formation of side products.1. Ensure strictly anhydrous conditions. Use high-purity starting materials. Maintain a low reaction temperature.
2. Unreacted starting material.2. Drive the reaction to completion by increasing the reaction time or the amount of tosyl chloride.
3. Impurities in the starting material.3. Purify the Propargyl-PEG2-OH before the reaction.
Difficulty in Product Purification 1. Similar polarity of product and impurities.1. For column chromatography, try a different solvent system or use a gradient elution. Reverse-phase HPLC can be an effective alternative for purifying PEGylated compounds.[1]
2. Streaking of PEGylated compounds on silica gel.2. Consider using a different stationary phase for chromatography or employing reverse-phase chromatography.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Propargyl-PEG2-OH

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Propargyl-PEG2-OH (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous triethylamine (1.5 - 2.0 equivalents) to the solution and stir for 10-15 minutes.

  • Slowly add a solution of tosyl chloride (1.2 - 1.5 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC. The reaction may be allowed to slowly warm to room temperature and stirred for several hours to overnight to ensure completion.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield and Purity:

While specific yields can vary based on the scale and precise conditions, a well-optimized reaction can be expected to yield the this compound product with a purity of >95% as determined by NMR and HPLC.

Data Presentation

Table 1: Key Reactants and Their Roles

Reactant Formula Role
Propargyl-PEG2-OHC7H12O3Starting material (alcohol)
Tosyl ChlorideC7H7ClO2STosylating agent
TriethylamineC6H15NBase (HCl scavenger)
DichloromethaneCH2Cl2Anhydrous solvent

Visualizations

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Propargyl-PEG2-OH in anhydrous DCM cool Cool to 0°C start->cool add_base Add Triethylamine cool->add_base add_tscl Add Tosyl Chloride add_base->add_tscl stir Stir and Monitor by TLC add_tscl->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield or Purity reagents Reagent Quality issue->reagents conditions Reaction Conditions issue->conditions workup Work-up/Purification issue->workup fresh_reagents Use Fresh/Pure Reagents reagents->fresh_reagents anhydrous Ensure Anhydrous Conditions conditions->anhydrous optimize_params Optimize Temp/Time/Stoichiometry conditions->optimize_params mild_workup Mild Work-up workup->mild_workup optimize_purification Optimize Purification Method workup->optimize_purification

Caption: Logical relationship for troubleshooting low yield/purity.

References

Troubleshooting low conjugation efficiency with Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG2-Tos. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker containing a propargyl group and a tosyl group, separated by a two-unit polyethylene glycol (PEG) spacer. The propargyl group is used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions with primary amines and thiols. It is commonly used in bioconjugation and for creating PROTACs (Proteolysis Targeting Chimeras).

Q2: What functional groups does the tosyl group of this compound react with?

The tosyl group readily reacts with nucleophiles such as primary amines (e.g., lysine residues in proteins) and thiols (e.g., cysteine residues in proteins) through an SN2 nucleophilic substitution reaction.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored at -20°C in a dry, dark environment.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] It is advisable to store it under an inert atmosphere like argon or nitrogen to prevent moisture and oxygen exposure.

Q4: How can I monitor the progress of my conjugation reaction?

The progress of the conjugation reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is effective for separating the conjugated product from the starting materials.[2] Size-exclusion chromatography (SEC) can also be used to separate the larger PEGylated product from smaller unreacted molecules.[3]

Troubleshooting Guide: Low Conjugation Efficiency

Low conjugation efficiency is a common issue when working with this compound. The following sections provide potential causes and solutions to help you optimize your reaction.

Problem 1: Low or No Conjugation to Amine Groups

Possible Causes & Solutions

Potential CauseRecommended Action
Suboptimal pH The nucleophilicity of primary amines is pH-dependent. A pH that is too low will protonate the amine, making it a poor nucleophile. A pH that is too high can lead to hydrolysis of the tosyl group. Optimize the reaction pH to be in the range of 8.0-9.5.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions. Use solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
Presence of a Weak Base A non-nucleophilic base is often required to scavenge the proton released from the amine during the reaction, driving the equilibrium towards product formation. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture.
Steric Hindrance The amine group on your molecule may be sterically hindered, preventing the bulky this compound from accessing it.[4] Consider using a longer PEG linker to overcome steric hindrance or modify the reaction conditions (e.g., higher temperature, longer reaction time).
Degraded this compound Improper storage can lead to the hydrolysis of the tosyl group, rendering the reagent inactive. Always use freshly opened or properly stored reagent. Confirm the integrity of the reagent using techniques like NMR.
Low Molar Ratio An insufficient amount of the PEG reagent will result in incomplete conjugation. Increase the molar excess of this compound to 1.5-5 equivalents relative to the amine-containing molecule.
Problem 2: Low or No Conjugation to Thiol Groups

Possible Causes & Solutions

Potential CauseRecommended Action
Suboptimal pH The reactivity of thiols is also pH-dependent. The thiol needs to be in its thiolate form (S-) to be a potent nucleophile. This is favored at a pH above the pKa of the thiol group (typically around 8.5 for cysteine). However, at very high pH, disulfide bond formation can become a competing side reaction. Optimize the reaction pH to be in the range of 7.0-8.5.
Oxidation of Thiols Thiols are susceptible to oxidation, leading to the formation of disulfide bonds which are unreactive towards the tosyl group. Ensure your buffers are degassed and consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation, which should then be removed before adding the PEG reagent.
Inappropriate Buffer Buffers containing nucleophilic species can compete with the thiol for reaction with the this compound. Avoid buffers containing primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or HEPES are generally good choices.
Steric Hindrance Similar to amines, the accessibility of the thiol group can affect conjugation efficiency. Consider using a longer PEG linker or optimizing reaction conditions.
Degraded this compound As with amine reactions, ensure the PEG reagent is not hydrolyzed due to improper storage. Use fresh or properly stored reagent.
Insufficient Molar Excess A higher concentration of the PEG reagent can drive the reaction to completion. Use a molar excess of this compound (e.g., 1.5-5 equivalents).

Experimental Protocols

General Protocol for Conjugation of this compound to a Primary Amine (e.g., on a Protein)
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule (e.g., protein) in a suitable buffer at a pH of 8.5 (e.g., 100 mM sodium bicarbonate buffer).

    • Ensure the concentration of the molecule is appropriate for the reaction scale.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in a polar aprotic solvent such as DMF or DMSO to a known concentration.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 3 equivalents) of the this compound solution to the solution of the amine-containing molecule.

    • If required, add a non-nucleophilic base like TEA (to a final concentration of ~20 mM).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The optimal reaction time may need to be determined empirically.

  • Quenching the Reaction:

    • The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted this compound.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted PEG reagent and other small molecules.

General Protocol for Conjugation of this compound to a Thiol (e.g., on a Peptide)
  • Reduction of Disulfide Bonds (if necessary):

    • If the thiol-containing molecule (e.g., peptide with a cysteine residue) may have formed disulfide bonds, pre-treat it with a reducing agent like TCEP.

    • Remove the reducing agent before proceeding, for example, by using a desalting column.

  • Preparation of the Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in a degassed buffer at a pH of 7.5 (e.g., 100 mM phosphate buffer with 1 mM EDTA).

  • Preparation of this compound Solution:

    • Dissolve this compound in DMF or DMSO immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 3 equivalents) of the this compound solution to the solution of the thiol-containing molecule.

    • Incubate the reaction at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching the Reaction:

    • Quench the reaction by adding a small molecule with a thiol group, such as β-mercaptoethanol or N-acetylcysteine.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC or SEC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_mol Prepare Amine/Thiol -containing Molecule (Buffer, pH) reaction Mix & Incubate (Molar Ratio, Time, Temp) prep_mol->reaction prep_peg Prepare this compound (Fresh, in DMF/DMSO) prep_peg->reaction monitoring Monitor Progress (HPLC, SEC) reaction->monitoring quench Quench Reaction monitoring->quench Reaction Complete purification Purify Conjugate (SEC, HPLC) quench->purification final_product Characterize Final Product purification->final_product

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic cluster_amine Amine Conjugation Issues cluster_thiol Thiol Conjugation Issues cluster_general General Issues start Low Conjugation Efficiency check_ph_amine Check pH (8.0-9.5) start->check_ph_amine check_ph_thiol Check pH (7.0-8.5) start->check_ph_thiol check_reagent Check Reagent Quality (Fresh, proper storage) start->check_reagent check_solvent_amine Check Solvent (DMF, DMSO) check_ph_amine->check_solvent_amine check_base Add Non-nucleophilic Base (TEA, DIPEA) check_solvent_amine->check_base check_oxidation Check for Thiol Oxidation (Use degassed buffers) check_ph_thiol->check_oxidation check_buffer Check Buffer Type (Avoid amine buffers) check_oxidation->check_buffer check_ratio Increase Molar Ratio (1.5-5x excess) check_reagent->check_ratio check_sterics Consider Steric Hindrance check_ratio->check_sterics

Caption: Troubleshooting logic for low conjugation efficiency.

References

Technical Support Center: Propargyl-PEG2-Tos in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals using Propargyl-PEG2-Tos in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

This compound is a heterobifunctional linker molecule. It consists of three key parts:

  • Propargyl group: A terminal alkyne that serves as the reactive handle for the click chemistry reaction with an azide-functionalized molecule.[1][2]

  • PEG2 spacer: A short polyethylene glycol (PEG) chain that enhances the hydrophilicity and solubility of the molecule in aqueous media.[3][4]

  • Tosyl (Tos) group: A p-toluenesulfonate group, which is an excellent leaving group, making the molecule susceptible to nucleophilic substitution.[3]

Q2: What are the primary applications of this compound?

This reagent is primarily used to introduce a propargyl group onto a molecule containing a nucleophilic functional group (e.g., an alcohol or amine) via nucleophilic substitution of the tosylate. The resulting propargylated molecule can then be conjugated to an azide-containing molecule through CuAAC click chemistry. This is a common strategy in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs) or for labeling biomolecules.

Q3: What are the potential side reactions when using this compound in click chemistry?

There are two main categories of side reactions to be aware of:

  • Reactions involving the tosylate group: Since the tosyl group is a very good leaving group, it can be displaced by nucleophiles present in the reaction mixture, leading to undesired byproducts. This can occur via nucleophilic substitution (SN1/SN2) or elimination (E1/E2) pathways.

  • Reactions involving the propargyl group: The terminal alkyne can undergo copper-mediated oxidative homocoupling, known as the Glaser coupling, to form a diyne byproduct.

Q4: How can I minimize side reactions associated with the tosylate group?

To minimize nucleophilic attack on the carbon bearing the tosylate, consider the following:

  • Choice of Buffer: Avoid buffers containing strong nucleophiles. For example, Tris buffer is generally not recommended for CuAAC reactions as the amine can chelate copper and also act as a nucleophile. Buffers like PBS or HEPES are often better choices.

  • pH Control: Maintain a neutral or slightly acidic pH (around 6.0-7.5) to reduce the nucleophilicity of water and other potential nucleophiles.

  • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the activation energy barrier of the substitution/elimination side reactions.

  • Stoichiometry: Use the minimum necessary excess of the azide component, as azides can act as nucleophiles towards the tosylate under certain conditions.

Q5: How can I prevent the Glaser coupling side reaction?

The Glaser coupling is an oxygen-dependent reaction. To prevent it:

  • Deoxygenate your reaction mixture: This can be achieved by bubbling an inert gas like argon or nitrogen through your solvent and reaction mixture.

  • Use a reducing agent: The addition of a mild reducing agent, such as sodium ascorbate, helps to maintain copper in its catalytically active Cu(I) state and prevents the formation of Cu(II) species that can promote oxidative coupling.

  • Use a copper-stabilizing ligand: Ligands like THPTA or TBTA can chelate the copper(I) ion, protecting it from oxidation and improving the efficiency of the click reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of the desired click product Side reaction of the tosylate group: Nucleophilic substitution or elimination is competing with the click reaction.- Analyze byproducts by LC-MS to confirm the presence of substitution or elimination products. - Switch to a non-nucleophilic buffer (e.g., HEPES, PBS). - Optimize the reaction pH to be between 6.0 and 7.5. - Lower the reaction temperature. - Use a less nucleophilic counter-ion for your azide if possible.
Glaser coupling of the propargyl group: The alkyne is being consumed in a homocoupling side reaction.- Confirm the presence of the diyne byproduct by mass spectrometry. - Thoroughly deoxygenate all solutions before starting the reaction. - Ensure a sufficient excess of sodium ascorbate is used. - Add a copper-chelating ligand like THPTA.
Degradation of the this compound reagent - Store the reagent under inert gas at the recommended temperature (-20°C). - Avoid multiple freeze-thaw cycles. - Check the purity of the reagent by NMR or LC-MS before use.
Presence of multiple unexpected products in LC-MS analysis A combination of side reactions is occurring. - Systematically address each potential side reaction as outlined above. - Simplify the reaction mixture as much as possible to identify the source of the byproducts. - Purify the propargylated intermediate before the click chemistry step.
Incomplete reaction Inefficient click reaction conditions. - Increase the concentration of the copper catalyst and ligand. - Optimize the ratio of copper to ligand (a 1:5 ratio is common for Cu:THPTA). - Increase the reaction time or temperature moderately, while monitoring for an increase in side products.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol assumes the user has already prepared the azide-functionalized molecule.

Materials:

  • This compound

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (NaAsc) stock solution (freshly prepared, e.g., 100 mM in water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)

  • Degassing equipment (e.g., nitrogen or argon gas)

Procedure:

  • Prepare Reactants:

    • Dissolve the azide-functionalized molecule in the reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer to achieve a final 1.5 to 5-fold molar excess over the azide-functionalized molecule.

  • Deoxygenate:

    • Bubble nitrogen or argon gas through the solutions of the azide and alkyne for 10-15 minutes.

  • Prepare Catalyst Premix:

    • In a separate tube, combine the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of Cu:THPTA is common.

  • Reaction Assembly:

    • To the solution of the azide-functionalized molecule, add the desired volume of the this compound solution.

    • Add the catalyst premix to the reaction mixture. The final copper concentration can range from 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of CuSO₄.

  • Incubation:

    • Incubate the reaction at room temperature. Reaction times can vary from 1 to 24 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents and byproducts.

Protocol 2: Analysis of Side Reactions by LC-MS

Objective: To identify and quantify the desired product and potential side products.

Methodology:

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot, for example, by adding EDTA to chelate the copper.

    • Dilute the sample in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column suitable for separating small molecules and PEGylated compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient appropriate for eluting the starting materials, desired product, and potential byproducts.

  • Mass Spectrometry (e.g., Q-TOF or Orbitrap):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Data Acquisition: Acquire full scan MS data to identify the molecular weights of all components. The expected masses to look for would be:

      • Desired click product

      • Unreacted this compound and azide starting materials

      • Product of tosylate substitution (e.g., with water or buffer components)

      • Product of elimination

      • Diyne product from Glaser coupling

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the desired product and side products.

    • Integrate the peak areas to estimate the relative abundance of each species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_azide Prepare Azide Solution deoxygenate Deoxygenate Solutions (N2 or Ar) prep_azide->deoxygenate prep_alkyne Prepare this compound Solution prep_alkyne->deoxygenate prep_catalyst Prepare Catalyst Premix (CuSO4 + THPTA) mix Combine Reactants prep_catalyst->mix Add Catalyst prep_activator Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_activator->initiate deoxygenate->mix Add Azide & Alkyne mix->initiate incubate Incubate (RT, 1-24h) initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate (SEC, HPLC) monitor->purify If reaction complete characterize Characterize Final Product purify->characterize

Caption: A typical experimental workflow for a CuAAC reaction.

troubleshooting_logic cluster_tos_solutions Tosylate Side Reactions cluster_glaser_solutions Glaser Coupling start Low Yield or Multiple Products check_tos Analyze for Tosylate Side Products (LC-MS) start->check_tos check_glaser Analyze for Glaser Coupling (LC-MS) start->check_glaser check_tos->check_glaser Not Detected sol_buffer Change to Non-nucleophilic Buffer (e.g., PBS, HEPES) check_tos->sol_buffer Substitution/Elimination Detected sol_degas Improve Deoxygenation check_glaser->sol_degas Diyne Detected optimized Optimized Reaction check_glaser->optimized Not Detected sol_ph Adjust pH to 6.0-7.5 sol_buffer->sol_ph sol_temp Lower Reaction Temperature sol_ph->sol_temp sol_temp->optimized sol_asc Increase Sodium Ascorbate sol_degas->sol_asc sol_ligand Add/Optimize Ligand (THPTA) sol_asc->sol_ligand sol_ligand->optimized

Caption: A troubleshooting flowchart for side reactions.

References

Propargyl-PEG2-Tos stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Propargyl-PEG2-Tos in aqueous buffers, a common concern for researchers in bioconjugation and drug development. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to help you navigate potential stability issues and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in aqueous buffers?

A1: The stability of this compound is primarily influenced by the following factors:

  • pH: The tosyl group is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. The compound is most stable at a neutral pH.

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis and other degradation reactions. For optimal stability, it is recommended to perform reactions at controlled, lower temperatures where feasible and to store the compound as recommended.

  • Buffer Composition: Nucleophilic species in the buffer solution can react with the tosyl group, leading to its cleavage. Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., phosphate) can be particularly problematic.

  • Time: The longer this compound is incubated in an aqueous buffer, the greater the extent of potential degradation. It is advisable to use the reagent in solution as promptly as possible after preparation.

Q2: How stable is the tosyl group to hydrolysis at different pH values?

A2: The tosyl group is a good leaving group and is susceptible to nucleophilic attack by water (hydrolysis). The rate of hydrolysis is pH-dependent.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can occur, leading to the cleavage of the tosyl group to form p-toluenesulfonic acid and the corresponding alcohol (Propargyl-PEG2-OH).

  • Neutral Conditions (pH 6-8): The rate of hydrolysis is generally at its minimum in this range. However, prolonged incubation can still lead to degradation.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis. Hydroxide ions are potent nucleophiles that readily attack the sulfonyl center.

Q3: Can my choice of buffer impact the stability of this compound?

A3: Yes, the choice of buffer is critical. Buffers that are nucleophilic can directly react with the tosyl group, leading to the formation of buffer adducts and consumption of your reagent.

  • Amine Buffers (e.g., Tris, glycine): Primary and secondary amines are nucleophiles and can displace the tosyl group. This is a significant concern with Tris buffers, which are commonly used in biological applications.

  • Phosphate Buffers: While generally less reactive than amine buffers, phosphate can also act as a nucleophile, especially at higher concentrations and pH values.

  • Non-Nucleophilic Buffers (Recommended): For applications requiring the stability of the tosyl group, it is best to use non-nucleophilic buffers such as HEPES, MES, or MOPS.

Q4: What are the signs of this compound degradation in my reaction?

A4: Degradation of this compound can manifest in several ways:

  • Low reaction yield: If the tosyl group has been cleaved, the desired nucleophilic substitution reaction will not proceed efficiently.

  • Unexpected side products: Analysis of your reaction mixture by techniques like LC-MS may reveal the presence of Propargyl-PEG2-OH (from hydrolysis) or buffer adducts.

  • Inconsistent results: Variability between experiments can sometimes be attributed to the inconsistent stability of the reagent in solution.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of Conjugated Product Degradation of this compound prior to or during the reaction.- Prepare fresh solutions of this compound for each experiment.- Switch to a non-nucleophilic buffer (e.g., HEPES, MES).- Perform the reaction at a lower temperature if the protocol allows.- Reduce the reaction time.
Presence of Propargyl-PEG2-OH in LC-MS Analysis Hydrolysis of the tosyl group.- Ensure the pH of your reaction buffer is within the optimal range (pH 6-8).- Minimize the time the reagent is in aqueous solution.- Store the stock solution in an anhydrous solvent (e.g., DMSO, DMF) at -20°C or below.
Formation of Buffer Adducts Reaction with nucleophilic buffer components.- Avoid using Tris, glycine, or other amine-containing buffers.- If a phosphate buffer must be used, use the lowest effective concentration and a pH closer to neutral.
Inconsistent Reaction Kinetics Instability of this compound under reaction conditions.- Perform a stability study of this compound in your specific buffer system (see Experimental Protocol below).- Consider using a more stable derivative for your application if stability issues persist.

Data Summary

The following table provides a semi-quantitative overview of the expected stability of this compound under various conditions. This information is based on the general chemical principles of tosylate stability and should be used as a guideline. Experimental verification is highly recommended.

ConditionRelative StabilityPrimary Degradation Pathway
pH
pH 4-5LowAcid-catalyzed hydrolysis
pH 6-7.5HighSlow hydrolysis
pH 7.5-8.5ModerateBase-catalyzed hydrolysis
pH > 8.5Very LowRapid base-catalyzed hydrolysis
Buffer Type (at pH 7.4)
HEPES, MES, MOPSHighHydrolysis
PhosphateModerate to HighHydrolysis, Nucleophilic attack by phosphate
Tris, GlycineLowNucleophilic attack by amine
Temperature
4°CHighSlow degradation
Room Temperature (20-25°C)ModerateIncreased rate of all degradation pathways
37°CLowSignificantly increased rate of degradation

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to assess the stability of this compound in your specific aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Your aqueous buffer of interest (e.g., PBS, Tris-HCl, HEPES)

  • 0.1 M HCl

  • 0.1 M NaOH

  • HPLC or LC-MS system with a C18 column

  • Mobile phases for HPLC/LC-MS (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Sample Preparation:

    • Control (T=0): Dilute the stock solution to a final concentration of 1 mM in your aqueous buffer. Immediately inject this sample into the HPLC/LC-MS system for analysis.

    • pH Stress:

      • Acidic: Dilute the stock solution to 1 mM in your buffer and adjust the pH to ~3 with 0.1 M HCl.

      • Basic: Dilute the stock solution to 1 mM in your buffer and adjust the pH to ~10 with 0.1 M NaOH.

      • Neutral: Use your undiluted buffer at its intended pH.

    • Temperature Stress: Incubate aliquots of the neutral pH sample at different temperatures (e.g., 4°C, room temperature, 37°C).

  • Incubation: Incubate the prepared samples for various time points (e.g., 1, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction if necessary (e.g., neutralize the pH-stressed samples) and analyze the samples by HPLC or LC-MS.

  • Data Interpretation: Monitor the decrease in the peak area of the intact this compound and the appearance of degradation products (e.g., Propargyl-PEG2-OH). Calculate the percentage of remaining this compound at each time point.

Visualizations

cluster_main This compound Degradation Pathways A This compound B Propargyl-PEG2-OH (Hydrolysis Product) A->B H₂O (Acid or Base Catalyzed) C Propargyl-PEG2-Buffer Adduct (Nucleophilic Attack) A->C Nucleophilic Buffer (e.g., Tris, Phosphate)

Caption: Degradation pathways of this compound in aqueous buffers.

cluster_workflow Forced Degradation Study Workflow prep_stock Prepare 10 mM Stock in Anhydrous Solvent prep_samples Dilute to 1 mM in Aqueous Buffer under Different Conditions (pH, Temp, Buffer Type) prep_stock->prep_samples incubate Incubate at Various Time Points prep_samples->incubate analyze Analyze by HPLC / LC-MS incubate->analyze interpret Interpret Data: - % Remaining Parent Compound - Identify Degradation Products analyze->interpret

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: Overcoming Steric Hindrance in Propargyl-PEG2-Tos Conjugations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG2-Tos conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly those related to steric hindrance, during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this compound conjugation?

The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom attached to the tosylate group, displacing the tosylate as a leaving group. The tosylate is an excellent leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[1][2] The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon.

Q2: What are common nucleophiles used for conjugation with this compound?

This compound is reactive towards a variety of nucleophiles, including:

  • Primary and secondary amines: These react to form a stable secondary or tertiary amine linkage, respectively. Amines are good nucleophiles for this reaction.[3]

  • Thiols (e.g., from cysteine residues in proteins): Thiolates are excellent nucleophiles and react efficiently to form a thioether bond.

  • Hydroxyls (alcohols): While they can act as nucleophiles, they are generally less reactive than amines or thiols and may require stronger reaction conditions.

Q3: What is steric hindrance and how does it affect this compound conjugations?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound conjugations, the PEG chain and the propargyl group can physically obstruct the approach of the nucleophile to the electrophilic carbon center. This is particularly relevant in the SN2 mechanism, which requires a specific "backside attack" trajectory for the nucleophile. Increased steric hindrance raises the activation energy of the reaction, leading to slower reaction rates and lower yields.

Q4: Can this compound undergo other reactions besides SN2?

Yes, under certain conditions, other reaction pathways can compete with the desired SN2 conjugation:

  • Elimination (E2) reactions: If the nucleophile is also a strong base, it can abstract a proton from a carbon adjacent to the tosylate-bearing carbon, leading to the formation of an alkene. This is more prevalent with sterically hindered substrates and at higher temperatures.

  • SN1 reactions: For secondary tosylates, a unimolecular substitution (SN1) pathway may occur, proceeding through a carbocation intermediate. This can lead to a loss of stereochemical control and potential rearrangement side products.[1]

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Steric Hindrance Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours) to allow more time for the sterically hindered reaction to occur. • Increase Temperature: Carefully increase the reaction temperature in increments of 10°C. Monitor for side product formation. Microwave irradiation can also be effective in overcoming the activation energy barrier.[4] • Use a Less Hindered Nucleophile: If possible, use a smaller, more potent nucleophile.
Poor Nucleophile Strength Increase pH for Amine Nucleophiles: For primary or secondary amines, ensure the pH of the reaction medium is slightly basic (pH 8-9) to deprotonate the amine and increase its nucleophilicity. • Deprotonate Thiol Nucleophiles: For thiols, a mild base can be used to generate the more nucleophilic thiolate anion.
Ineffective Solvent Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of a salt but not the nucleophilic anion, thus increasing the nucleophile's reactivity.
Degraded this compound Use Fresh Reagent: Tosylates can be sensitive to moisture. Ensure the reagent is stored under anhydrous conditions and use a fresh batch if degradation is suspected.
Side Reactions Formation of Alkyl Chloride: The chloride ion generated from the synthesis of the tosylate can sometimes act as a competing nucleophile, leading to the formation of a chlorinated byproduct. Using p-toluenesulfonic anhydride instead of tosyl chloride during the synthesis of the starting material can prevent this. • Elimination: If elimination is a significant side product, consider using a less basic nucleophile or lowering the reaction temperature.
Problem 2: Formation of Multiple Products

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Mixture of SN1 and SN2 Pathways Favor SN2 Conditions: Use a strong, non-basic nucleophile and a polar aprotic solvent to favor the SN2 pathway and minimize the formation of carbocation intermediates that can lead to rearrangements.
Reaction with Propargyl Group Protect the Propargyl Group: Although less common under these conditions, if side reactions at the alkyne are suspected, consider a protection strategy for the propargyl group.
Multiple Reactive Sites on the Nucleophile Use a Protecting Group Strategy: If your nucleophilic molecule has multiple reactive sites, employ a suitable protecting group strategy to ensure site-specific conjugation.

Data Presentation: Factors Influencing Reaction Yield

The following table summarizes the expected qualitative effects of various reaction parameters on the yield of this compound conjugations, based on general principles of SN2 reactions.

Parameter Condition A Expected Yield (A) Condition B Expected Yield (B) Rationale
Temperature 25°CModerate50°CHigher (with risk of side reactions)Increased temperature provides more kinetic energy to overcome the activation barrier, but can also promote elimination.
Solvent Dichloromethane (DCM)LowerDimethylformamide (DMF)HigherPolar aprotic solvents like DMF enhance the nucleophilicity of the attacking species.
Base (for amine nucleophiles) No BaseLowTriethylamine (TEA)HigherA non-nucleophilic base deprotonates the amine, increasing its nucleophilicity without competing in the reaction.
Nucleophile Primary Amine (e.g., R-NH₂)GoodThiol (e.g., R-SH)ExcellentThiolates are generally stronger nucleophiles than amines.
Steric Hindrance of Nucleophile Bulky Nucleophile (e.g., secondary amine with large substituents)LowLess Hindered Nucleophile (e.g., primary amine)HighLess steric bulk on the nucleophile allows for easier access to the electrophilic carbon.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound with a Primary Amine
  • Reagent Preparation:

    • Dissolve the amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve this compound (1.5 equivalents) in the same anhydrous solvent.

    • Prepare a stock solution of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction solvent.

  • Reaction Setup:

    • To the solution of the amine-containing molecule, add the non-nucleophilic base (2.0 equivalents).

    • Add the solution of this compound to the reaction mixture dropwise while stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature (20-25°C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by an appropriate analytical method, such as LC-MS or TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a small amount of water.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired conjugate.

Protocol 2: General Procedure for Conjugation of this compound with a Thiol
  • Reagent Preparation:

    • Dissolve the thiol-containing molecule in a degassed, anhydrous solvent such as DMF or a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.0) containing a water-miscible co-solvent like DMF or DMSO.

    • Dissolve this compound (1.2 equivalents) in the same solvent.

    • If using an organic solvent, prepare a solution of a mild, non-nucleophilic base (e.g., DIPEA, 1.5 equivalents).

  • Reaction Setup:

    • If in an organic solvent, add the base to the thiol solution to generate the thiolate.

    • Add the this compound solution to the reaction mixture.

  • Reaction Conditions:

    • Stir the reaction at room temperature for 2-8 hours under an inert atmosphere. Thiol reactions are generally faster than amine reactions.

    • Monitor the reaction progress by LC-MS or a relevant analytical technique.

  • Work-up and Purification:

    • Quench the reaction with a mild acid (e.g., dilute acetic acid) if a base was used.

    • Purify the product using an appropriate method such as size-exclusion chromatography, dialysis (for macromolecules), or preparative HPLC.

Visualizations

Caption: SN2 mechanism for this compound conjugation.

troubleshooting_workflow start Low Conjugation Yield check_sterics Is Steric Hindrance a Factor? start->check_sterics increase_time_temp Increase Reaction Time and/or Temperature check_sterics->increase_time_temp Yes check_nucleophile Is the Nucleophile Strong Enough? check_sterics->check_nucleophile No success Improved Yield increase_time_temp->success adjust_ph Adjust pH to Increase Nucleophilicity check_nucleophile->adjust_ph Yes check_solvent Is the Solvent Optimal? check_nucleophile->check_solvent No adjust_ph->success change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent No check_reagent Is the this compound Reagent Active? check_solvent->check_reagent Yes change_solvent->success use_fresh_reagent Use a Fresh Batch of Reagent check_reagent->use_fresh_reagent No check_side_reactions Are Side Reactions Occurring? check_reagent->check_side_reactions Yes use_fresh_reagent->success optimize_conditions Optimize Conditions to Minimize Side Reactions check_side_reactions->optimize_conditions Yes check_side_reactions->success No optimize_conditions->success

Caption: Troubleshooting workflow for low yield conjugations.

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the undesirable homo-coupling of terminal alkynes (Glaser coupling).

Frequently Asked Questions (FAQs)

Q1: What is alkyne homo-coupling (Glaser coupling) in the context of CuAAC reactions?

A1: Alkyne homo-coupling, often referred to as Glaser coupling, is a common side reaction in CuAAC chemistry where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne.[1][2][3][4] This process is catalyzed by copper ions, particularly in the presence of oxygen, and competes with the desired azide-alkyne cycloaddition, reducing the yield of the target triazole product.[1]

Q2: What is the primary cause of alkyne homo-coupling in CuAAC reactions?

A2: The primary cause of alkyne homo-coupling is the oxidation of the catalytically active Cu(I) species to Cu(II). In the presence of oxygen, Cu(II) can promote the oxidative coupling of alkynes. The desired CuAAC reaction relies on the Cu(I) catalytic cycle.

Q3: How can I prevent alkyne homo-coupling?

A3: Several strategies can be employed to minimize or eliminate alkyne homo-coupling:

  • Use of a Reducing Agent: Adding a reducing agent, most commonly sodium ascorbate, helps to maintain the copper catalyst in the active Cu(I) oxidation state and scavenges dissolved oxygen.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) by deoxygenating the solvents and reaction vessel minimizes the presence of oxygen, which is a key promoter of Glaser coupling.

  • Use of Ligands: Stabilizing ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), can chelate the copper(I) ion, protecting it from oxidation and accelerating the desired CuAAC reaction.

  • Control of Reaction Temperature: Maintaining a low temperature during reaction workup, especially when exposed to air, can suppress the rate of the Glaser coupling side reaction.

Q4: What is the recommended ratio of ligand to copper?

A4: For ligands like THPTA, a stoichiometric excess relative to the copper catalyst is recommended to ensure the copper(I) is protected. A common starting point is a 5:1 ligand to copper ratio.

Q5: Is it necessary to use both a reducing agent and a ligand?

A5: For many applications, especially in sensitive systems like bioconjugation, the combination of a reducing agent (like sodium ascorbate) and a stabilizing ligand (like THPTA) provides the most robust system for preventing homo-coupling and achieving high yields of the desired triazole product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired triazole product and presence of a significant byproduct at a higher molecular weight. Alkyne homo-coupling (Glaser coupling) is likely occurring.1. Add or increase the concentration of a reducing agent. Use a freshly prepared solution of sodium ascorbate (final concentration of 5 mM is a good starting point). 2. Incorporate a stabilizing ligand. Use a ligand such as THPTA in a 5:1 molar ratio to the copper catalyst. 3. Deoxygenate your reaction mixture. Sparge your solvent with an inert gas (argon or nitrogen) prior to adding reagents and maintain the reaction under an inert atmosphere. 4. Optimize the order of addition. Premix the copper sulfate and ligand before adding them to the alkyne and azide solution. Add the sodium ascorbate last to initiate the reaction.
Reaction is sluggish or does not go to completion. 1. Insufficient active Cu(I) catalyst. The Cu(I) may have been oxidized. 2. Inhibition of the catalyst. Components of the reaction mixture (e.g., buffers like Tris) may be interfering with the copper catalyst.1. Ensure an adequate amount of fresh sodium ascorbate is used. 2. Increase the catalyst and ligand concentration. 3. Use a compatible buffer system such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0.
Formation of insoluble precipitates. This could be due to the aggregation of biomolecules or the precipitation of copper salts.1. Ensure all components are fully dissolved before initiating the reaction. 2. For bioconjugations, the use of a ligand like THPTA can help maintain the solubility of the copper catalyst. 3. Consider adjusting the solvent system or the concentration of reactants.

Data Presentation

Table 1: Recommended Reagent Concentrations for a Standard CuAAC Protocol to Minimize Homo-coupling

ReagentStock ConcentrationVolume (for a 500 µL reaction)Final Concentration
CuSO₄20 mM in H₂O2.5 µL100 µM
THPTA Ligand50 mM in H₂O5.0 µL500 µM
Sodium Ascorbate100 mM in H₂O (freshly prepared)25 µL5 mM
Alkyne SubstrateVariesVaries~25-100 µM
Azide SubstrateVariesVaries~50-200 µM
Buffer (e.g., 100 mM Potassium Phosphate, pH 7)Variesto 500 µLVaries

This table provides a general starting point based on established protocols. Optimal concentrations may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC in Aqueous Solution to Prevent Alkyne Homo-coupling

This protocol is adapted from procedures optimized for bioconjugation, which are particularly sensitive to side reactions.

Materials:

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in deionized water)

  • Sodium Ascorbate stock solution (100 mM in deionized water, must be freshly prepared )

  • Alkyne-containing molecule

  • Azide-containing molecule

  • Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, prepare a premix of the copper catalyst and ligand. For a 500 µL final reaction volume, add 2.5 µL of the 20 mM CuSO₄ stock solution and 5.0 µL of the 50 mM THPTA stock solution. Gently mix.

  • To a separate microcentrifuge tube, add the alkyne-containing molecule, the azide-containing molecule, and the reaction buffer to a volume of 467.5 µL.

  • Add the 7.5 µL of the CuSO₄/THPTA premix to the solution containing the alkyne and azide. Gently mix.

  • To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate stock solution.

  • Cap the tube to minimize oxygen ingress and gently mix the solution by inversion.

  • Allow the reaction to proceed at room temperature. Reaction times can vary from 1 to 4 hours, or longer, depending on the substrates.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization).

Visualizations

Reaction Pathways

CuAAC_vs_Glaser cluster_CuAAC Desired CuAAC Pathway cluster_Glaser Undesired Glaser Coupling Alkyne_Azide Alkyne + Azide Intermediate Copper-Acetylide Intermediate Alkyne_Azide->Intermediate + Cu(I) CuI_cat Cu(I) Catalyst CuII_O2 Cu(II) / O₂ CuI_cat->CuII_O2 Oxidation Triazole 1,4-Disubstituted Triazole Product Intermediate->Triazole + Azide Triazole->CuI_cat Regenerates Two_Alkyne 2 x Alkyne Diyne 1,3-Diyne (Homo-coupled Product) Two_Alkyne->Diyne + Cu(II) / O₂ CuII_O2->CuI_cat Reduction (e.g., Na Ascorbate) Troubleshooting_Workflow Start Start: Low Yield or Byproduct Observed Check_Reagents Are reagents fresh? (esp. Na Ascorbate) Start->Check_Reagents Check_Oxygen Was the reaction protected from oxygen? Check_Reagents->Check_Oxygen Yes Add_Reducing_Agent Action: Use fresh Sodium Ascorbate (e.g., 5 mM final conc.) Check_Reagents->Add_Reducing_Agent No Check_Ligand Is a stabilizing ligand being used? Check_Oxygen->Check_Ligand Yes Inert_Atmosphere Action: Degas solvents and run under N₂ or Ar Check_Oxygen->Inert_Atmosphere No Check_Concentrations Are reagent concentrations optimal? Check_Ligand->Check_Concentrations Yes Add_Ligand Action: Add THPTA (5:1 ratio to Cu) Check_Ligand->Add_Ligand No Optimize_Conc Action: Adjust catalyst/ligand loading Check_Concentrations->Optimize_Conc No End Re-evaluate Reaction Outcome Check_Concentrations->End Yes Add_Reducing_Agent->End Inert_Atmosphere->End Add_Ligand->End Optimize_Conc->End

References

Improving the solubility of hydrophobic molecules with Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propargyl-PEG2-Tos. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this versatile linker to enhance the solubility of hydrophobic molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve the solubility of hydrophobic molecules?

This compound is a heterobifunctional linker molecule containing three key components: a propargyl group, a short polyethylene glycol (PEG) chain (n=2), and a tosyl (Tos) leaving group. The PEG component is hydrophilic and, when conjugated to a hydrophobic molecule, can increase its overall water solubility.[1] This process, known as PEGylation, creates a hydrophilic shield around the hydrophobic molecule, which can prevent aggregation and improve its pharmacokinetic properties.[2]

Q2: What types of chemical reactions can I perform with this compound?

The functional groups of this compound allow for two primary types of reactions:

  • Click Chemistry: The propargyl group contains a terminal alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.[3] This is a highly efficient and specific method for conjugation.

  • Nucleophilic Substitution: The tosyl group is an excellent leaving group, allowing for nucleophilic substitution reactions with moieties such as amines, thiols, or hydroxyl groups.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 2-8°C is sufficient. It is important to protect the compound from moisture to prevent hydrolysis of the tosyl group.

Q4: I am seeing low yield in my click chemistry reaction. What are some possible causes?

Low yields in CuAAC reactions can be attributed to several factors:

  • Catalyst Inactivity: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. Ensure that a reducing agent, such as sodium ascorbate, is used in sufficient excess and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if possible.

  • Impure Reagents: Contaminants in your azide-functionalized molecule or the this compound itself can interfere with the reaction. Ensure the purity of your starting materials.

  • Suboptimal Reaction Conditions: The reaction temperature, solvent, and concentration of reactants can all impact the reaction efficiency. Optimization of these parameters may be necessary.

  • Ligand Issues: A stabilizing ligand for the copper(I) catalyst, such as TBTA or THPTA, is often crucial for a successful reaction.[3]

Q5: How can I remove the copper catalyst after my click chemistry reaction?

Residual copper can be toxic to cells and interfere with downstream applications. Common methods for copper removal include:

  • Chelation and Extraction: Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can effectively remove copper ions.[4]

  • Solid-Phase Scavengers: Using a chelating resin that specifically binds copper allows for its removal by simple filtration.

  • Dialysis: For macromolecular products, dialysis against a buffer containing EDTA is an effective purification method.

Troubleshooting Guides

Issue 1: Poor Solubility of the Hydrophobic Molecule-PEG Conjugate

Symptoms:

  • Precipitation or cloudiness is observed after the conjugation reaction or during formulation.

  • The final product has lower than expected aqueous solubility.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient PEGylation Confirm successful conjugation and consider increasing the PEG chain length if using a different linker.
Suboptimal Buffer Conditions The pH of the buffer should not be close to the isoelectric point (pI) of the conjugate, as this can minimize solubility. Perform a pH screening to identify the optimal pH for stability.
Aggregation High concentrations of the conjugate can promote aggregation. If possible, lower the concentration for storage and formulation.
Residual Hydrophobicity Even after PEGylation, some residual hydrophobicity may remain. Consider the use of co-solvents or other formulation excipients to improve solubility.
Issue 2: Incomplete or Failed Conjugation Reaction

Symptoms:

  • Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows a significant amount of unreacted starting materials.

  • The desired product is not detected.

Possible Causes and Solutions:

CauseRecommended Action
Inactivated Reagents Ensure that this compound has been stored correctly to prevent degradation. If performing a click reaction, ensure the azide-containing molecule is stable under the reaction conditions.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. For click chemistry, a slight excess of one reagent can sometimes drive the reaction to completion.
Inefficient Catalyst (for Click Chemistry) Prepare the copper(I) catalyst in situ from a copper(II) source and a reducing agent immediately before use. Ensure the use of a suitable stabilizing ligand.
Reaction Time/Temperature Some reactions may require longer incubation times or elevated temperatures to proceed to completion. Monitor the reaction progress over time to determine the optimal conditions.

Data on Solubility Enhancement

The following tables provide representative data on the solubility enhancement of common hydrophobic drugs through PEGylation. While these studies may not have used this compound specifically, they demonstrate the significant impact of PEG conjugation on aqueous solubility.

Table 1: Solubility Enhancement of Paclitaxel

FormulationSolubility (µg/mL)Fold IncreaseReference
Paclitaxel (unmodified)~0.3-
PEGylated Liposomal Paclitaxel> 20,000> 66,000
PEG-Paclitaxel Conjugate> 20,000> 66,000

Table 2: Solubility Enhancement of Curcumin

FormulationSolubility (µg/mL)Fold IncreaseReference
Curcumin (unmodified)0.432-
PEG 6000-Curcumin Complex25.3~58
PEGylated CurcuminSignificantly Increased-

Table 3: Solubility Enhancement of Docetaxel

FormulationSolubility (µg/mL)Fold IncreaseReference
Docetaxel (unmodified)~7-
PEG-Docetaxel Conjugate~49,000~7,000
PEGylated Liposomal DocetaxelSignificantly Increased-

Experimental Protocols

Protocol 1: General Procedure for Conjugation of a Hydrophobic Molecule to this compound via Click Chemistry

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized hydrophobic molecule to this compound.

Materials:

  • Azide-functionalized hydrophobic molecule

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Nitrogen or Argon gas (optional but recommended)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azide-functionalized hydrophobic molecule in a suitable solvent.

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a reaction vessel, dissolve the azide-functionalized hydrophobic molecule to the desired concentration.

    • Add this compound to the reaction mixture, typically at a 1.1 to 1.5 molar excess relative to the azide.

    • If using a ligand, add it to the reaction mixture at a concentration of 2-5 equivalents relative to CuSO₄.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen.

  • Reaction Initiation and Incubation:

    • Add the CuSO₄ stock solution to the reaction mixture. The final copper concentration can range from 50 µM to 1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature with gentle stirring. Reaction times can vary from 1 to 24 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).

    • Once the reaction is complete, purify the conjugate to remove excess reagents and the copper catalyst (see FAQ Q5 for methods).

Protocol 2: General Procedure for Determining Aqueous Solubility of a PEGylated Hydrophobic Molecule

This protocol outlines a method to determine the aqueous solubility of the newly synthesized conjugate.

Materials:

  • Purified hydrophobic molecule-PEG conjugate

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffer

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation:

    • Add an excess amount of the purified conjugate to a known volume of the aqueous buffer in a vial.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).

    • Allow the mixture to equilibrate for 24-48 hours to ensure saturation.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with a suitable solvent if necessary.

    • Analyze the concentration of the dissolved conjugate in the supernatant using a pre-validated analytical method (e.g., HPLC with a standard curve).

  • Calculation:

    • Calculate the solubility of the conjugate in the aqueous buffer based on the measured concentration and any dilution factors.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_purification Purification Step cluster_analysis Analysis Step A Azide-functionalized Hydrophobic Molecule D Click Reaction (CuAAC) A->D B This compound B->D C Cu(I) Catalyst + Ligand C->D E Crude Conjugate D->E F Copper Removal (e.g., Chelation) E->F G Chromatography (e.g., SEC) F->G H Pure Conjugate G->H I Solubility Assay H->I J Characterization (e.g., LC-MS, NMR) H->J K Solubility Data I->K

Caption: Experimental workflow for improving solubility with this compound.

troubleshooting_logic Start Experiment Start Issue Low Yield or Incomplete Reaction Start->Issue CheckPurity Check Reagent Purity Issue->CheckPurity Is purity confirmed? CheckPurity->Start No, purify reagents CheckCatalyst Verify Catalyst Activity CheckPurity->CheckCatalyst Yes CheckCatalyst->Start No, use fresh catalyst OptimizeConditions Optimize Reaction (Time, Temp, Conc.) CheckCatalyst->OptimizeConditions Yes Success Successful Conjugation OptimizeConditions->Success

References

Tosyl group hydrolysis as a competing reaction pathway

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Tosyl Group Chemistry

Welcome to the Technical Support Center for Tosyl Group Chemistry. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the use of tosyl groups in organic synthesis, with a specific focus on hydrolysis as a competing reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What is a tosyl group and why is it used in organic synthesis?

The p-toluenesulfonyl group, commonly known as the tosyl group (Ts or Tos), is a functional group with the formula CH₃C₆H₄SO₂–. It is widely used for two primary purposes:

  • As a protecting group: For amines, the tosyl group forms a stable sulfonamide that is resistant to a wide range of reaction conditions.[1][2] Deprotection can be achieved under strongly acidic or reductive conditions.[1][3]

  • To convert alcohols into good leaving groups: Alcohols are poor leaving groups because hydroxide (HO⁻) is a strong base.[4] By converting an alcohol to a tosylate ester (R-OTs), the hydroxyl group is transformed into a tosylate anion, which is an excellent leaving group due to the resonance stabilization of its negative charge. This facilitates nucleophilic substitution (Sɴ2) and elimination reactions.

Q2: Under what conditions is a tosylate susceptible to hydrolysis?

Tosylates are sensitive to hydrolysis, which cleaves the tosyl group and regenerates the corresponding alcohol. The stability of a tosylate is influenced by several factors:

  • Moisture: Tosylates react with water, so it is crucial to handle and store them under anhydrous (dry) conditions.

  • pH: Both acidic and basic conditions can promote the degradation of tosylates. Strong acids can catalyze hydrolysis, while bases can act as nucleophiles or promote elimination reactions.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis and other decomposition pathways. Some tosylates, like benzyl tosylates, can be unstable even at room temperature.

  • Solvent: Protic solvents such as water and alcohols can participate in solvolysis reactions, leading to the cleavage of the tosylate group.

Q3: What are the common signs that tosyl group hydrolysis is occurring as a competing reaction?

Several indicators may suggest that unwanted hydrolysis is taking place during your reaction:

  • Isolation of the starting alcohol: A significant sign of tosylate hydrolysis is the recovery of the original alcohol from which the tosylate was formed.

  • Complex reaction mixture: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis may show multiple spots or peaks, including the starting alcohol, the desired product, and the tosylated intermediate.

  • Low yield of the desired product: If the tosylate hydrolyzes back to the starting alcohol, the yield of the intended product will be diminished.

  • Formation of p-toluenesulfonic acid: The hydrolysis byproduct is p-toluenesulfonic acid (TsOH). Its presence can alter the pH of the reaction mixture, potentially catalyzing further decomposition.

Q4: How can I minimize or prevent unwanted tosylate hydrolysis?

To minimize hydrolysis, consider the following preventative measures:

  • Use anhydrous conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents to exclude moisture from the reaction.

  • Control the temperature: Run reactions at the lowest effective temperature to slow the rate of hydrolysis. Store sensitive tosylates in a cool, dry place.

  • Optimize the pH: If possible, maintain a neutral pH to avoid acid- or base-catalyzed hydrolysis.

  • Choose the right solvent: Use aprotic solvents (e.g., THF, DCM, acetonitrile) instead of protic solvents (e.g., water, methanol, ethanol) when working with tosylates.

  • Limit reaction time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to conditions that may favor hydrolysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter where tosyl group hydrolysis is a potential culprit.

Problem 1: My reaction yield is low, and I've re-isolated my starting alcohol.

  • Possible Cause: Your tosylate intermediate is likely hydrolyzing back to the starting alcohol before it can react to form the desired product. This is a classic sign of a competing hydrolysis reaction.

  • Solutions:

    • Strictly Anhydrous Conditions: Ensure your entire experimental setup is free from moisture. Dry your glassware in an oven, use freshly distilled anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: If the reaction is run at elevated temperatures, try lowering it. While this may slow down your desired reaction, it will also significantly reduce the rate of hydrolysis.

    • Solvent Change: If you are using a protic solvent, switch to a polar aprotic solvent like DMF or acetonitrile to disfavor solvolysis.

Problem 2: My TLC/LC-MS analysis shows three major spots/peaks: my starting material, the tosylated intermediate, and the desired product.

  • Possible Cause: The tosylation reaction may be incomplete, or the formed tosylate is not fully reacting and is partially hydrolyzing during the reaction or workup.

  • Solutions:

    • Monitor Tosylation Step: Use TLC to ensure the initial tosylation reaction goes to completion before proceeding to the next step.

    • In Situ Reaction: If the tosylate is particularly unstable, consider a one-pot or in-situ procedure where the tosylate is formed and immediately reacted with the nucleophile without being isolated.

    • Aqueous Workup Conditions: During the workup, minimize the contact time with aqueous layers. Use brine (saturated NaCl solution) to wash the organic layer and dry it thoroughly with a drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

Problem 3: The reaction to form the tosylate works well, but the subsequent nucleophilic substitution fails, and I only recover the starting alcohol.

  • Possible Cause: The conditions for the nucleophilic substitution step may be too harsh, favoring hydrolysis over the desired substitution. This can happen if the reaction requires high temperatures or prolonged heating in the presence of trace moisture.

  • Solutions:

    • Increase Nucleophile Concentration: A higher concentration of your nucleophile can increase the rate of the desired Sɴ2 reaction, helping it to outcompete the hydrolysis pathway.

    • Use a More Reactive Sulfonate Ester: If tosylate is too stable or requires harsh conditions for substitution, consider using a more reactive sulfonate ester like a mesylate (-OMs) or a triflate (-OTf), which are even better leaving groups and may react under milder conditions.

    • Phase-Transfer Catalyst: For reactions with poor solubility, a phase-transfer catalyst can facilitate the reaction between the tosylate and the nucleophile at a lower temperature, reducing the chance of hydrolysis.

Visualizations of Key Pathways

competing_reaction Competing Reaction: Desired Pathway vs. Hydrolysis Reactant R-OH (Starting Alcohol) Tosylate R-OTs (Tosylate Intermediate) Reactant->Tosylate + TsCl, Base DesiredProduct R-Nu (Desired Product) Tosylate->DesiredProduct + Nucleophile (Nu⁻) [Desired Pathway] HydrolysisProduct R-OH (Hydrolyzed Alcohol) Tosylate->HydrolysisProduct + H₂O (Trace Moisture) [Competing Hydrolysis] troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield of Desired Product (R-Nu) check_sm Analysis shows presence of starting alcohol (R-OH)? start->check_sm hydrolysis Hypothesis: Tosylate hydrolysis is competing. check_sm->hydrolysis Yes other_issue Investigate other issues: - Purity of reagents - Nucleophile strength - Steric hindrance check_sm->other_issue No solution1 Implement Strict Anhydrous Conditions hydrolysis->solution1 solution2 Lower Reaction Temperature hydrolysis->solution2 solution3 Switch to Aprotic Solvent hydrolysis->solution3

References

Technical Support Center: Optimizing Catalyst Concentration for Propargyl-PEG2-Tos Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing your Propargyl-PEG2-Tos click chemistry reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for achieving high-yield, reproducible conjugations. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of the copper catalyst for my this compound click reaction?

A1: There is no single optimal concentration, as it depends on the specific substrates, their concentrations, and the reaction conditions. However, a good starting point for bioconjugation is a final copper(II) sulfate (CuSO₄) concentration in the range of 50 µM to 250 µM.[1][2][3] For sensitive substrates like nucleotides, it is advisable to start at the lower end of this range (50-100 µM) to minimize potential degradation.[2][4]

Q2: Why is a ligand necessary, and what is the recommended ligand-to-copper ratio?

A2: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are crucial for stabilizing the active copper(I) catalyst, preventing its oxidation to the inactive Cu(II) state, and protecting sensitive biomolecules from damage. For THPTA, a common ligand-to-copper ratio is 5:1. For TBTA, a 2:1 ratio is often used.

Q3: My reaction is slow or gives low yields. What are the likely causes?

A3: Several factors can contribute to poor reaction efficiency:

  • Catalyst Inactivation: The Cu(I) catalyst is sensitive to oxygen and can be easily oxidized to inactive Cu(II).

  • Insufficient Catalyst: The amount of catalyst may be too low, especially for dilute reactions.

  • Reagent Quality: Degradation of the azide or alkyne starting materials can impact yields.

  • Copper Sequestration: Other molecules in your reaction mixture, such as thiols, may be binding to the copper catalyst and preventing it from participating in the reaction.

  • Inaccessible Reactants: For large biomolecules, the propargyl or azide groups may be buried within the molecule's structure, making them inaccessible for reaction.

Q4: Can I use a pre-made Cu(I) salt instead of generating it in situ from CuSO₄ and sodium ascorbate?

A4: Yes, Cu(I) salts like CuBr or CuI can be used. However, they are generally more sensitive to oxidation. The in situ generation of Cu(I) from a Cu(II) source and a reducing agent like sodium ascorbate is often preferred as it provides better control over the active catalyst concentration and is more convenient for aqueous reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Catalyst (Cu(I)) Oxidation: Exposure to oxygen has rendered the catalyst inactive.Ensure all buffers and solutions are degassed before use. Keep the reaction tube capped to minimize oxygen exposure. Use a freshly prepared solution of sodium ascorbate.
Insufficient Catalyst Loading: The concentration of the copper catalyst is too low for the reaction to proceed efficiently.Increase the concentration of both the copper sulfate and the stabilizing ligand.
Reagent Degradation: The azide or alkyne starting materials may have degraded.Perform a control reaction with fresh, reliable reagents like propargyl alcohol and a simple azide to confirm the viability of your catalyst system.
Inconsistent Results Between Batches Variability in Reagent Preparation: Inconsistent concentrations of stock solutions or degradation of reagents over time.Prepare fresh stock solutions of reagents, especially the sodium ascorbate reducing agent, for each set of experiments.
Oxygen Exposure: Varying levels of oxygen exposure during reaction setup.Standardize your degassing procedure and ensure reaction vessels are sealed consistently.
Damage to Biomolecules (e.g., Proteins, DNA) Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which can damage sensitive biomolecules.Use a stabilizing ligand like THPTA, which can act as a sacrificial reductant. Consider adding aminoguanidine to the reaction mixture, as it can help protect proteins from modification by ascorbate oxidation byproducts.
Reaction Stalls Before Completion Insufficient Reducing Agent: The sodium ascorbate has been fully consumed, leading to the oxidation of the Cu(I) catalyst.Increase the concentration of sodium ascorbate. A final concentration of 2.5 mM to 5 mM is often sufficient.
Copper Sequestration: Components in the reaction mixture (e.g., thiols) are binding to the copper catalyst.Add an excess of the copper-ligand complex. Consider adding a sacrificial metal like Zn(II) to bind to the interfering species.

Quantitative Data Summary

The following table provides typical concentration ranges for key components in a copper-catalyzed click chemistry reaction for bioconjugation.

Component Typical Final Concentration Key Considerations
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMStart at the lower end for sensitive substrates.
Ligand (e.g., THPTA) 250 µM - 1.25 mMMaintain a 5:1 ligand-to-copper ratio for THPTA.
Sodium Ascorbate 2.5 mM - 5 mMShould be added from a freshly prepared stock solution.
Azide 1.1 - 2 fold molar excess over alkyneA slight excess can help drive the reaction to completion.
Aminoguanidine (optional) ~5 mMCan protect proteins from damage by ascorbate oxidation byproducts.

Experimental Protocols

Protocol 1: Optimization of Copper Catalyst Concentration using a Model Reaction

This protocol describes how to determine the optimal copper catalyst concentration for your specific this compound and azide partners using a model system.

G cluster_prep Stock Solution Preparation cluster_rxn Reaction Setup (for each concentration) cluster_analysis Analysis stock_propargyl This compound (e.g., 10 mM in DMSO) setup_mix Combine Buffer, this compound, and Azide Partner in a microfuge tube. stock_azide Azide Partner (e.g., 10 mM in DMSO) stock_cu CuSO4 (20 mM in H2O) setup_premix Prepare Catalyst Premix: Mix CuSO4 and THPTA (1:5 ratio). Let stand for 2 min. stock_ligand THPTA (50 mM in H2O) stock_asc Sodium Ascorbate (100 mM in H2O, Fresh) setup_initiate Initiate reaction by adding Sodium Ascorbate. stock_buffer Reaction Buffer (e.g., Phosphate Buffer, pH 7) setup_add_premix Add Catalyst Premix to reaction tube. setup_mix->setup_add_premix setup_premix->setup_add_premix setup_add_premix->setup_initiate incubate Incubate at room temperature (e.g., 1 hour). setup_initiate->incubate analyze Analyze reaction progress by LC-MS or other suitable method. incubate->analyze compare Compare product formation across different catalyst concentrations. analyze->compare

Caption: Workflow for optimizing catalyst concentration.

Materials:

  • This compound

  • Azide reaction partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., phosphate buffer, pH 7.4)

  • Degassed water

  • Microcentrifuge tubes

Procedure:

  • Prepare Stock Solutions:

    • Prepare stock solutions of your this compound and azide partner in a suitable solvent (e.g., DMSO or water).

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 50 mM stock solution of THPTA in degassed water.

    • Crucially, prepare a fresh 100 mM stock solution of sodium ascorbate in degassed water immediately before use.

  • Set up a Series of Reactions:

    • In separate microcentrifuge tubes, prepare your reactions with varying final concentrations of CuSO₄. A good range to test is 50 µM, 100 µM, 150 µM, 200 µM, and 250 µM.

    • For each reaction, first add the reaction buffer, this compound, and the azide partner.

    • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio. For example, to achieve a 100 µM final CuSO₄ concentration in a 100 µL reaction, you would add 0.5 µL of 20 mM CuSO₄ and 1 µL of 50 mM THPTA. Let this premix stand for 1-2 minutes.

    • Add the catalyst premix to each reaction tube.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to each tube to a final concentration of 5 mM to initiate the reaction.

  • Incubation and Analysis:

    • Gently mix the reactions and incubate at room temperature for a set time (e.g., 1 hour).

    • Monitor the reaction progress and product formation using an appropriate analytical technique such as LC-MS or HPLC.

    • The optimal catalyst concentration is the one that gives the highest yield of the desired product with minimal side reactions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical troubleshooting workflow when encountering issues with your click chemistry reaction.

G start Low/No Product Yield check_reagents Perform control reaction with model alkyne and azide. start->check_reagents control_ok Control Reaction Successful? check_reagents->control_ok issue_substrate Issue is with specific This compound or azide partner. Consider reactant accessibility. control_ok->issue_substrate Yes issue_catalyst Issue with catalyst system or reaction conditions. control_ok->issue_catalyst No end_good Problem Resolved issue_substrate->end_good optimize_catalyst Optimize Catalyst Concentration (See Protocol 1) issue_catalyst->optimize_catalyst check_conditions Review Reaction Conditions: - Degassing sufficient? - Fresh ascorbate used? - Ligand ratio correct? issue_catalyst->check_conditions optimize_catalyst->end_good check_conditions->end_good

Caption: Troubleshooting workflow for click chemistry.

References

Validation & Comparative

Propargyl-PEG2-Tos: A Comparative Guide to PEG Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Propargyl-PEG2-Tos with other common PEG linkers, supported by experimental data and protocols to guide your bioconjugation strategies.

In the realm of bioconjugation, the choice of a suitable linker is paramount to the efficacy, stability, and functionality of the resulting conjugate. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of biomolecules.[1] this compound is a heterobifunctional linker that offers unique functionalities for conjugation. This guide provides an objective comparison between this compound and other commonly used PEG linkers, such as those bearing N-hydroxysuccinimide (NHS) esters, maleimides, and dibenzocyclooctyne (DBCO) groups.

At a Glance: Comparing Key Linker Chemistries

Linker TypeFunctional GroupTarget Residue(s)Reaction TypeBond FormedKey Features
This compound PropargylAzide-modified moleculesCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)TriazoleBioorthogonal, high yielding.
TosylatePrimary amines (e.g., Lysine), Thiols (e.g., Cysteine), HydroxylsNucleophilic SubstitutionSecondary Amine, Thioether, EtherGood leaving group, reacts with multiple nucleophiles.
NHS Ester-PEG NHS EsterPrimary amines (e.g., Lysine, N-terminus)AcylationAmideHigh reactivity with amines, forms very stable bond.[2]
Maleimide-PEG MaleimideThiols (e.g., Cysteine)Michael AdditionThioetherHigh specificity for thiols, allows for site-specific conjugation.
DBCO-PEG DibenzocyclooctyneAzide-modified moleculesStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)TriazoleBioorthogonal, copper-free click chemistry, ideal for in vivo applications.[3]

In-Depth Analysis of Linker Performance

Reaction Kinetics and Efficiency

The efficiency of a bioconjugation reaction is often determined by its reaction kinetics, typically expressed as a second-order rate constant.

  • This compound (CuAAC): The copper-catalyzed "click" reaction between the propargyl group and an azide is known for its high efficiency and yields, typically ranging from 70-95%.[3] The reaction rates for CuAAC are generally fast, with second-order rate constants in the range of 1 to 100 M⁻¹s⁻¹.[3]

  • This compound (Nucleophilic Substitution): The tosyl group is a good leaving group, facilitating reactions with nucleophiles like primary amines and thiols. These reactions are typically carried out at a pH of 8.5-9.5 and can take 24-48 hours at room temperature. While quantitative kinetic data for tosyl-PEG reactions in bioconjugation is not as extensively documented as for other linkers, the efficiency is generally considered to be good, with high yields achievable under optimized conditions.

  • NHS Ester-PEG: NHS esters react rapidly with primary amines at physiological to slightly alkaline pH (7.2-8.5). However, they are susceptible to hydrolysis, which competes with the aminolysis reaction. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.

  • Maleimide-PEG: The Michael addition reaction between a maleimide and a thiol is very fast and highly specific at pH 6.5-7.5.

  • DBCO-PEG (SPAAC): Strain-promoted azide-alkyne cycloaddition is a copper-free click chemistry reaction. While highly specific and bioorthogonal, SPAAC reactions are generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹, depending on the specific cyclooctyne. For DBCO reacting with benzyl azide, the rate constant is approximately 1.0 M⁻¹s⁻¹.

Linker ChemistrySecond-Order Rate Constant (k₂)Typical Reaction TimeTypical Yield
Propargyl-PEG + Azide (CuAAC)1 - 100 M⁻¹s⁻¹1 - 24 hours70 - 95%
Tosyl-PEG + Amine/ThiolData not readily available24 - 48 hoursHigh (qualitative)
NHS Ester-PEG + AmineData not readily available0.5 - 4 hoursVariable (hydrolysis dependent)
Maleimide-PEG + ThiolFast (qualitative)< 1 hourHigh
DBCO-PEG + Azide (SPAAC)~1.0 M⁻¹s⁻¹ (with benzyl azide)30 minutes - 12 hours80 - 99%
Stability of the Formed Linkage

The stability of the covalent bond formed between the linker and the biomolecule is critical for the integrity and function of the bioconjugate, especially for in vivo applications.

  • Triazole (from Propargyl-PEG and DBCO-PEG): The triazole ring formed through both CuAAC and SPAAC is exceptionally stable.

  • Secondary Amine/Thioether (from Tosyl-PEG): The secondary amine or thioether bonds formed through nucleophilic substitution on the tosyl group are generally stable.

  • Amide (from NHS Ester-PEG): Amide bonds are extremely stable under physiological conditions, with a half-life estimated to be around 600 years in neutral solution at 25°C.

  • Thioether (from Maleimide-PEG): While the thioether bond itself is stable, the succinimide ring in the maleimide-thiol adduct can undergo a retro-Michael reaction, leading to deconjugation. This instability can be mitigated by using N-aryl maleimides, which promote hydrolysis of the thiosuccinimide ring, resulting in a more stable linkage. The half-life of a traditional N-ethylmaleimide-thiol adduct in the presence of competing thiols can be significantly shorter than more stabilized linkages.

LinkageFormed FromStability
TriazolePropargyl/DBCO + AzideVery High
Secondary AmineTosylate + AmineHigh
ThioetherTosylate + ThiolHigh
AmideNHS Ester + AmineVery High
Thioether (from Maleimide)Maleimide + ThiolModerate (can be susceptible to retro-Michael reaction)

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for the key reactions discussed.

Protocol 1: Bioconjugation via this compound (CuAAC Reaction)

This protocol describes the copper-catalyzed click reaction between the propargyl group of this compound and an azide-functionalized biomolecule.

Materials:

  • This compound

  • Azide-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Procedure:

  • Dissolve the azide-functionalized biomolecule and this compound in the reaction buffer.

  • Prepare a premixed solution of CuSO₄ and THPTA.

  • Add the CuSO₄/THPTA solution to the reaction mixture. The final copper concentration is typically 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Bioconjugation via this compound (Nucleophilic Substitution on Tosylate)

This protocol outlines the reaction of the tosyl group with a primary amine on a protein.

Materials:

  • This compound

  • Protein with accessible primary amines (e.g., lysine residues)

  • Coupling Buffer (e.g., 0.1 M borate buffer, pH 8.5-9.5)

  • Blocking Buffer (e.g., PBS with 0.5% BSA)

  • Washing Buffer (e.g., PBS)

Procedure:

  • Dissolve the protein in the coupling buffer.

  • Add the this compound to the protein solution. The molar ratio of linker to protein should be optimized.

  • Incubate the reaction for 24-48 hours at 20-25°C with gentle rotation.

  • Wash the resulting conjugate with the washing buffer to remove excess linker.

  • Add the blocking buffer to quench any unreacted tosyl groups and incubate for at least 1 hour.

  • Wash the final conjugate extensively with PBS.

  • Purify the conjugate as needed.

Visualizing the Workflows and Pathways

To better understand the chemical processes and their applications, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

G Bioconjugation Reaction Mechanisms cluster_0 This compound Reactions cluster_0a CuAAC cluster_0b Nucleophilic Substitution cluster_1 Other PEG Linker Reactions Propargyl_PEG_Tos This compound Propargyl Propargyl Group Propargyl_PEG_Tos->Propargyl Tosyl Tosyl Group Propargyl_PEG_Tos->Tosyl Triazole Triazole Linkage Propargyl->Triazole + Azide, Cu(I) catalyst Azide Azide Azide->Triazole Substituted_Linkage Secondary Amine/ Thioether Linkage Tosyl->Substituted_Linkage + Nucleophile Nucleophile Amine/Thiol Nucleophile->Substituted_Linkage NHS_PEG NHS-PEG Amide Amide Bond NHS_PEG->Amide + Amine Amine Primary Amine Amine->Amide Maleimide_PEG Maleimide-PEG Thioether Thioether Bond Maleimide_PEG->Thioether + Thiol Thiol Thiol Thiol->Thioether DBCO_PEG DBCO-PEG Triazole2 Triazole Linkage DBCO_PEG->Triazole2 + Azide (Copper-free) Azide2 Azide Azide2->Triazole2

Caption: Reaction mechanisms of this compound and other common PEG linkers.

G General Bioconjugation Workflow Start Start: Select Biomolecule and PEG Linker Prepare_Reagents Prepare Biomolecule and Linker Solutions Start->Prepare_Reagents Conjugation Perform Conjugation Reaction (Control pH, Temp, Time) Prepare_Reagents->Conjugation Purification Purify Conjugate (e.g., SEC, Dialysis) Conjugation->Purification Characterization Characterize Conjugate (e.g., MS, SDS-PAGE) Purification->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A generalized workflow for a typical bioconjugation experiment.

Conclusion

This compound offers a versatile platform for bioconjugation through its two distinct reactive handles. The propargyl group enables highly efficient and bioorthogonal "click" chemistry, while the tosyl group provides a reliable method for reacting with common nucleophilic residues on biomolecules.

The choice between this compound and other PEG linkers depends on the specific requirements of the application:

  • For bioorthogonal labeling , especially in complex biological media, the propargyl group (via CuAAC) and DBCO group (via SPAAC) are excellent choices. DBCO has the advantage of being copper-free, making it more suitable for in vivo studies.

  • For forming highly stable bonds with primary amines , NHS esters are a traditional and effective option, though reaction conditions must be carefully controlled to minimize hydrolysis.

  • For site-specific conjugation to cysteine residues , maleimide chemistry offers high specificity and rapid kinetics, although the stability of the resulting linkage should be considered.

  • The tosyl group of this compound provides an alternative to NHS esters for targeting amines and can also react with thiols, offering broader reactivity. The resulting linkages are stable, but the reaction kinetics may be slower compared to more conventional methods.

By understanding the comparative performance, kinetics, and stability of these different PEG linkers, researchers can make informed decisions to optimize their bioconjugation strategies for the development of novel therapeutics and research tools.

References

A Head-to-Head Comparison: Propargyl-PEG2-Tos vs. NHS Ester-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the choice of a linker to connect a polyethylene glycol (PEG) chain to a biomolecule is a critical decision that influences the efficacy, stability, and homogeneity of the final product. This guide provides an objective comparison between two prevalent classes of PEG linkers: Propargyl-PEG2-Tos, which utilizes click chemistry, and N-hydroxysuccinimide (NHS) ester-PEG linkers, which react with primary amines. This comparison is intended for researchers, scientists, and drug development professionals to make informed decisions in their experimental designs.

Core Principles and Reaction Mechanisms

This compound: Precision with Click Chemistry

Propargyl-PEG linkers feature a terminal alkyne group. The tosyl (Tos) group on this compound is an excellent leaving group, facilitating the attachment of this linker to nucleophiles like amines, thiols, or hydroxyls, although it is most commonly used to pre-functionalize one of the molecules of interest. The key reactivity of the propargyl group lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction forms a highly stable triazole linkage with an azide-modified molecule. The reaction is known for its high specificity, efficiency, and biocompatibility under mild conditions.[1]

NHS Ester-PEG Linkers: The Workhorse of Amine Conjugation

NHS ester-PEG linkers are among the most widely used amine-reactive reagents in bioconjugation.[2] They react efficiently with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds. The reaction proceeds readily in aqueous buffers at neutral to slightly alkaline pH. However, the NHS ester group is susceptible to hydrolysis, which is a competing reaction that can reduce conjugation efficiency, particularly at higher pH and in dilute protein solutions.

Comparative Data Summary

The following tables summarize the key characteristics and performance metrics of this compound and NHS ester-PEG linkers based on established chemical principles and data from the literature.

FeatureThis compound (via CuAAC)NHS Ester-PEG Linkers
Target Functional Group AzidePrimary Amine (-NH2)
Resulting Linkage 1,2,3-TriazoleAmide
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Nucleophilic Acyl Substitution
Reaction Specificity High (Bioorthogonal)High for primary amines, but can react with other nucleophiles at high pH
Key Advantage High specificity and stability of the triazole linkageWell-established, simple one-step reaction with primary amines
Key Disadvantage Requires a copper catalyst (can be toxic to cells) and an azide-functionalized partnerSusceptible to hydrolysis, which can lower yield

Table 1: General Comparison of Linker Characteristics

ParameterThis compound (via CuAAC)NHS Ester-PEG Linkers
Typical Reaction pH 7.0 - 8.07.2 - 8.5
Reaction Time 1 - 4 hours (can be up to 24 hours)30 minutes - 2 hours
Reaction Temperature Room Temperature or 37°C4°C or Room Temperature
Catalyst Required Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)None
Competing Reactions MinimalHydrolysis of the NHS ester
Relative Kinetics Second-order rate constants typically in the range of 10 to 10⁴ M⁻¹s⁻¹Generally fast, but dependent on pH and concentration

Table 2: Comparison of Reaction Conditions and Kinetics

PropertyTriazole Linkage (from Propargyl-PEG)Amide Linkage (from NHS Ester-PEG)
Chemical Stability Highly stable, resistant to hydrolysis and enzymatic cleavageGenerally stable, but can be susceptible to hydrolysis at extreme pH
Biological Stability Considered a stable amide bond isostere, resistant to proteasesStable under most physiological conditions, but can be cleaved by certain enzymes
Immunogenicity The triazole ring itself is considered to have low immunogenicity. However, the overall immunogenicity of the conjugate is multifactorial, depending on the PEG chain length, the conjugated protein, and the patient's immune status.The amide bond is a natural linkage and is not considered immunogenic. Similar to the triazole linkage, the overall immunogenicity is influenced by other factors.

Table 3: Stability and Immunogenicity of the Resulting Conjugates

Visualizing the Chemistry and Workflow

To further clarify the differences, the following diagrams illustrate the chemical structures, reaction mechanisms, and a general experimental workflow.

To properly render these diagrams, you would replace the placeholder IMG SRC with actual image files of the chemical structures.

Caption: Chemical structures of this compound and a generic NHS Ester-PEG linker.

G cluster_propargyl Propargyl-PEG Conjugation (CuAAC) cluster_nhs NHS Ester-PEG Conjugation propargyl_linker Propargyl-PEG-Molecule A reaction1 + propargyl_linker->reaction1 azide_molecule Azide-Molecule B azide_molecule->reaction1 catalyst Cu(I) Catalyst (e.g., CuSO4/Na-Ascorbate) catalyst->reaction1 triazole_conjugate Molecule A-PEG-Triazole-Molecule B reaction1->triazole_conjugate Click Reaction nhs_linker NHS-PEG-Molecule A hydrolysis Hydrolysis (competing reaction) nhs_linker->hydrolysis reaction2 + (pH 7.2-8.5) nhs_linker->reaction2 amine_molecule Amine-Molecule B amine_molecule->reaction2 amide_conjugate Molecule A-PEG-Amide-Molecule B reaction2->amide_conjugate Amidation G start Start: Biomolecule & Linker conjugation Bioconjugation Reaction (e.g., CuAAC or NHS ester reaction) start->conjugation purification Purification (e.g., SEC, Dialysis) conjugation->purification characterization Characterization (e.g., SDS-PAGE, Mass Spec, HPLC) purification->characterization final_product Purified Bioconjugate characterization->final_product

References

A Researcher's Guide to Mass Spectrometry Analysis of Propargyl-PEG2-Tos Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation and Proteolysis Targeting Chimeras (PROTACs), the precise characterization of linker molecules is paramount. Propargyl-PEG2-Tos, a heterobifunctional linker featuring a propargyl group for click chemistry and a tosylate group for nucleophilic substitution, is a valuable tool in this field. Its analysis, however, presents unique challenges inherent to polyethylene glycol (PEG) derivatives. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for the analysis of this compound conjugates, supported by experimental protocols and a look at alternative analytical techniques.

The core challenge in the mass spectrometry analysis of PEGylated molecules like this compound lies in their propensity to form a distribution of ions with multiple charge states, which can complicate spectral interpretation. Furthermore, the inherent flexibility of the PEG chain can influence fragmentation patterns. This guide will delve into effective strategies to overcome these hurdles and achieve robust characterization.

Performance Comparison of Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone for analyzing this compound conjugates. The choice of ionization technique and analyzer can significantly impact the quality of data obtained. Electrospray Ionization (ESI) is the most common method due to its soft ionization nature, which minimizes in-source fragmentation of the labile PEG chain.

Analytical MethodThroughputResolutionKey AdvantagesKey Disadvantages
LC-ESI-QTOF MS HighHighProvides accurate mass measurements for confident molecular weight determination and empirical formula confirmation.Can produce complex spectra with multiple charge states, requiring deconvolution software.
LC-ESI-MS/MS (CID) HighModerate to HighEnables structural elucidation through controlled fragmentation, helping to identify the different moieties of the conjugate.Fragmentation of the PEG backbone can be complex and may require optimization of collision energy.
MALDI-TOF MS ModerateHighOften produces singly charged ions, simplifying spectral interpretation. Good for analyzing mixtures.Co-crystallization with the matrix can be challenging for some PEGylated compounds. Less amenable to online separation with LC.

Deciphering the Fragmentation Pattern

Understanding the fragmentation pattern of this compound in Collision-Induced Dissociation (CID) is crucial for its structural confirmation. While no direct experimental spectrum for this specific conjugate is publicly available, a predicted pattern can be inferred from the known fragmentation of PEG chains and the behavior of propargyl and tosyl groups.

The primary fragmentation is expected to occur along the PEG backbone, resulting in a characteristic series of neutral losses of ethylene glycol units (44.026 Da). The presence of the propargyl and tosyl groups will also yield specific fragment ions. The tosyl group (155.021 Da for the tosyl moiety, C7H7SO2) is a good leaving group and its loss as a neutral molecule or the observation of the tosyl cation (m/z 155) or related fragments is anticipated. The propargyl group may lead to characteristic neutral losses or fragment ions related to its structure.

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and accurate analysis. Below are representative protocols for LC-MS and NMR analysis of this compound conjugates.

LC-MS/MS Method for Structural Confirmation
  • Instrumentation: A high-resolution quadrupole time-of-flight (QTOF) mass spectrometer coupled with a UHPLC system.

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS Scan Range: m/z 100-1000.

    • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions.

    • Collision Energy: Ramped from 10 to 40 eV.

¹H NMR for Structural Verification
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Number of Scans: 16 or 64 for good signal-to-noise.

    • Relaxation Delay: 1-2 seconds.

  • Expected Chemical Shifts (in CDCl₃):

    • Tosyl group: Aromatic protons around 7.3-7.8 ppm (two doublets), methyl group around 2.4 ppm (singlet).

    • PEG chain: Methylene protons of the PEG backbone as a complex multiplet around 3.6-3.7 ppm.

    • Propargyl group: Acetylenic proton around 2.4 ppm (triplet), methylene protons adjacent to the alkyne around 4.2 ppm (doublet).

Visualizing the Analytical Workflow

A clear understanding of the experimental process is crucial for successful implementation.

General Workflow for LC-MS Analysis cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Sample This compound Conjugate Dissolution Dissolve in Mobile Phase Compatible Solvent Sample->Dissolution Dilution Dilute to Appropriate Concentration Dissolution->Dilution Injection Inject onto C18 Column Dilution->Injection Gradient Gradient Elution Injection->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI MS1 Full Scan MS (MS1) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Tandem MS (MS2) CID->MS2 Deconvolution Deconvolution of MS1 Spectrum MS2->Deconvolution Fragmentation_Analysis Fragmentation Pattern Analysis (MS2) MS2->Fragmentation_Analysis Structure_Confirmation Structure Confirmation Deconvolution->Structure_Confirmation Fragmentation_Analysis->Structure_Confirmation

Caption: General workflow for the LC-MS characterization of PEGylated conjugates.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful technique, other methods can provide complementary information for a comprehensive characterization of this compound conjugates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the protocol above, ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the linker and its conjugates. It provides detailed information about the connectivity of atoms and the integrity of the functional groups.

  • High-Performance Liquid Chromatography (HPLC) with UV and/or ELSD: For purity assessment, HPLC with a UV detector (if the conjugate has a chromophore) or an Evaporative Light Scattering Detector (ELSD) is highly valuable. ELSD is particularly useful as the PEG backbone itself does not have a strong UV chromophore. This can provide quantitative information about the purity of the sample.

Logical Relationship of Analytical Techniques

The different analytical techniques provide interconnected pieces of information for a complete structural elucidation.

Interconnectivity of Analytical Techniques MS Mass Spectrometry (MS) NMR NMR Spectroscopy MS->NMR Complementary Information HPLC HPLC (UV/ELSD) MS->HPLC Complementary Information Structure Complete Structural Characterization MS->Structure Molecular Weight & Fragmentation NMR->HPLC Complementary Information NMR->Structure Atomic Connectivity & Functional Groups HPLC->Structure Purity Assessment

Caption: Relationship between key analytical techniques for linker characterization.

A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of the drug-to-antibody ratio (DAR) is a critical quality attribute for antibody-drug conjugates (ADCs). This guide provides a comparative overview of common analytical techniques for DAR assessment, with a special focus on ADCs incorporating polyethylene glycol (PEG) linkers. The inclusion of PEG linkers, while beneficial for improving hydrophilicity and pharmacokinetic properties, introduces unique challenges to traditional DAR analysis methods.

This guide will delve into the principles, experimental protocols, and comparative performance of key analytical methods: UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

The Impact of PEG Linkers on DAR Analysis

PEG linkers are incorporated into ADCs to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2] However, their inherent hydrophilicity and potential heterogeneity can influence the behavior of ADCs during analytical characterization. This is a crucial consideration when selecting an appropriate method for DAR determination. For instance, the hydrophilicity imparted by PEG can alter the retention characteristics of an ADC in chromatography-based methods like HIC and RP-HPLC.[1]

Comparative Analysis of DAR Determination Methods

The choice of method for DAR determination depends on various factors, including the specific characteristics of the ADC, the desired level of information (average DAR vs. distribution of species), and the available instrumentation. The following sections provide a detailed comparison of the most widely used techniques.

Table 1: Comparison of Key Analytical Methods for DAR Determination
FeatureUV-Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Principle Measures absorbance at two wavelengths to determine the concentration of the antibody and the drug based on their extinction coefficients.[][4]Separates ADC species based on differences in hydrophobicity.Separates molecules based on polarity, often after reduction of the ADC to separate heavy and light chains.Measures the mass-to-charge ratio of intact or fragmented ADC to identify different drug-loaded species.
Information Provided Average DAR.Average DAR and distribution of different drug-loaded species (DAR 0, 2, 4, etc.).Average DAR, often with good correlation to spectrophotometric methods. Can provide information on drug load on heavy and light chains after reduction.Precise mass of different DAR species, average DAR, and drug load distribution. Can identify specific conjugation sites.
Impact of PEG Linker Minimal impact on the principle, but the linker's absorbance must be considered if it absorbs at the measured wavelengths.The hydrophilicity of PEG can reduce retention times, potentially co-eluting different DAR species and complicating analysis.Similar to HIC, PEG can alter retention times. The heterogeneity of PEG linkers can lead to peak broadening.The mass of the PEG linker contributes to the overall mass of the ADC and its fragments. PEG heterogeneity can complicate spectral deconvolution.
Advantages Simple, rapid, and convenient.Provides information on the distribution of drug-loaded species under non-denaturing conditions.Good correlation with other methods for average DAR. Can be coupled with MS for more detailed characterization.Provides the most detailed and accurate information on DAR and drug distribution.
Limitations Only provides an average DAR and no information on the distribution of species. Accuracy depends on accurate extinction coefficients and the absence of interfering substances.Resolution can be challenging for ADCs with hydrophilic linkers like PEG. Incompatible with MS due to high salt concentrations in the mobile phase.Often requires denaturation and reduction of the ADC, which may not be representative of the native state.Requires specialized and expensive instrumentation. Data analysis can be complex.

Experimental Protocols

UV-Vis Spectroscopy

This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug by measuring the absorbance of the ADC solution at two different wavelengths.

Protocol:

  • Determine the molar extinction coefficients of the antibody (at 280 nm) and the drug at its maximum absorbance wavelength (λmax).

  • Measure the absorbance of the ADC solution at 280 nm and the λmax of the drug.

  • Calculate the concentration of the antibody and the drug using simultaneous equations derived from the Beer-Lambert law.

  • The average DAR is then calculated as the molar ratio of the drug to the antibody.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation ADC_Sample ADC Sample Spectrophotometer UV-Vis Spectrophotometer ADC_Sample->Spectrophotometer Abs_280 Measure A280 Spectrophotometer->Abs_280 Abs_drug Measure Aλmax (drug) Spectrophotometer->Abs_drug Concentration Calculate [Antibody] & [Drug] Abs_280->Concentration Abs_drug->Concentration DAR_Calc Calculate Average DAR Concentration->DAR_Calc

Caption: Workflow for DAR determination using UV-Vis Spectroscopy.

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The unconjugated antibody, being the most hydrophilic, elutes first, followed by species with increasing DARs.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.

  • Chromatography Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

  • Data Analysis:

    • Integrate the peak area for each species (DAR 0, DAR 2, etc.).

    • Calculate the weighted average DAR based on the peak areas and the corresponding number of conjugated drugs.

HIC_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Gradient High to Low Salt Gradient HIC_Column->Gradient UV_Detector UV Detector (280 nm) Gradient->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram DAR_Analysis Calculate Average DAR & Distribution Chromatogram->DAR_Analysis

Caption: Experimental workflow for HIC-based DAR analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their polarity. For ADCs, this often involves reducing the interchain disulfide bonds to separate the light and heavy chains, which are then analyzed.

Protocol:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample with a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.

  • LC Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: e.g., 0.1% Trifluoroacetic acid (TFA) or Formic Acid in water.

    • Mobile Phase B: e.g., 0.1% TFA or Formic Acid in acetonitrile.

    • Gradient: A gradient of increasing organic solvent (Mobile Phase B).

  • Data Analysis:

    • Integrate the peak areas of the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas.

RPHPLC_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Detection & Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction RP_Column RP-HPLC Column Reduction->RP_Column Gradient Organic Solvent Gradient RP_Column->Gradient UV_Detector UV Detector Gradient->UV_Detector DAR_Calc Calculate Average DAR UV_Detector->DAR_Calc

Caption: Workflow for RP-HPLC analysis of ADC DAR after reduction.

Mass Spectrometry (MS)

MS provides the most detailed information by measuring the mass of the intact ADC or its subunits, allowing for the unambiguous identification of different drug-loaded species.

Protocol:

  • Sample Preparation: The ADC can be analyzed intact or after reduction and/or deglycosylation to simplify the spectrum.

  • LC-MS Analysis:

    • The ADC sample is typically introduced into the mass spectrometer via an LC system (e.g., SEC or RP-HPLC).

    • Acquire mass spectra under conditions suitable for large molecules (e.g., electrospray ionization).

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.

    • Calculate the average DAR and determine the distribution of the different species from the relative abundance of their corresponding peaks.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis ADC_Sample ADC Sample (Intact or Reduced) LC_MS LC-MS System ADC_Sample->LC_MS Deconvolution Spectral Deconvolution LC_MS->Deconvolution DAR_Analysis Determine DAR & Distribution Deconvolution->DAR_Analysis

Caption: General workflow for DAR determination by Mass Spectrometry.

Conclusion

The selection of an appropriate method for determining the DAR of ADCs with PEG linkers requires careful consideration of the specific characteristics of the conjugate and the analytical information required. While UV-Vis spectroscopy offers a rapid estimation of the average DAR, chromatography-based methods like HIC and RP-HPLC provide additional information on the distribution of drug-loaded species. For the most comprehensive and accurate characterization, Mass Spectrometry is the gold standard. The presence of PEG linkers necessitates optimization of chromatographic conditions and careful interpretation of mass spectra to ensure accurate and reliable DAR assessment, a critical step in the development of safe and effective ADC therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Analysis of Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Propargyl-PEG2-Tos, a heterobifunctional linker critical in bioconjugation and drug development. We will explore various HPLC techniques, their underlying principles, and alternative analytical methods, supported by experimental protocols and data presentation to aid in selecting the most suitable approach for your research needs.

Introduction to this compound and the Importance of Purity Analysis

This compound is a valuable chemical tool featuring a propargyl group for click chemistry, a two-unit polyethylene glycol (PEG) spacer to enhance solubility, and a tosylate group as a good leaving group for nucleophilic substitution.[1] The precise purity of this linker is paramount as impurities can lead to unwanted side reactions, affect conjugation efficiency, and compromise the quality of the final product in applications such as antibody-drug conjugates (ADCs) and PROTACs.[2][]

Comparison of HPLC-Based Purity Analysis Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for analyzing the purity of small, polar molecules like this compound. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.

Due to the lack of a strong UV-Vis chromophore in the this compound molecule, conventional UV detectors may offer limited sensitivity. Therefore, universal detectors such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometers (MS) are highly recommended.[4]

Table 1: Comparison of HPLC Methods for this compound Purity Analysis

MethodStationary PhaseMobile PhaseDetectorProsCons
RP-HPLC-CAD/ELSD C18 or C8Water/Acetonitrile with 0.1% Formic Acid or TFACAD or ELSDUniversal detection, good sensitivity for non-chromophoric compounds, robust and reproducible.[4]Non-volatile buffers cannot be used, detector response can be non-linear.
RP-HPLC-MS C18 or C8Water/Acetonitrile with 0.1% Formic AcidMass Spectrometry (MS)Provides molecular weight confirmation of the main peak and impurities, high sensitivity and specificity.More complex instrumentation, higher cost, ion suppression effects can occur.
Size-Exclusion Chromatography (SEC) Porous silica or polymer-basedAqueous or organic solventsRefractive Index (RI) or ELSDUseful for identifying oligomeric impurities (e.g., PEG of different lengths).Limited resolution for small molecules of similar size, not ideal for separating non-polymeric impurities.

Experimental Protocols

Below are detailed experimental protocols for the recommended HPLC methods for purity analysis of this compound.

Protocol 1: RP-HPLC with Charged Aerosol Detection (CAD)

This protocol is a general guideline and may require optimization for your specific instrumentation and sample.

1. Sample Preparation:

  • Accurately weigh and dissolve this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: Charged Aerosol Detector (CAD).

3. Data Analysis:

  • Integrate the peak areas of the main component and all impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: LC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Dilute the stock solution to a final concentration of 10 µM using the initial mobile phase.

2. LC-MS Conditions:

  • LC System: Use the same HPLC conditions as described in Protocol 1.

  • Mass Spectrometer: Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Analysis: Identify the [M+H]⁺, [M+Na]⁺, and/or [M+NH₄]⁺ adducts for the main compound and any impurities.

Visualization of Experimental Workflows

HPLC_Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh this compound dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect Detection (CAD/ELSD/MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis of this compound.

Alternative Analytical Methods

While HPLC is the primary technique for purity assessment, other methods can provide complementary information.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.

  • Quantitative NMR (qNMR) can be used for an accurate purity assessment against a certified internal standard.

2. Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC):

  • This technique is particularly useful for identifying and quantifying oligomeric impurities, such as species with varying numbers of PEG units.

Table 2: Comparison of Alternative Analytical Methods

MethodInformation ProvidedProsCons
NMR Spectroscopy Structural confirmation, identification of functional groups, quantitative purity (qNMR).Provides unambiguous structural information.Lower sensitivity compared to HPLC-MS, may not detect trace impurities.
GPC/SEC Molecular weight distribution, detection of oligomeric impurities.Ideal for analyzing polydispersity of PEG chains.Low resolution for small molecules, not suitable for non-polymeric impurities.

Logical Relationship for Method Selection

Method_Selection cluster_primary Primary Analysis cluster_complementary Complementary Analysis cluster_purpose Purpose start Purity Analysis of This compound hplc RP-HPLC with Universal Detector (CAD/ELSD/MS) start->hplc nmr NMR Spectroscopy start->nmr gpc GPC/SEC start->gpc purpose_hplc Quantitative Purity & Impurity Profiling hplc->purpose_hplc purpose_nmr Structural Confirmation nmr->purpose_nmr purpose_gpc Oligomeric Impurity Analysis gpc->purpose_gpc

Caption: Logical relationship for selecting an analytical method for this compound.

Conclusion

The purity analysis of this compound is crucial for ensuring the quality and consistency of this important linker in various bioconjugation applications. RP-HPLC coupled with a universal detector such as CAD, ELSD, or MS provides a robust and reliable method for quantitative purity assessment. For comprehensive characterization, it is recommended to complement HPLC data with structural confirmation by NMR and analysis of oligomeric impurities by GPC/SEC. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the research and the available instrumentation.

References

A Comparative Guide to Amide and Triazole Linkages in Bioconjugation: A Stability Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linkage chemistry is a critical determinant of a bioconjugate's success. The stability of the covalent bond connecting a biomolecule to a payload—be it a drug, a dye, or a probe—directly impacts its efficacy, pharmacokinetic profile, and overall performance. This guide provides an objective comparison of two commonly employed linkages: the native amide bond and the bioorthogonal 1,2,3-triazole linkage, with a focus on their relative stability supported by experimental data.

The amide bond, a cornerstone of protein structure, is a natural choice for bioconjugation. However, its inherent susceptibility to enzymatic and hydrolytic cleavage can be a significant drawback. In contrast, the 1,2,3-triazole linkage, typically formed via "click chemistry," has emerged as a robust alternative, offering remarkable stability in biological environments.

At a Glance: Key Stability Differences

FeatureAmide LinkageTriazole Linkage
Enzymatic Stability Susceptible to cleavage by proteases and other hydrolases.Highly resistant to a wide range of enzymes, including proteases.[1]
pH Stability Prone to hydrolysis under both acidic and basic conditions.[2][3]Exceptionally stable across a broad pH range.
Chemical Stability Can be cleaved by strong acids, bases, and certain chemical reagents.Resistant to a wide array of chemical conditions, including reduction and oxidation.
In Vivo Half-Life Generally shorter due to enzymatic degradation.Significantly longer, leading to improved pharmacokinetic profiles.[4][5]

Quantitative Stability Data

The superior stability of the triazole linkage is not merely qualitative. Numerous studies have quantified the dramatic increase in the in vivo and in vitro half-life of biomolecules when a labile amide bond is replaced with a triazole. The following tables summarize key experimental findings.

Table 1: In Vitro Serum/Plasma Stability Comparison
Parent Peptide/BioconjugateLinkage TypePosition of LinkageHalf-life (t½)Fold Increase in StabilityReference
Bombesin Analogue (BBN1)Amide-5 h-
Bombesin Analogue (BBN4)1,4-TriazoleGln-Trp>100 h>20
[Nle¹⁵]MG11Amide-3.9 h-
[Nle¹⁵]MG11 Analogue (MGN4)1,4-TriazoleTrp-Nle349.8 h~90
PACE4 Inhibitor (Unmodified)Amide-2.1 h-
PACE4 Inhibitor (P2)1,4-TriazoleLeu¹-Leu²4.0 h~2
Table 2: In Vivo Stability of a Somatostatin-14 Analogue
RadioligandLinkage Type at Asn⁵-Phe⁶% Intact Peptide (5 min post-injection in mice)Reference
[¹¹¹In]In-AT2SAmide6%
[¹¹¹In]In-XG11,4-Triazole17%

Experimental Protocols

To ensure the reproducibility and clear understanding of the cited data, this section details the methodologies for key experiments.

Protocol 1: In Vitro Serum/Plasma Stability Assay

This protocol outlines a typical procedure to assess the stability of a bioconjugate in a biological fluid.

1. Materials:

  • Test bioconjugate (amide- or triazole-linked)
  • Human or mouse serum/plasma
  • Phosphate-buffered saline (PBS), pH 7.4
  • Acetonitrile (ACN), HPLC grade
  • Incubator or water bath at 37°C
  • Microcentrifuge
  • HPLC system with a C18 column and UV or MS detector

2. Procedure:

  • Pre-warm the serum/plasma to 37°C.
  • Spike the test bioconjugate into the serum/plasma to a final concentration of, for example, 100 µM.
  • Incubate the mixture at 37°C.
  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.
  • To precipitate the proteins, add an excess of cold ACN (e.g., 200 µL) to the aliquot.
  • Vortex the mixture and incubate at 4°C for 30 minutes.
  • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  • Carefully collect the supernatant and analyze it by reverse-phase HPLC.
  • Quantify the peak area of the intact bioconjugate at each time point.
  • Calculate the percentage of the remaining intact bioconjugate relative to the 0-hour time point. The half-life (t½) can be determined by plotting the percentage of intact conjugate versus time and fitting the data to a first-order decay model.

Protocol 2: Amide Bond Formation (EDC/NHS Coupling)

A standard method for forming amide bonds in bioconjugation.

1. Materials:

  • Biomolecule with a primary amine (-NH₂)
  • Molecule with a carboxylic acid (-COOH)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • N-hydroxysuccinimide (NHS)
  • Reaction buffer (e.g., MES or PBS, pH 6.0-7.5)

2. Procedure:

  • Dissolve the carboxylic acid-containing molecule in the reaction buffer.
  • Add EDC and NHS to the solution to activate the carboxylic acid. The molar ratio is typically 1:1.5:1.2 (acid:EDC:NHS).
  • Allow the activation reaction to proceed for 15-30 minutes at room temperature.
  • Add the amine-containing biomolecule to the activated ester solution.
  • Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.
  • Purify the resulting bioconjugate using an appropriate method (e.g., dialysis, size-exclusion chromatography, or HPLC).

Protocol 3: Triazole Linkage Formation (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The prototypical "click chemistry" reaction for forming a 1,4-disubstituted 1,2,3-triazole.

1. Materials:

  • Biomolecule with an azide (-N₃) or alkyne (-C≡CH) group
  • Payload molecule with the corresponding alkyne or azide group
  • Copper(II) sulfate (CuSO₄)
  • A reducing agent (e.g., sodium ascorbate)
  • A copper(I)-stabilizing ligand (e.g., THPTA or TBTA)
  • Reaction buffer (e.g., PBS, pH 7.4)

2. Procedure:

  • Prepare a stock solution of the copper catalyst premix by combining CuSO₄, the ligand, and the reducing agent in the reaction buffer.
  • In a separate tube, dissolve the azide- and alkyne-containing molecules in the reaction buffer.
  • Add the copper catalyst premix to the solution of the reactants.
  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within minutes.
  • Purify the triazole-linked bioconjugate using a suitable method.

Visualizing the Workflows

The following diagrams, generated using Graphviz, illustrate the chemical pathways for forming amide and triazole linkages and the general workflow for a stability assay.

Bioconjugation_Pathways cluster_amide Amide Bond Formation cluster_triazole Triazole Linkage Formation (CuAAC) Amine Biomolecule-NH₂ Activation EDC/NHS Activation Amine->Activation CarboxylicAcid Payload-COOH CarboxylicAcid->Activation AmideLinkage Biomolecule-NH-CO-Payload (Amide Linkage) Activation->AmideLinkage Azide Biomolecule-N₃ CuAAC Cu(I) Catalyst (Click Chemistry) Azide->CuAAC Alkyne Payload-C≡CH Alkyne->CuAAC TriazoleLinkage Biomolecule-Triazole-Payload (Triazole Linkage) CuAAC->TriazoleLinkage

Caption: Chemical pathways for amide and triazole bioconjugation.

Stability_Assay_Workflow Start Bioconjugate (Amide or Triazole Linked) Incubation Incubate in Biological Matrix (e.g., Serum, 37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quench Protein Precipitation (e.g., with Acetonitrile) Sampling->Quench Centrifuge Centrifugation Quench->Centrifuge Analysis HPLC Analysis of Supernatant Centrifuge->Analysis Quantification Quantify Intact Bioconjugate Analysis->Quantification Result Determine Half-life (t½) Quantification->Result

Caption: General workflow for an in vitro bioconjugate stability assay.

Conclusion

The choice between an amide and a triazole linkage in bioconjugation hinges on the desired stability of the final product. While amide bonds are straightforward to form and are native to biological systems, their susceptibility to degradation can limit the in vivo efficacy and shelf-life of a bioconjugate. The 1,2,3-triazole linkage, formed via the highly efficient and bioorthogonal click reaction, offers a significant advantage in terms of stability. It is resistant to enzymatic cleavage and stable across a wide range of pH and chemical conditions. For applications requiring long-term stability in a biological environment, such as in vivo therapeutics and diagnostics, the triazole linkage presents a superior and more reliable choice. The quantitative data overwhelmingly supports the enhanced stability profile of triazole-containing bioconjugates, making them a powerful tool in the development of robust and effective biomolecular tools and therapeutics.

References

The Balancing Act: How PEG Linker Length Dictates ADC Stability and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of Polyethylene Glycol (PEG) linker length in the design of next-generation Antibody-Drug Conjugates (ADCs).

The therapeutic success of an Antibody-Drug Conjugate (ADC) is a delicate interplay between its constituent parts: the specificity of the antibody, the potency of the cytotoxic payload, and the crucial role of the linker that connects them. Among the various linker technologies, the use of Polyethylene Glycol (PEG) has gained significant traction. The length of the PEG chain is not a trivial consideration; it is a key determinant of the ADC's stability, pharmacokinetics, and ultimately, its therapeutic window. This guide provides an objective comparison of how different PEG linker lengths impact ADC performance, supported by experimental data, to inform the rational design of more effective and safer ADCs.

The Hydrophilicity Advantage of PEG Linkers

Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This characteristic can lead to issues such as aggregation, reduced solubility, and rapid clearance from circulation, all of which can compromise the efficacy and safety of the ADC. Incorporating hydrophilic PEG linkers is a proven strategy to counteract these challenges. The PEG chain can effectively "shield" the hydrophobic payload, improving the overall solubility and stability of the ADC, and enabling higher drug-to-antibody ratios (DARs) without negatively impacting its physicochemical properties.[1][2]

Comparative Analysis of ADC Performance by PEG Linker Length

The selection of a specific PEG linker length involves a trade-off between optimizing pharmacokinetic properties and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies to illustrate these trends.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
Linker LengthCell LineIC50 (ng/mL)Reference
No PEGKarpas-299~10Burke et al., 2017[3]
PEG2Karpas-299~10Burke et al., 2017[3]
PEG4Karpas-299~10Burke et al., 2017[3]
PEG8Karpas-299~10Burke et al., 2017
PEG12Karpas-299~10Burke et al., 2017
PEG24Karpas-299~10Burke et al., 2017
No PEG (Affibody)NCI-N87Lower(Study on miniaturized drug conjugates)
4 kDa PEG (Affibody)NCI-N874.5-fold higher(Study on miniaturized drug conjugates)
10 kDa PEG (Affibody)NCI-N8722-fold higher(Study on miniaturized drug conjugates)

Note: The data from Burke et al. on an anti-CD30 ADC suggests that for this particular construct, PEG linker length did not significantly impact in vitro potency. However, the study on affibody-based conjugates indicates that for smaller targeting moieties, longer PEG chains can lead to a significant reduction in in vitro cytotoxicity.

Table 2: Impact of PEG Linker Length on Pharmacokinetics (Clearance and Half-life)
Linker LengthClearance (mL/day/kg)Half-life (t1/2)Reference
No PEG~15ShorterBurke et al., 2017
PEG2~10-Burke et al., 2017
PEG4~7-Burke et al., 2017
PEG8~5LongerBurke et al., 2017
PEG12~5LongerBurke et al., 2017
PEG24~5LongerBurke et al., 2017
No PEG (Affibody)-19.6 min(Study on miniaturized drug conjugates)
4 kDa PEG (Affibody)-49.2 min (2.5-fold increase)(Study on miniaturized drug conjugates)
10 kDa PEG (Affibody)-219.0 min (11.2-fold increase)(Study on miniaturized drug conjugates)

Note: A clear trend of decreasing clearance with increasing PEG linker length is observed, with a plateau effect seen from PEG8 onwards in the study by Burke et al. The affibody study further corroborates that longer PEG chains significantly extend the half-life.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy (Tumor Growth Inhibition)
Linker LengthTumor ModelTumor Growth InhibitionReference
Non-PEGylatedL540cy xenograft11% reduction in tumor weightAbstract 4075, AACR
PEG2L540cy xenograft35-45% reduction in tumor weightAbstract 4075, AACR
PEG4L540cy xenograft35-45% reduction in tumor weightAbstract 4075, AACR
PEG8L540cy xenograft75-85% reduction in tumor weightAbstract 4075, AACR
PEG12L540cy xenograft75-85% reduction in tumor weightAbstract 4075, AACR
PEG24L540cy xenograft75-85% reduction in tumor weightAbstract 4075, AACR
10 kDa PEG (Affibody)NCI-N87 xenograftMost ideal therapeutic ability(Study on miniaturized drug conjugates)

Note: The in vivo efficacy data shows a significant improvement with the introduction of PEG linkers, with a notable increase in tumor growth inhibition for ADCs with PEG8 linkers and longer. This enhanced in vivo efficacy is likely a direct consequence of the improved pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for the key experiments discussed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate target antigen-positive and negative cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with varying PEG linker lengths in complete cell culture medium. Add the ADC dilutions to the respective wells.

  • Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve using appropriate software.

In Vivo Antitumor Efficacy Study (Xenograft Model)
  • Tumor Implantation: Subcutaneously implant human tumor cells expressing the target antigen into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth until the tumors reach a predetermined average size (e.g., 100-200 mm³). Randomize the mice into different treatment groups (e.g., vehicle control, ADCs with different PEG linkers).

  • ADC Administration: Administer the different ADC constructs intravenously at a specified dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a predefined size or after a set duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Pharmacokinetic Study in Rodents
  • Animal Model: Use healthy rodents (e.g., mice or rats) for the study.

  • ADC Administration: Administer a single intravenous dose of the ADCs with varying PEG linker lengths.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-administration.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Quantification: Determine the concentration of the ADC in the plasma samples using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC), using appropriate pharmacokinetic software.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Antibody Linker Cleavage Site PEG Spacer Antibody->Linker Conjugation Payload Payload Linker->Payload Attachment

General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Comparative Evaluation Synthesize_Linkers Synthesize Payloads with different PEG Linker Lengths (PEG4, PEG8, PEG12, PEG24) Conjugate_ADCs Conjugate to Antibody Synthesize_Linkers->Conjugate_ADCs Characterize_ADCs Characterize ADCs (DAR, Purity, Aggregation) Conjugate_ADCs->Characterize_ADCs In_Vitro_Assays In Vitro Cytotoxicity (IC50) Characterize_ADCs->In_Vitro_Assays PK_Studies Pharmacokinetic Studies (Clearance, Half-life) Characterize_ADCs->PK_Studies In_Vivo_Studies In Vivo Efficacy (Tumor Growth Inhibition) Characterize_ADCs->In_Vivo_Studies Data_Analysis Data Analysis & Comparison In_Vitro_Assays->Data_Analysis PK_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis

Experimental workflow for comparing ADCs with different PEG linker lengths.

Linker_Length_Impact cluster_linker PEG Linker Length cluster_properties ADC Properties Short_PEG Shorter PEG Linker (e.g., PEG4) Stability Potential for Higher In Vitro Stability Short_PEG->Stability Favors Long_PEG Longer PEG Linker (e.g., PEG12, PEG24) PK Improved Pharmacokinetics (Lower Clearance, Longer Half-life) Long_PEG->PK Enhances Potency Potential for Reduced In Vitro Potency Long_PEG->Potency May lead to Efficacy Enhanced In Vivo Efficacy PK->Efficacy Leads to

Logical relationship of PEG linker length and ADC performance.

Conclusion

The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While shorter PEG linkers may offer advantages in terms of ADC stability, longer linkers generally lead to enhanced pharmacokinetic properties and improved in vivo efficacy, especially when working with hydrophobic payloads. However, this can come at the cost of reduced in vitro potency. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target antigen. A systematic evaluation of a range of PEG linker lengths is a crucial step in the preclinical development of any new ADC to achieve the desired balance of stability, efficacy, and safety. By carefully considering the data and methodologies presented in this guide, researchers can make more informed decisions in the design of the next generation of highly effective antibody-drug conjugates.

References

A Comparative Guide to Propargyl-PEG2-Tos Conjugation and Its Alternatives for Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient modification of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and novel research tools. Propargyl-PEG2-Tos emerges as a valuable reagent for introducing an alkyne handle onto biomolecules, paving the way for subsequent "click" chemistry applications. This guide provides an objective comparison of the kinetic performance of this compound conjugation with established alternatives, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal strategy for their specific needs.

Introduction to Bioconjugation Chemistries

The covalent attachment of molecules, such as polyethylene glycol (PEG), to proteins, peptides, or other biomolecules is a cornerstone of modern drug development. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their hydrodynamic size, improving solubility, and shielding them from proteolytic degradation and immune recognition. The choice of conjugation chemistry is critical, influencing the reaction's efficiency, specificity, and the stability of the resulting conjugate.

This guide focuses on the kinetic analysis of this compound, a reagent that combines a propargyl group for click chemistry with a tosylate (tosyl) group for nucleophilic substitution. The tosyl group is a well-established good leaving group, making the reagent reactive towards nucleophilic side chains of amino acids such as lysine (primary amines) and cysteine (thiols). We will compare its performance with two widely used alternatives: N-hydroxysuccinimide (NHS) ester chemistry and strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry."

Comparative Kinetic Analysis

The efficiency of a conjugation reaction is dictated by its kinetics, which can be quantified by the second-order rate constant (k). A higher rate constant translates to a faster and more efficient reaction, often allowing for the use of lower concentrations of reagents and shorter reaction times, which can be crucial for preserving the integrity of sensitive biomolecules.

Conjugation ChemistryReactive Group on PEGTarget Residue on BiomoleculeTypical Second-Order Rate Constant (M⁻¹s⁻¹)Key AdvantagesKey Disadvantages
Propargyl-PEG-Tos Tosylate (-OTs)Primary Amines (e.g., Lysine), Thiols (e.g., Cysteine)Data not readily available in literature for direct comparisonGood leaving group, potential for high reactivity.Limited published kinetic data for bioconjugation; potential for side reactions.
NHS Ester Chemistry N-Hydroxysuccinimide EsterPrimary Amines (e.g., Lysine)10¹ - 10²Well-established, commercially available reagents.Susceptible to hydrolysis, especially at higher pH; can have moderate selectivity.[1]
Click Chemistry (SPAAC) Strained Alkyne (e.g., DBCO)Azide (-N₃)10⁻¹ - 10¹High specificity (bioorthogonal), stable linkage.Requires introduction of an azide handle on the biomolecule; can be slower than some other methods.

Note: The rate constants are approximate and can vary significantly based on the specific reactants, pH, temperature, and solvent conditions.

While specific kinetic data for this compound in bioconjugation is not extensively published, the reactivity of alkyl tosylates with amines is a well-documented SN2 reaction. The rate of this reaction is influenced by the nucleophilicity of the amine and the solvent conditions. For comparison, reductive amination has been shown to have a 3-4 times greater maximum reaction rate (Vmax) per amine compared to NHS chemistry for IgG conjugation.[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and evaluation of conjugation strategies.

Experimental Protocol 1: Kinetic Analysis of this compound Conjugation with a Model Amine (e.g., Benzylamine) via HPLC

This protocol describes a general method to determine the second-order rate constant for the reaction of this compound with a primary amine.

Materials:

  • This compound

  • Benzylamine (or other model primary amine)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in acetonitrile.

    • Prepare a 100 mM stock solution of benzylamine in acetonitrile.

  • Kinetic Run:

    • In a temperature-controlled vial, mix equal volumes of the this compound stock solution and a diluted benzylamine solution (e.g., 20 mM in acetonitrile to achieve a final concentration of 10 mM) to initiate the reaction. This will result in a 1:1 molar ratio of reactants.

    • At defined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it 100-fold in a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Use a suitable gradient elution method to separate the reactants (this compound and benzylamine) from the product (Propargyl-PEG2-NH-benzyl). For example, a gradient of 10% to 90% acetonitrile in water with 0.1% formic acid over 15 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm for the aromatic rings).

  • Data Analysis:

    • Integrate the peak areas of the reactant (this compound) and the product at each time point.

    • Plot the concentration of the reactant versus time.

    • The second-order rate constant (k) can be determined by plotting 1/[Reactant] versus time. The slope of this line will be equal to k.

Experimental Protocol 2: Conjugation of this compound to a Protein and Analysis by LC-MS

This protocol outlines a general procedure for conjugating this compound to a protein and characterizing the product.

Materials:

  • Protein solution (e.g., 1-5 mg/mL in an amine-free buffer like PBS, pH 7.4-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or spin filter (e.g., 50K MWCO for antibodies)

  • LC-MS system

Procedure:

  • Preparation of Reagents:

    • Equilibrate the protein solution to room temperature.

    • Immediately before use, dissolve this compound in DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-fold molar excess is a common starting point.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Quenching and Purification:

    • Add the quenching buffer to the reaction mixture to consume any unreacted this compound.

    • Remove excess reagents and buffer exchange the conjugated protein into a suitable storage buffer using a desalting column or spin filtration.

  • LC-MS Analysis:

    • Analyze the purified conjugate by LC-MS to determine the degree of labeling (DOL), which is the average number of PEG molecules attached to each protein molecule.

    • A reversed-phase or size-exclusion chromatography column can be used, coupled to a high-resolution mass spectrometer.

    • Deconvolution of the resulting mass spectrum will show a distribution of peaks corresponding to the unmodified protein and the protein with one, two, three, or more PEG chains attached.

Visualizing the Conjugation Landscape

To better understand the processes and decisions involved in a bioconjugation experiment, the following diagrams illustrate the reaction pathway, a typical experimental workflow, and a decision-making guide.

G This compound Conjugation Pathway cluster_reactants Reactants cluster_reaction SN2 Reaction cluster_products Products This compound This compound TS Transition State This compound->TS Nucleophilic Attack Biomolecule-NH2 Biomolecule (with primary amine) Biomolecule-NH2->TS Conjugate Propargyl-PEG2-Biomolecule TS->Conjugate Tosyl_Leaving_Group Tosyl Leaving Group TS->Tosyl_Leaving_Group Leaving Group Departure

Caption: SN2 reaction mechanism for this compound conjugation.

G Kinetic Analysis Workflow Start Start Prepare_Stocks Prepare Reactant Stock Solutions Start->Prepare_Stocks Initiate_Reaction Initiate Reaction Prepare_Stocks->Initiate_Reaction Time_Sampling Sample at Timed Intervals & Quench Initiate_Reaction->Time_Sampling HPLC_Analysis Analyze Samples by HPLC Time_Sampling->HPLC_Analysis Data_Analysis Analyze Data & Determine Rate Constant HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for kinetic analysis.

G Conjugation Method Selection Guide Result Result Start Need for Bioconjugation? Bioorthogonal Bioorthogonal Reaction Required? Start->Bioorthogonal Yes Target_Residue Targeting Amines or Thiols? Bioorthogonal->Target_Residue No Result_SPAAC Consider SPAAC (Click Chemistry) Bioorthogonal->Result_SPAAC Yes Hydrolysis_Concern Concerned about Hydrolysis? Target_Residue->Hydrolysis_Concern Amines Result_Thiol Consider Maleimide or Thiol-reactive Tosylate Target_Residue->Result_Thiol Thiols Result_Tosylate Consider Propargyl-PEG-Tos (less data available) Hydrolysis_Concern->Result_Tosylate Yes Result_NHS NHS Ester is a Good Option Hydrolysis_Concern->Result_NHS No

Caption: Decision tree for selecting a conjugation method.

Conclusion

The selection of a bioconjugation strategy is a critical decision in the development of novel therapeutics and research reagents. This compound offers a promising approach for introducing an alkyne handle for subsequent click chemistry, leveraging the well-established reactivity of tosylates as leaving groups for nucleophilic substitution on primary amines and thiols. While direct comparative kinetic data with mainstream methods like NHS ester chemistry and SPAAC is still emerging, the principles of SN2 reactions suggest it can be an efficient conjugation method.

For applications requiring the highest degree of specificity and bioorthogonality, SPAAC remains a leading choice. NHS ester chemistry provides a well-understood and readily accessible method for amine modification, though it is susceptible to hydrolysis. This compound presents a potentially valuable alternative, particularly in scenarios where the reactivity of NHS esters may be limiting or where a different reactivity profile is desired. Further kinetic studies are warranted to fully elucidate its performance characteristics and guide its optimal application in the field of bioconjugation. Researchers are encouraged to perform initial kinetic analyses, as outlined in this guide, to determine the most suitable conjugation strategy for their specific biomolecule and application.

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG2-Tos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and environmentally responsible disposal of Propargyl-PEG2-Tos is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this chemical, based on its specific hazards.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE TypeSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use only in a well-ventilated area or chemical fume hood.

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste.

Experimental Protocol: Chemical Waste Segregation and Disposal

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal process, always review the most current SDS for this compound. The SDS provides definitive information on hazards and disposal.[1][2]

  • Evaluate for Contamination: Determine if the this compound waste is mixed with other substances. If it is contaminated with other hazardous materials (e.g., flammable solvents, heavy metals, or other reactive chemicals), the entire mixture must be treated according to the most hazardous component.

  • Segregate the Waste:

    • Pure or uncontaminated this compound should be collected in a dedicated, properly labeled hazardous waste container.

    • Solutions containing this compound should be collected in a compatible liquid waste container. Avoid mixing with incompatible waste streams.

  • Container and Labeling:

    • Use a chemically resistant, sealable container (e.g., high-density polyethylene or glass) that is in good condition and has a secure lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture. Indicate the approximate quantities or concentrations.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secondary containment area that is cool and well-ventilated.

    • Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

    • Follow all institutional and local regulations for hazardous waste disposal. The SDS explicitly states to "Dispose of contents/container to in accordance with local regulation".

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste sds Consult Safety Data Sheet (SDS) start->sds hazards Hazardous? (Irritant H315, H319, H335) sds->hazards non_haz Treat as Non-Hazardous Waste (Not Applicable for this chemical) hazards->non_haz No haz_waste Treat as Hazardous Waste hazards->haz_waste Yes contam Is it mixed with other hazardous waste? haz_waste->contam segregate Segregate in a dedicated, labeled container contam->segregate No combine Combine with compatible hazardous waste stream contam->combine Yes store Store in designated secondary containment segregate->store combine->store ehs Contact EHS or Licensed Disposal Contractor store->ehs end End: Proper Disposal ehs->end

Caption: Decision workflow for this compound disposal.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Storage & Disposal ppe 1. Wear Required PPE (Gloves, Goggles, Lab Coat) sds 2. Review SDS for Hazards ppe->sds collect 3. Collect Waste in Compatible Container sds->collect label_waste 4. Label Container 'Hazardous Waste' & Contents collect->label_waste store 5. Store in Secondary Containment label_waste->store contact_ehs 6. Arrange Pickup via EHS/ Licensed Contractor store->contact_ehs

Caption: Procedural steps for safe chemical waste handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propargyl-PEG2-Tos

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Propargyl-PEG2-Tos, a key reagent in advanced biochemical applications. Adherence to these protocols is critical for minimizing risks and fostering a culture of safety and innovation in the laboratory. This compound is a polyethylene glycol (PEG) derivative containing a terminal propargyl group and a tosyl group, making it a valuable tool in bioconjugation and click chemistry.[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE for various stages of handling.

PPE ComponentSpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety goggles or a full-face shield.Protects against chemical splashes and airborne particles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the chemical.
Body Protection A lab coat or a disposable gown.Shields skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or vapors.
Foot Protection Closed-toe shoes.Protects feet from spills and falling objects.

Operational Plan: A Step-by-Step Guide for Safe Handling

A systematic approach to handling this compound ensures safety at every stage of its lifecycle in the laboratory.

  • Receiving and Inspection : Upon receipt, inspect the package for any signs of damage. If the package is compromised, do not open it. Isolate the package in a chemical fume hood and immediately contact your institution's Environmental Health and Safety (EHS) office. If the package is intact, transfer it to the designated storage area.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Consult the manufacturer's instructions for the recommended storage temperature.

  • Handling and Use :

    • Personal Protective Equipment : Don the appropriate PPE as detailed in the table above before handling the compound.

    • Weighing : Use a dedicated, clean weighing vessel. Minimize the creation of dust when handling the solid material.

    • Dissolving : Add the solvent to the solid this compound slowly to avoid splashing.

    • Reactions : Conduct all reactions involving this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Spill Management :

    • Small Spills : In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills : For large spills, evacuate the area and contact your institution's EHS office.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials) should be placed in a clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Disposal Procedure : Dispose of all waste containing this compound through your institution's hazardous waste management program. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh this compound Prepare_Work_Area->Weigh_Compound Dissolve_Compound Dissolve in Solvent Weigh_Compound->Dissolve_Compound Conduct_Reaction Conduct Reaction Dissolve_Compound->Conduct_Reaction Quench_Reaction Quench Reaction Conduct_Reaction->Quench_Reaction Waste_Segregation Segregate Waste (Solid & Liquid) Quench_Reaction->Waste_Segregation Dispose_Waste Dispose via EHS Waste_Segregation->Dispose_Waste Clean_Work_Area Clean Work Area Dispose_Waste->Clean_Work_Area Doff_PPE Doff PPE Clean_Work_Area->Doff_PPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.